Product packaging for Casein Kinase II Inhibitor IV(Cat. No.:CAS No. 863598-09-8)

Casein Kinase II Inhibitor IV

カタログ番号: B3057917
CAS番号: 863598-09-8
分子量: 429.5 g/mol
InChIキー: KKVZKYOBQGDKIB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Casein Kinase II Inhibitor IV is a useful research compound. Its molecular formula is C24H23N5O3 and its molecular weight is 429.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H23N5O3 B3057917 Casein Kinase II Inhibitor IV CAS No. 863598-09-8

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-[3-[2-(3,4,5-trimethoxyanilino)pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3/c1-30-20-13-18(14-21(31-2)22(20)32-3)27-24-26-15-17-9-11-29(23(17)28-24)19-8-4-6-16(12-19)7-5-10-25/h4,6,8-9,11-15H,5,7H2,1-3H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVZKYOBQGDKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC2=NC=C3C=CN(C3=N2)C4=CC=CC(=C4)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70466376
Record name 3-[3-[2-(3,4,5-trimethoxyanilino)pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863598-09-8
Record name 3-[3-[2-(3,4,5-trimethoxyanilino)pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structure and chemical properties of Casein Kinase II Inhibitor IV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase II (CK2) is a highly conserved, constitutively active serine/threonine protein kinase that plays a pivotal role in a vast array of cellular processes, including cell cycle regulation, proliferation, and apoptosis.[1] Its dysregulation has been implicated in numerous diseases, particularly cancer, making it a significant target for therapeutic intervention. This document provides a comprehensive technical overview of Casein Kinase II Inhibitor IV, a potent and selective inhibitor of CK2.

This compound, identified as 3-(3-(2-(3,4,5-Trimethoxy-phenylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenyl)propionitrile, is a cell-permeable, ATP-competitive inhibitor.[2] It was discovered through a high-throughput screen for small molecules that induce the differentiation of normal human epidermal keratinocytes (NHEKs).[3][4] This guide details its structure, chemical properties, biological activity, and the experimental protocols utilized for its characterization.

Structure and Chemical Properties

This compound is a pyrrolopyrimidine derivative with a complex aromatic structure. Its detailed chemical identifiers and properties are summarized below.

Chemical Structure

IUPAC Name: 3-(3-(2-(3,4,5-trimethoxyphenylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenyl)propanenitrile

Molecular Formula: C₂₄H₂₃N₅O₃[5]

Molecular Weight: 429.47 g/mol [5]

Physicochemical Properties

The known physicochemical properties of this compound are presented in the table below, providing essential information for its handling, storage, and use in experimental settings.

PropertyValueReference
CAS Number 863598-09-8[5]
IC50 9 nM[3][5]
Solubility DMSO: 70 mg/mL (162.99 mM)[4]
Appearance Light yellow to yellow solid[3]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 2 years.[3]
SMILES N#CCCC1=CC=CC(N2C=CC3=CN=C(NC4=CC(OC)=C(OC)C(OC)=C4)N=C32)=C1[3]
InChI Key KKVZKYOBQGDKIB-UHFFFAOYSA-N-

Biological Activity and Mechanism of Action

This compound is a potent, ATP-competitive inhibitor of CK2.[3][5] Its primary reported biological effect is the induction of terminal differentiation in normal human epidermal keratinocytes (NHEKs).[4]

Treatment of NHEKs with this inhibitor leads to a time-dependent increase in the expression of key differentiation markers. Early markers such as keratins 1 and 10 are upregulated within 48 hours, while late-stage markers including involucrin (IVL), transglutaminase 1 (TGM1), loricrin, and filaggrin show increased expression at later time points (36-96 hours).[3][4] This demonstrates the inhibitor's ability to promote the maturation of epidermal progenitor cells.

The diagram below illustrates the workflow for assessing the inhibitor's effect on keratinocyte differentiation.

G Workflow for Keratinocyte Differentiation Assay cluster_0 Cell Culture and Treatment cluster_1 Analysis of Differentiation A Plate Normal Human Epidermal Keratinocytes (NHEKs) B Treat with Casein Kinase II Inhibitor IV (e.g., 5 µM) A->B C Incubate for various time points (e.g., 12-96h) B->C D Harvest cells for analysis C->D E mRNA Expression Analysis (qRT-PCR) D->E Analyze markers: Keratin 1, Keratin 10, IVL, TGM1, Loricrin, Filaggrin F Protein Expression Analysis (Western Blot) D->F Analyze markers: Keratin 1, Keratin 10, IVL, TGM1, Loricrin, Filaggrin G Key Signaling Pathways Modulated by CK2 cluster_0 Upstream Signals cluster_1 Signaling Cascades cluster_2 Cellular Outcomes A Growth Factors, Cytokines B PI3K/Akt/mTOR Pathway A->B C NF-κB Pathway A->C D JAK/STAT Pathway A->D E Cell Survival B->E F Proliferation B->F C->E C->F D->F G Apoptosis Inhibition E->G CK2 Casein Kinase II (CK2) CK2->B promotes CK2->C promotes CK2->D promotes Inhibitor CK2 Inhibitor IV Inhibitor->CK2 G In Vitro CK2 Kinase Assay Workflow A Prepare reaction mix: CK2 enzyme, peptide substrate, and buffer B Add CK2 Inhibitor IV (various concentrations) A->B C Initiate reaction with [γ-³²P]ATP B->C D Incubate at 30°C C->D E Spot reaction on P81 paper D->E F Wash to remove unincorporated ATP E->F G Measure radioactivity F->G H Calculate IC50 G->H

References

Target Specificity of Casein Kinase II Inhibitor IV: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casein Kinase II (CK2) is a pleiotropic, constitutively active serine/threonine kinase implicated in a myriad of cellular processes, including cell cycle progression, apoptosis, and signal transduction.[1] Its dysregulation is frequently associated with various diseases, particularly cancer, making it a compelling target for therapeutic intervention.[2] This technical guide provides an in-depth analysis of the target specificity of Casein Kinase II Inhibitor IV, commonly known as TBB (4,5,6,7-Tetrabromo-2-azabenzimidazole). TBB is a potent and selective, ATP/GTP-competitive inhibitor of CK2.[3][4] This document summarizes its inhibitory profile against a panel of protein kinases, details experimental protocols for assessing its specificity, and visualizes its interaction with key signaling pathways.

Introduction to Casein Kinase II (CK2)

CK2 is a highly conserved protein kinase that exists as a tetrameric holoenzyme composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[1] It phosphorylates a vast number of substrates, influencing critical cellular functions such as transcription, translation, and DNA repair.[1][5] Unlike many other kinases, CK2 is not regulated by second messengers and is considered to be constitutively active.[6] Its aberrant activity is linked to tumorigenesis through the promotion of cell proliferation and survival, and the suppression of apoptosis.[2][5]

CK2 is a central node in several major signaling pathways, including:

  • PI3K/AKT/mTOR Pathway: CK2 can activate this pathway, which is crucial for cell growth and survival.[1]

  • NF-κB Pathway: CK2 is known to phosphorylate components of the NF-κB pathway, promoting pro-inflammatory and anti-apoptotic signals.[1]

  • JAK/STAT Pathway: CK2 can also modulate the JAK/STAT pathway, which is involved in cytokine signaling and immune responses.[1]

  • Wnt Signaling Pathway: CK2 activity has been reported to be activated following Wnt signaling.[5]

TBB (this compound): An Overview

TBB (4,5,6,7-Tetrabromo-2-azabenzimidazole) is a cell-permeable small molecule that acts as a selective inhibitor of CK2.[4][7] It functions by competing with ATP and GTP for the nucleotide-binding site on the catalytic subunits of the kinase.[3][4] This competitive inhibition mechanism makes it a valuable tool for elucidating the physiological roles of CK2 and for investigating its potential as a therapeutic target.

Target Specificity and Potency of TBB

The selectivity of a kinase inhibitor is a critical parameter in drug development to minimize off-target effects. TBB has been extensively profiled against numerous protein kinases and has demonstrated remarkable selectivity for CK2.

Quantitative Inhibitory Activity

The inhibitory potency of TBB is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibitor constant (Ki). The following tables summarize the quantitative data for TBB against CK2 and a selection of other kinases.

Target Kinase Source IC50 (µM) Reference
Casein Kinase 2 (CK2)Rat Liver0.9[3][4]
Casein Kinase 2 (CK2)Human Recombinant1.6[4][8]
Casein Kinase 2 (CK2)Rat Liver0.15[8]

Table 1: Inhibitory Potency of TBB against Casein Kinase 2.

Off-Target Kinase IC50 (µM) Fold Selectivity vs. CK2 (human, 1.6 µM) Reference
Phosphorylase Kinase8.7~5.4[8]
Glycogen Synthase Kinase 3β (GSK3β)11.2~7.0[8]
Cyclin-Dependent Kinase 2 (CDK2)/Cyclin A15.6~9.8[3][8]
PIM11.04~0.65[8]
PIM24.3~2.7[8]
PIM30.86~0.54[8]
DYRK1a4.36~2.7[8]
DYRK20.99~0.62[8]

Table 2: Inhibitory Profile of TBB against a Panel of Off-Target Kinases.

As the data indicates, TBB exhibits one to two orders of magnitude greater selectivity for CK2 compared to most other kinases tested.[3][4]

Ki Values for CK2 Subunits

TBB shows modest discrimination between the different catalytic subunits of the CK2 holoenzyme.

CK2 Subunit Ki (nM) Reference
α2β280 - 210[4][7]
αα'β280 - 210[4][7]
α'2β280 - 210[4][7]

Table 3: Inhibitor Constants (Ki) of TBB for different CK2 holoenzyme forms.

Experimental Protocols

Accurate determination of inhibitor specificity relies on robust and well-defined experimental protocols. This section details common methodologies for assessing the inhibitory activity of compounds like TBB.

In Vitro Kinase Inhibition Assay (Radiometric)

This is considered the "gold standard" for quantifying kinase activity.[9] It directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate.

Materials:

  • Purified recombinant CK2 enzyme

  • CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • TBB stock solution (in DMSO)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase buffer, purified CK2 enzyme, and the peptide substrate.

  • Inhibitor Addition: Add serial dilutions of TBB (or DMSO as a vehicle control) to the reaction tubes.

  • Initiation: Start the reaction by adding the [γ-³²P]ATP solution. The final ATP concentration should be close to the Km of CK2 for ATP to accurately determine the IC50.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated peptide will bind to the paper, while the free [γ-³²P]ATP will not.

  • Washing: Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity on the P81 paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity for each TBB concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the TBB concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay for CK2 Activity (Jurkat Cell Viability - MTT Assay)

This assay assesses the effect of TBB on the viability of a cell line known to be sensitive to CK2 inhibition, such as Jurkat cells.[10] A reduction in cell viability can be an indirect measure of the inhibitor's efficacy in a cellular context.

Materials:

  • Jurkat cells

  • RPMI-1640 medium supplemented with 10% FBS

  • TBB stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Jurkat cells into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of culture medium.

  • Compound Treatment: Add serial dilutions of TBB (or DMSO as a vehicle control) to the wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each TBB concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the TBB concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Impact of TBB

Diagrams can aid in understanding the complex interactions of CK2 and the workflow for assessing its inhibitors.

CK2_Signaling_Pathways cluster_extracellular Extracellular Signals cluster_pathways Intracellular Signaling cluster_cellular_response Cellular Response Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Cytokines Cytokines JAK JAK Cytokines->JAK Wnt Wnt CK2 CK2 Wnt->CK2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival NFkB NF-κB NFkB->Proliferation NFkB->Survival STAT STAT JAK->STAT STAT->Proliferation CK2->AKT activates CK2->NFkB activates CK2->STAT activates TBB TBB (Inhibitor IV) TBB->CK2 inhibits

Caption: Key signaling pathways regulated by CK2 and inhibited by TBB.

Kinase_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_selectivity Selectivity Profiling Purified_Kinase Purify Recombinant Kinase (e.g., CK2) Radiometric_Assay Perform Radiometric Kinase Assay Purified_Kinase->Radiometric_Assay Substrate_Prep Prepare Peptide Substrate Substrate_Prep->Radiometric_Assay IC50_Determination Determine IC50 Value Radiometric_Assay->IC50_Determination Kinase_Panel Screen Against a Panel of Kinases IC50_Determination->Kinase_Panel Cell_Culture Culture Relevant Cell Line (e.g., Jurkat) Compound_Treatment Treat Cells with Inhibitor (TBB) Cell_Culture->Compound_Treatment Viability_Assay Perform Cell Viability Assay (e.g., MTT) Compound_Treatment->Viability_Assay Cellular_IC50 Determine Cellular IC50 Value Viability_Assay->Cellular_IC50 Off_Target_IC50 Determine Off-Target IC50 Values Kinase_Panel->Off_Target_IC50 Selectivity_Analysis Analyze Selectivity Profile Off_Target_IC50->Selectivity_Analysis

Caption: General workflow for determining kinase inhibitor specificity.

TBB_Selectivity cluster_targets Kinase Targets cluster_effects Biological Effects TBB TBB CK2 CK2 (High Affinity) TBB->CK2 Strongly Inhibits Other_Kinases Other Kinases (Low Affinity) TBB->Other_Kinases Weakly Inhibits On_Target On-Target Effects (CK2 Inhibition) CK2->On_Target Off_Target Potential Off-Target Effects (Minimal) Other_Kinases->Off_Target

Caption: Logical relationship of TBB's target selectivity.

Conclusion

This compound (TBB) is a highly selective and potent inhibitor of CK2. The quantitative data from various kinase profiling studies consistently demonstrate its preferential binding to CK2 over a wide range of other protein kinases. The experimental protocols provided in this guide offer a framework for researchers to independently verify and further explore the specificity of TBB and other kinase inhibitors. The high degree of selectivity makes TBB an invaluable research tool for dissecting the complex roles of CK2 in cellular physiology and pathology, and a promising scaffold for the development of targeted therapeutics. Future research should continue to explore the full kinome-wide specificity of TBB and its derivatives to fully understand their therapeutic potential and potential for off-target effects.

References

In vivo and in vitro effects of Casein Kinase II Inhibitor IV

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the In Vivo and In Vitro Effects of Casein Kinase II Inhibitor IV (4,5,6,7-Tetrabromobenzotriazole)

Introduction

Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved, constitutively active serine/threonine kinase that is fundamental to a vast array of cellular processes.[1][2] It plays a critical role in cell growth, proliferation, survival, and apoptosis suppression.[1][3][4] The CK2 holoenzyme is typically a tetramer composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[4][5] Due to its ubiquitous nature and its involvement in maintaining cell viability, dysregulation of CK2 activity is frequently associated with various diseases, most notably cancer, where it is often overexpressed.[4][5][6][7] This has positioned CK2 as a significant target for therapeutic intervention.

Among the extensively studied inhibitors of CK2 is 4,5,6,7-tetrabromobenzotriazole (TBB), a potent, selective, and cell-permeable small molecule. While sometimes referred to by different names in catalogues, such as Casein Kinase II Inhibitor I, its chemical structure is well-defined. This document will refer to TBB as a representative and thoroughly characterized Casein Kinase II inhibitor, providing a comprehensive overview of its effects both in vitro and in vivo. TBB functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the CK2 catalytic subunits and preventing the phosphorylation of its numerous substrates.[4][8] This guide details its biochemical and cellular activities, its efficacy in preclinical models, and the experimental protocols used for its evaluation.

In Vitro Effects

The in vitro activity of TBB has been extensively characterized through biochemical assays against the purified enzyme and in various cell-based models to determine its effects on cell viability, apoptosis, and specific signaling pathways.

Biochemical Activity and Selectivity

TBB is a highly selective inhibitor for CK2. Kinase profiling assays have demonstrated that while TBB potently inhibits CK2, its effect on other kinases is significantly lower, often with IC50 values that are orders of magnitude higher.[8][9] This selectivity is crucial for its use as a specific tool to probe CK2 function.

Table 1: In Vitro Kinase Selectivity Profile of TBB

Kinase Species IC50 (µM) Notes
CK2 Rat Liver 0.15 ATP-competitive inhibitor.[8]
CK2 Human 0.9 - 1.6 Measured at 100 µM ATP.[8][9]
PIM1 - 1.04 -
PIM3 - 0.86 -
DYRK2 - 0.99 -
PIM2 - 4.3 -
DYRK1a - 4.36 -
HIPK3 - 4.9 -
HIPK2 - 5.3 -
PKD1 - 5.9 -
Phosphorylase Kinase - 8.7 Moderately inhibited.[8]
GSK3β - 11.2 Moderately inhibited.[8]

| CDK2 | - | 14 - 15.6 | Moderately inhibited.[8] |

Data compiled from multiple sources.[8]

Cellular Effects

In cultured cells, TBB has been shown to inhibit endogenous CK2 activity, leading to reduced cell viability, induction of apoptosis, and alterations in the cell cycle across a variety of cancer cell lines.[10][11]

Table 2: In Vitro Effects of TBB on Human Cancer Cell Lines

Cell Line Cancer Type Effect Concentration / IC50 Reference
Jurkat T-cell Leukemia Induces apoptosis DC50: 17 µM (24 hrs) [8][11]
HT29(US) Colon Cancer Decreased viability, induced apoptosis Significant at ≥80 µM [10]
SW-480 Colon Cancer Decreased viability Significant at 100 µM [10]
DLD-1 Colon Cancer Decreased viability Significant at 100 µM [10]
ZR-75 Breast Cancer Decreased viability Significant at 100 µM [10]
PC-3 Prostate Cancer Diminished viability 60 µM [8]

| Huh-5-2 | Hepatocellular Carcinoma | Antiviral (HCV) | EC50: 40 µM |[8] |

Mechanism of Action and Signaling Pathways

CK2 is a master regulator that influences multiple signaling pathways crucial for cell survival and proliferation.[2][5] By inhibiting CK2, TBB disrupts these pro-survival signals. The primary pathways affected include PI3K/Akt/mTOR, NF-κB, JAK/STAT, and Wnt/β-catenin.[3][5][12] Inhibition of CK2 prevents the phosphorylation of key components in these cascades, leading to reduced oncogenic signaling and promoting apoptosis. For example, CK2 can phosphorylate and inactivate the tumor suppressor PTEN, thereby activating the PI3K/Akt pathway; TBB can reverse this effect.[3][13] Similarly, CK2 can promote NF-κB activation by phosphorylating IκBα; TBB treatment can block this, leading to the suppression of NF-κB target genes.[3]

Caption: Key signaling pathways regulated by Protein Kinase CK2 and targeted by TBB.

In Vivo Effects

The efficacy of TBB has also been evaluated in animal models for various conditions, including cancer and neurological disorders. These studies provide crucial insights into its therapeutic potential, bioavailability, and physiological impact.

Efficacy in Animal Models

In a mouse model of oxygen-induced retinopathy, TBB treatment was shown to reduce retinal neovascularization by approximately 60%, highlighting its anti-angiogenic potential.[8] In a rat model of chronic temporal lobe epilepsy, chronic oral administration of TBB augmented the slow afterhyperpolarizing potential (sAHP), a key mechanism of neuronal inhibition, and successfully prevented epileptiform activity.[14] This suggests a potential anticonvulsive role for CK2 inhibitors.

Table 3: In Vivo Efficacy of TBB in Animal Models

Model Disease Administration Dosage Outcome Reference
Mouse Oxygen-Induced Retinopathy - 60 mg/kg per day (6 days) ~60% reduction in retinal neovascularization. [8]

| Rat | Pilocarpine-induced Epilepsy | Oral | - (4 days) | Increased sAHP current; abolished epileptiform discharges. |[14][15] |

Experimental Protocols

A systematic workflow is essential for characterizing the effects of a CK2 inhibitor. This involves a series of in vitro experiments to determine its potency, cellular effects, and mechanism of action.

Experimental_Workflow start Start: CK2 Inhibitor (TBB) biochem Biochemical Assay (In Vitro Kinase Assay) start->biochem cell_culture Cell-Based Assays (Cancer Cell Lines) start->cell_culture ic50 Determine IC50 & Selectivity biochem->ic50 end End: Characterize Inhibitor Profile ic50->end viability Cell Viability (MTT Assay) cell_culture->viability apoptosis Apoptosis Assay (Flow Cytometry) cell_culture->apoptosis western Mechanism Study (Western Blot) cell_culture->western viability->end apoptosis->end pathway Analyze Downstream Signaling Pathways western->pathway pathway->end

Caption: A stepwise workflow for the in vitro evaluation of CK2 inhibitors like TBB.

In Vitro CK2 Kinase Assay

This protocol measures the direct inhibitory effect of TBB on CK2's phosphotransferase activity.

  • Objective: To determine the IC50 value of TBB against CK2.

  • Materials:

    • Recombinant human CK2 enzyme.

    • Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD).

    • [γ-³²P]ATP.

    • TBB dissolved in DMSO.

    • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • P81 phosphocellulose paper or similar binding matrix.

    • 10% Trichloroacetic acid (TCA) for washing.

    • Scintillation counter.

  • Procedure:

    • Prepare a reaction mixture containing kinase buffer, CK2 enzyme, and the peptide substrate.

    • Add serial dilutions of TBB (or DMSO as a vehicle control) to the reaction tubes.

    • Initiate the kinase reaction by adding [γ-³²P]ATP (final concentration typically 10-100 µM).[16]

    • Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).[17]

    • Stop the reaction by spotting an aliquot of the mixture onto P81 paper.[17]

    • Wash the P81 papers extensively with 10% TCA to remove unincorporated [γ-³²P]ATP.[16][17]

    • Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.

    • Calculate the percentage of inhibition for each TBB concentration relative to the control and determine the IC50 value using non-linear regression analysis.

Cell Viability (MTT) Assay

This colorimetric assay assesses the impact of TBB on cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Objective: To determine the cytotoxic effect of TBB on cancer cells.

  • Materials:

    • Human cancer cell lines (e.g., Jurkat, HT-29).

    • 96-well culture plates.

    • Complete culture medium.

    • TBB stock solution.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., DMSO or acidified isopropanol).

    • Microplate reader.

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[18]

    • Treat the cells with a range of TBB concentrations for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).[18]

    • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[18]

    • Remove the medium and dissolve the formazan crystals by adding 100-150 µL of solubilization buffer to each well.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the phosphorylation status of proteins downstream of CK2 following inhibitor treatment.

  • Objective: To confirm the on-target effect of TBB within cells by analyzing CK2 substrate phosphorylation.

  • Materials:

    • Cells treated with TBB or vehicle.

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • BCA or Bradford protein assay kit.

    • SDS-PAGE gels and electrophoresis equipment.

    • PVDF or nitrocellulose membranes.

    • Primary antibodies (e.g., anti-phospho-Akt (Ser129), anti-Akt, anti-β-actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate (ECL).

    • Imaging system.

  • Procedure:

    • Treat cells with TBB at the desired concentration and time.

    • Lyse the cells in ice-cold RIPA buffer.[18]

    • Determine the protein concentration of the lysates.[18]

    • Denature equal amounts of protein (20-40 µg) and separate them by SDS-PAGE.[18]

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane with a specific primary antibody overnight at 4°C.[18]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

    • Detect the protein bands using a chemiluminescent substrate and capture the image.[18]

    • Quantify band intensity and normalize to a loading control (e.g., β-actin) to compare protein levels between treated and untreated samples.

Conclusion

This compound, exemplified by the well-characterized compound 4,5,6,7-tetrabromobenzotriazole (TBB), is a potent and selective tool for investigating the myriad functions of CK2. In vitro studies have established its ability to directly inhibit CK2's enzymatic activity, leading to decreased viability and increased apoptosis in a wide range of cancer cell lines by disrupting critical pro-survival signaling pathways. In vivo, TBB has demonstrated therapeutic potential in models of angiogenesis and epilepsy, underscoring the systemic importance of CK2. The methodologies outlined in this guide provide a robust framework for the continued evaluation of TBB and other CK2 inhibitors, which remain promising candidates for further drug development, particularly in the field of oncology.

References

A Technical Guide to Signaling Pathways Modulated by Casein Kinase II Inhibitor IV (TBB)

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved, constitutively active serine/threonine kinase that is a critical regulator of numerous cellular processes.[1][2] Its ubiquitous expression and pleiotropic nature, phosphorylating hundreds of substrates, position it as a master regulator in cell signaling.[2][3] Dysregulation of CK2 activity, particularly its overexpression, is frequently associated with various cancers, where it promotes cell proliferation, survival, and suppresses apoptosis.[4][5][6] This has established CK2 as a significant therapeutic target in oncology.[2][7]

This technical guide focuses on Casein Kinase II Inhibitor IV, 4,5,6,7-tetrabromobenzotriazole (TBB), a potent and selective ATP-competitive inhibitor used extensively to probe CK2 function.[8][9] We will provide an in-depth analysis of the core signaling pathways affected by TBB, including the induction of apoptosis and the modulation of the NF-κB and PI3K/Akt survival pathways. This document includes quantitative data on inhibitor efficacy, detailed experimental protocols for assessing CK2 inhibition, and visual diagrams of the implicated pathways to facilitate a comprehensive understanding for research and drug development applications.

Introduction to Casein Kinase II (CK2)

Casein Kinase II (CK2) is a tetrameric holoenzyme typically composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[10] A key feature of CK2 is its constitutive activity, which is not dependent on second messengers or specific phosphorylation events, unlike most other protein kinases.[9][11] This inherent activity allows it to act as a central node in a vast number of signaling networks.

CK2's functions are extensive, involving it in cell cycle control, DNA repair, transcription, and translation.[10][12][13] Crucially, CK2 is a potent suppressor of apoptosis.[14] It protects cells from programmed cell death by phosphorylating key proteins in apoptotic pathways, thereby blocking caspase activity.[10] This anti-apoptotic function, combined with its role in promoting cell growth and proliferation, makes its elevated activity a hallmark of many cancers, contributing to tumorigenesis and drug resistance.[11][15]

Core Signaling Pathways Modulated by CK2 Inhibitor IV (TBB)

The inhibition of CK2 by 4,5,6,7-tetrabromobenzotriazole (TBB) provides a powerful tool to dissect its role in cellular signaling. TBB acts by competing with ATP for the binding pocket on the catalytic subunits, thereby preventing the phosphorylation of CK2 substrates.[2][8] This intervention triggers significant downstream effects, primarily by reversing CK2's pro-survival functions.

Induction of Apoptosis

One of the most significant consequences of CK2 inhibition is the induction of apoptosis, particularly in cancer cells.[16][17] CK2 normally confers resistance to apoptosis by phosphorylating proteins at sites adjacent to their caspase cleavage domains, rendering them poor substrates for these executioner proteases.[18]

Key substrates in this anti-apoptotic mechanism include:

  • Bid and Max: Phosphorylation by CK2 protects these pro-apoptotic proteins from caspase-mediated cleavage.[18]

  • HS1 (Haematopoietic Lineage Cell-specific Protein 1): CK2-mediated phosphorylation of HS1 makes it refractory to cleavage by caspase-3.[18]

Treatment with TBB inhibits this protective phosphorylation, allowing caspases to cleave these substrates and initiate the apoptotic cascade.[18][19] Furthermore, CK2 inhibition can trigger apoptosis through the endoplasmic reticulum (ER) stress response, leading to the upregulation of Death Receptor 5 (DR5) and subsequent activation of extrinsic apoptosis.[16]

dot CK2's Role in Apoptosis Suppression CK2 CK2 pSubstrates Phosphorylated Substrates (Resistant to Caspases) CK2->pSubstrates Phosphorylates TBB CK2 Inhibitor IV (TBB) TBB->CK2 Inhibits Substrates Pro-Apoptotic Substrates (e.g., Bid, HS1) Apoptosis Apoptosis Caspases Caspases pSubstrates->Caspases Resists Cleavage Caspases->Substrates Cleaves Caspases->Apoptosis Initiates

CK2-mediated phosphorylation protects substrates from caspase cleavage, preventing apoptosis.
Downregulation of the NF-κB Survival Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of pro-inflammatory and pro-survival signaling that is often aberrantly activated in cancer.[20] In the canonical pathway, the NF-κB p50/p65 dimer is held inactive in the cytoplasm by an inhibitor protein, IκB.[21] Activation by stimuli like TNF-α leads to the phosphorylation of IκB by the IκB kinase (IKK) complex, targeting it for degradation.[20][21] This releases p50/p65 to translocate to the nucleus and activate target gene expression.

CK2 is a key upstream activator of this pathway, contributing to aberrant NF-κB activity through the phosphorylation and activation of IKK.[20] By inhibiting CK2 with TBB, the activation of IKK is suppressed, preventing IκB degradation and trapping the NF-κB complex in the cytoplasm, thereby shutting down this critical survival pathway.[22][23]

References

A Technical Guide to the Role of Casein Kinase II Inhibitor IV in Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Kinase CK2 is a highly conserved serine/threonine kinase that is frequently overexpressed in a multitude of cancer types.[1] A key hallmark of its oncogenic activity is the potent suppression of apoptosis, or programmed cell death, thereby contributing to tumor growth and resistance to therapy.[2][3] CK2 exerts its anti-apoptotic effects through the phosphorylation of numerous substrates involved in both the intrinsic and extrinsic cell death pathways.[1] Consequently, CK2 has emerged as a promising therapeutic target in oncology.[2] This technical guide provides an in-depth examination of the mechanisms through which CK2 inhibitor IV, 4,5,6,7-tetrabromobenzotriazole (TBB), induces apoptosis. We will explore the core signaling pathways modulated by TBB, present quantitative data on its efficacy, and provide detailed experimental protocols for studying its effects. This document is intended to serve as a comprehensive resource for professionals engaged in apoptosis research and the development of novel anti-cancer therapeutics.

The Anti-Apoptotic Role of Casein Kinase II (CK2)

CK2 is a constitutively active enzyme that promotes cell survival through a multi-pronged strategy aimed at inhibiting the cellular apoptosis machinery.[3][4] Its primary mechanism involves the direct phosphorylation of key proteins within the apoptotic cascade, rendering them inactive or targeting them for degradation.

Key Anti-Apoptotic Functions of CK2:

  • Inhibition of the Intrinsic (Mitochondrial) Pathway: CK2 targets several members of the B-cell lymphoma 2 (Bcl-2) protein family.[5] It can phosphorylate the pro-apoptotic protein Bid, which inhibits its cleavage by caspase-8 into its active form, tBid.[1][6] This prevents tBid from translocating to the mitochondria to activate Bax and Bak, thus blocking the release of cytochrome c.[1] Furthermore, CK2 can stabilize anti-apoptotic proteins like Bcl-2 and Bcl-xL.[5]

  • Suppression of Caspase Activity: Caspases are the central executioners of apoptosis. CK2 can directly phosphorylate and inhibit procaspases, such as procaspase-2 and procaspase-3, preventing their activation.[1][6] It also enhances the function of ARC (apoptosis repressor with caspase recruitment domain), a known caspase inhibitor.[7]

  • Modulation of Pro-Survival Signaling Pathways: CK2 activates major pro-survival pathways, including PI3K/Akt and NF-κB.[4][8] By activating Akt, CK2 promotes the phosphorylation and inactivation of pro-apoptotic targets.[1] Its activation of NF-κB, often by phosphorylating the inhibitor IκBα, leads to the transcription of anti-apoptotic genes.[4]

  • Regulation of Tumor Suppressors: CK2 can phosphorylate and negatively regulate the function of critical tumor suppressors like p53 and PTEN, further tilting the cellular balance away from apoptosis.[6][8]

G cluster_0 CK2 Anti-Apoptotic Signaling CK2 CK2 PI3K_Akt PI3K/Akt Pathway CK2->PI3K_Akt NFkB NF-κB Pathway CK2->NFkB Bid Bid CK2->Bid Caspases Caspases CK2->Caspases p53 p53 / PTEN CK2->p53 Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival NFkB->Cell_Survival Apoptosis Apoptosis Bid->Apoptosis Caspases->Apoptosis p53->Apoptosis

Caption: Overview of CK2's anti-apoptotic mechanisms.

CK2 Inhibitor IV (TBB) and the Induction of Apoptosis

4,5,6,7-tetrabromobenzotriazole (TBB) is a potent and highly selective, ATP-competitive inhibitor of the CK2 catalytic subunits.[2][9] By blocking the kinase activity of CK2, TBB effectively reverses its anti-apoptotic functions and robustly induces programmed cell death in a wide variety of cancer cell lines.[6][9]

The induction of apoptosis by TBB is dose- and time-dependent.[10] Treatment of cancer cells with TBB leads to the activation of the mitochondrial pathway, characterized by the release of cytochrome c from the mitochondria, followed by the activation of the caspase cascade.[9] This culminates in the cleavage of key cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), and ultimately, cell death.[9]

G cluster_1 Apoptosis Induction by CK2 Inhibitor IV (TBB) TBB CK2 Inhibitor IV (TBB) CK2 CK2 TBB->CK2 Inhibits Bid Bid CK2->Bid Blocks Cleavage tBid tBid (active) Bid->tBid Cleavage Mitochondria Mitochondria tBid->Mitochondria CytC Cytochrome c Release Mitochondria->CytC Caspase9 Caspase-9 Activation CytC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: TBB inhibits CK2, enabling the intrinsic apoptosis pathway.

Quantitative Data on TBB-Induced Apoptosis

Studies have consistently demonstrated the efficacy of TBB in reducing cell viability and inducing apoptosis across various cancer cell lines. The data presented below are representative of typical findings.

Table 1: Effect of TBB on Cancer Cell Viability This table summarizes the reduction in cell viability after treatment with 100 µM TBB for 24 hours, as determined by an MTS assay.

Cell LineCancer Type% Reduction in Viability (Mean ± SD)
HT29(US)Colon Cancer55 ± 5%
SW-480Colon Cancer60 ± 7%
DLD-1Colon Cancer50 ± 6%
ZR-75Breast Cancer45 ± 8%
Data synthesized from findings reported in related studies.[11]

Table 2: Dose-Dependent Effects of CK2 Inhibitors This table shows the half-maximal inhibitory concentration (IC50) for the CK2 inhibitor DMAT (a close analog of TBB) in various cancer cell lines, illustrating the potent anti-proliferative effects.

Cell LineCancer TypeIC50 of DMAT (µM)
U937Lymphoma6 - 12
HeLaCervical Cancer0.2 - 0.3
MDA-MB-468Breast Cancer6
MCF7Breast Cancer10
MDA-MB-231Breast Cancer20
Data adapted from a study on the CK2 inhibitor DMAT.[12]

Experimental Protocols

This section provides standardized protocols for key assays used to evaluate the pro-apoptotic effects of CK2 Inhibitor IV.

Cell Viability Assay (MTT/MTS)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

G start Start s1 1. Seed cells in a 96-well plate start->s1 s2 2. Allow cells to adhere overnight (18-24h) s1->s2 s3 3. Treat cells with varying concentrations of TBB s2->s3 s4 4. Include vehicle (DMSO) and untreated controls s3->s4 s5 5. Incubate for desired time period (e.g., 24, 48, 72h) s4->s5 s6 6. Add MTT or MTS reagent to each well s5->s6 s7 7. Incubate for 1-4 hours at 37°C s6->s7 s8 8. If using MTT, add solubilization buffer (e.g., DMSO) s7->s8 s9 9. Read absorbance on a plate reader (570nm for MTT, 490nm for MTS) s8->s9 end End: Calculate % viability vs. control s9->end

Caption: General workflow for a cell viability assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[13]

  • Treatment: Prepare serial dilutions of TBB in complete culture medium. Remove the old medium from the cells and add 100 µL of the TBB-containing medium to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.[13]

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[6]

  • Reagent Addition: Add 10-20 µL of MTT (5 mg/mL) or MTS reagent to each well and incubate for 1-4 hours at 37°C until a color change is apparent.[6]

  • Solubilization (for MTT): If using MTT, carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance on a microplate reader at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS).[6]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from blank wells.

Apoptosis Detection by Annexin V-FITC Staining

This flow cytometry-based assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.[14]

G start Start: TBB-treated and control cells s1 1. Harvest cells (including supernatant for floating cells) start->s1 s2 2. Wash cells twice with ice-cold PBS s1->s2 s3 3. Resuspend cells in 1X Annexin V Binding Buffer (1-5 x 10^5 cells/100µL) s2->s3 s4 4. Add 5µL Annexin V-FITC and 5µL Propidium Iodide (PI) s3->s4 s5 5. Incubate for 15 minutes at room temperature in the dark s4->s5 s6 6. Add 400µL of 1X Binding Buffer s5->s6 s7 7. Analyze immediately by flow cytometry s6->s7 end End: Quantify cell populations (Live, Apoptotic, Necrotic) s7->end

Caption: Workflow for Annexin V/PI apoptosis assay.

Methodology:

  • Cell Preparation: Induce apoptosis by treating cells with TBB for a specified time. Harvest both adherent and floating cells.[15]

  • Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300-400 x g for 5 minutes.[15]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[16]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

  • Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.[16]

  • Flow Cytometry: Analyze the samples on a flow cytometer immediately.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[15]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[15]

Western Blot Analysis of Apoptotic Markers

This technique is used to detect changes in the expression and cleavage of key proteins involved in apoptosis, such as caspases and PARP.

G start Start: TBB-treated and control cells s1 1. Lyse cells in RIPA buffer with protease inhibitors start->s1 s2 2. Quantify protein concentration (e.g., BCA assay) s1->s2 s3 3. Prepare samples with Laemmli buffer and boil s2->s3 s4 4. Separate proteins by SDS-PAGE s3->s4 s5 5. Transfer proteins to a PVDF membrane s4->s5 s6 6. Block membrane with 5% milk or BSA in TBST s5->s6 s7 7. Incubate with primary antibody (e.g., anti-cleaved Caspase-3, anti-PARP) overnight at 4°C s6->s7 s8 8. Wash and incubate with HRP-conjugated secondary antibody s7->s8 s9 9. Detect signal using ECL substrate and an imager s8->s9 end End: Analyze protein band intensity s9->end

Caption: Standard workflow for Western Blot analysis.

Methodology:

  • Protein Extraction: After treatment with TBB, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

  • Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[18]

  • SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[18]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for an apoptotic marker (e.g., cleaved caspase-3, total caspase-3, cleaved PARP) overnight at 4°C.[19]

  • Secondary Antibody and Detection: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[19]

  • Analysis: Analyze the band intensities, normalizing to a loading control like β-actin or GAPDH. An increase in the cleaved forms of caspase-3 and PARP is indicative of apoptosis.[19][20]

Conclusion

Protein Kinase CK2 is a critical node in the regulation of cell survival, and its inhibition represents a validated strategy for inducing apoptosis in cancer cells. CK2 Inhibitor IV (TBB) effectively triggers programmed cell death by dismantling the pro-survival shields erected by CK2, primarily through the activation of the intrinsic mitochondrial pathway and subsequent caspase cascade. The quantitative data and detailed protocols provided in this guide serve as a foundational resource for researchers and drug developers. Further investigation into CK2 inhibitors, both alone and in combination with other anti-cancer agents, holds significant promise for the development of more effective cancer therapies.

References

The Role of Casein Kinase II Inhibitor IV in Combating Cancer Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase II (CK2) is a highly conserved serine/threonine kinase that is ubiquitously expressed in eukaryotic cells.[1] It plays a pivotal role in a myriad of cellular processes, including cell growth, proliferation, and the suppression of apoptosis.[2] Dysregulation of CK2 activity is frequently observed in a wide range of cancers, including breast, prostate, lung, and various hematological malignancies, where its overexpression is often associated with poor prognosis.[1][3] This has positioned CK2 as a promising therapeutic target in oncology.[1][2]

This technical guide focuses on Casein Kinase II Inhibitor IV, also known as 4,5,6,7-Tetrabromobenzotriazole (TBB), a potent and selective, ATP/GTP competitive inhibitor of CK2.[4][5] We will delve into its mechanism of action, its effects on cancer cell proliferation through the modulation of key signaling pathways, and provide detailed experimental protocols for its application in in vitro cancer cell proliferation studies.

Quantitative Data on the Efficacy of CK2 Inhibitor IV (TBB)

The efficacy of TBB in inhibiting cancer cell proliferation is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a biological process by 50%. The IC50 values for TBB can vary depending on the cancer cell line and the duration of treatment.

Cancer TypeCell LineIC50 (µM)Treatment Duration (hours)Reference
Rat Liver-0.15Not Specified[4]
HumanJurkatNot Specified (endogenous CK2 inhibited)Not Specified[6]
Human Prostate CancerPC-3Not Specified (viability affected)Not Specified[4]
Human Colon CancerHT29(US), SW-480, DLD-1Not Specified (viability significantly decreased at 100µM)24[7]
Human Breast CancerZR-75Not Specified (viability significantly decreased at 100µM)24[7]

Note: The provided table summarizes available data. IC50 values are highly dependent on experimental conditions and should be determined empirically for each cell line and assay.

Core Signaling Pathways Modulated by CK2 and its Inhibition by TBB

CK2 is a key regulator of several pro-survival and proliferative signaling cascades that are often hyperactive in cancer cells. TBB exerts its anti-proliferative effects by inhibiting CK2 and consequently downregulating these pathways.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling network that governs cell growth, survival, and metabolism. CK2 positively regulates this pathway at multiple levels. It can directly phosphorylate and activate Akt, a central kinase in this pathway.[8][9] Furthermore, CK2 can phosphorylate and inactivate PTEN, a tumor suppressor that antagonizes PI3K signaling.[3] Inhibition of CK2 by TBB leads to decreased Akt phosphorylation and a subsequent reduction in downstream mTOR signaling, ultimately leading to decreased cell proliferation and survival.[10][11]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation PTEN PTEN PTEN->PIP3 inhibits CK2 CK2 CK2->Akt activates CK2->PTEN inhibits TBB TBB (Inhibitor IV) TBB->CK2 inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of CK2 intervention.

The NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis. CK2 can promote NF-κB activation by phosphorylating IκBα, the inhibitory protein of NF-κB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate target gene expression.[3][12] By inhibiting CK2, TBB can prevent IκBα degradation, thereby sequestering NF-κB in the cytoplasm and inhibiting its pro-survival functions.[3]

NFkB_Pathway Stimuli Pro-inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB phosphorylates IκBα IkBa_p P-IκBα NFkB NF-κB IkBa_NFkB->NFkB releases Proteasome Proteasomal Degradation IkBa_p->Proteasome targeted for Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription activates CK2 CK2 CK2->IKK activates TBB TBB (Inhibitor IV) TBB->CK2 inhibits

Caption: The NF-κB signaling pathway and the inhibitory action of TBB.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of CK2 Inhibitor IV on cancer cell lines and calculating the IC50 value.[6]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • CK2 Inhibitor IV (TBB)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.[6]

  • Inhibitor Treatment: Prepare serial dilutions of TBB in complete culture medium. A broad range of concentrations (e.g., 0.1 to 100 µM) is recommended for initial experiments.[6] Remove the old medium and add 100 µL of the medium containing different concentrations of TBB. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the inhibitor concentration to determine the IC50 value using appropriate software.[6]

MTT_Assay_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate overnight Seed->Incubate1 Treat Treat with TBB (various concentrations) Incubate1->Treat Incubate2 Incubate for 24/48/72 hours Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 2-4 hours Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution Incubate3->Add_Solubilizer Incubate4 Incubate overnight Add_Solubilizer->Incubate4 Read Measure absorbance at 570 nm Incubate4->Read Analyze Calculate % viability and IC50 Read->Analyze End End Analyze->End

Caption: Workflow for a typical MTT cell viability assay.

Western Blot Analysis for Phosphorylated Proteins

This protocol is to assess the inhibition of CK2 activity by observing the phosphorylation status of its downstream targets, such as Akt.[6]

Materials:

  • Cancer cells treated with TBB

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated and control cells with lysis buffer and quantify the protein concentration.[6]

  • Electrophoresis: Separate equal amounts of protein by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[6]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[6]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection: Wash the membrane and incubate with a chemiluminescent substrate. Capture the signal using an imaging system.[6]

  • Analysis: Quantify the band intensities to determine the relative phosphorylation levels.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol is for the quantitative analysis of apoptosis induced by CK2 inhibition.[6]

Materials:

  • Cancer cells treated with TBB

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Collection: Collect both adherent and floating cells after TBB treatment.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

CK2 Inhibitor IV (TBB) has demonstrated significant potential as a tool for studying cancer cell proliferation and as a lead compound for the development of novel anti-cancer therapeutics. Its ability to modulate key oncogenic signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways, underscores the critical role of CK2 in cancer biology. The experimental protocols provided in this guide offer a framework for researchers to investigate the effects of TBB in various cancer models. Further research into the in vivo efficacy and safety of TBB and other CK2 inhibitors is warranted to translate these promising preclinical findings into clinical applications.

References

Molecular weight and formula of CK2 Inhibitor IV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CK2 Inhibitor IV, a potent and selective inhibitor of Casein Kinase 2 (CK2). This document details its chemical properties, biological activity, and the key signaling pathways it modulates, with a focus on its role as an inducer of keratinocyte differentiation. Detailed experimental protocols and visual diagrams are provided to support researchers in their study of this compound.

Core Properties of CK2 Inhibitor IV

CK2 Inhibitor IV is a cell-permeable compound belonging to the pyrrolo[2,3-d]pyrimidine class of kinase inhibitors. It is distinguished by its high potency and selectivity for CK2.

PropertyValue
Molecular Formula C₂₄H₂₃N₅O₃
Molecular Weight 429.47 g/mol
CAS Number 863598-09-8
Mechanism of Action ATP-competitive inhibitor of Casein Kinase 2
IC₅₀ 9 nM
Biological Activity Inducer of normal human keratinocyte (NHEK) differentiation (EC₅₀ = 100 nM)

Signaling Pathways Modulated by CK2 Inhibitor IV

Protein Kinase CK2 is a pleiotropic serine/threonine kinase that phosphorylates a vast number of substrates, thereby regulating numerous cellular processes. In the context of keratinocyte differentiation, CK2 plays a critical regulatory role. Inhibition of CK2 by CK2 Inhibitor IV triggers a signaling cascade that promotes the differentiation of these epidermal cells.

The diagram below illustrates the signaling pathway influenced by the inhibition of CK2, leading to keratinocyte differentiation. CK2 normally phosphorylates and activates downstream targets that can suppress differentiation. By inhibiting CK2, this suppression is removed, leading to the activation of pathways that drive the expression of differentiation markers.

CK2_Inhibition_Pathway cluster_inhibition Inhibition cluster_kinase_regulation Kinase Cascade cluster_cellular_response Cellular Response CK2_Inhibitor_IV CK2 Inhibitor IV CK2 CK2 CK2_Inhibitor_IV->CK2 Inhibits ERK1_2 ERK1/2 CK2->ERK1_2 Activates MEK3_6 MEK3/6 CK2->MEK3_6 Inhibits Differentiation Keratinocyte Differentiation ERK1_2->Differentiation Suppresses p38_MAPK p38 MAPK p38_MAPK->Differentiation Promotes MEK3_6->p38_MAPK Activates In_Vitro_Kinase_Assay_Workflow start Start prep_inhibitor Prepare Serial Dilutions of CK2 Inhibitor IV start->prep_inhibitor setup_reaction Set up Kinase Reaction (Enzyme, Substrate, Buffer) prep_inhibitor->setup_reaction add_inhibitor Add Inhibitor Dilutions to Reaction Wells setup_reaction->add_inhibitor initiate_reaction Initiate Reaction with ATP add_inhibitor->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction & Measure Activity (Radioactive or Luminescence) incubation->stop_reaction analyze_data Analyze Data and Calculate IC50 stop_reaction->analyze_data end End analyze_data->end Western_Blot_Workflow start Start culture_cells Culture NHEKs to 70-80% Confluency start->culture_cells treat_cells Treat Cells with CK2 Inhibitor IV culture_cells->treat_cells cell_lysis Lyse Cells and Collect Supernatant treat_cells->cell_lysis protein_quant Quantify Protein Concentration (BCA) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to Membrane sds_page->transfer blocking Block Membrane transfer->blocking primary_ab Incubate with Primary Antibody blocking->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detection Detect with Chemiluminescence secondary_ab->detection analysis Analyze Band Intensity detection->analysis end End analysis->end

The Solubility and Stability of Casein Kinase II Inhibitor IV: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casein Kinase II (CK2) is a constitutively active serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including cell growth, proliferation, and the suppression of apoptosis.[1][2] Its dysregulation is frequently implicated in tumorigenesis, making it a compelling target for cancer therapy.[3][4] Casein Kinase II Inhibitor IV, also known as 4,5,6,7-Tetrabromo-2-(1H)-benzotriazole (TBBz), is a potent and selective inhibitor of CK2.[5] Understanding the physicochemical properties of this inhibitor, particularly its solubility and stability, is paramount for its effective use in preclinical research and its potential development as a therapeutic agent. This in-depth technical guide provides a comprehensive overview of the solubility and stability of this compound, detailed experimental protocols for their assessment, and an exploration of the core signaling pathways regulated by CK2.

Solubility Profile

The solubility of a compound is a critical determinant of its biological activity and its suitability for various experimental and therapeutic applications. Poor solubility can lead to challenges in formulation, inaccurate dosing, and diminished bioavailability.

Quantitative Solubility Data

This compound exhibits high solubility in organic solvents such as dimethyl sulfoxide (DMSO).[6][7] However, its aqueous solubility is limited, a common characteristic of many small molecule kinase inhibitors.

SolventSolubilityConcentration (mM)MethodNotes
DMSO70 mg/mL[6]162.99[6]Not SpecifiedSonication is recommended to aid dissolution.[6]
EthanolSoluble to 20 mM[5]20Not Specified
Aqueous Buffer (e.g., PBS)Limited (Data not readily available)--Expected to be low due to the hydrophobic nature of the molecule.

Table 1: Solubility of this compound

Experimental Protocols for Solubility Determination

To ascertain the aqueous solubility of this compound with precision, standardized experimental protocols are essential. The following are detailed methodologies for determining both kinetic and thermodynamic solubility.

This high-throughput method provides a rapid assessment of the solubility of a compound from a DMSO stock solution into an aqueous buffer.[1][8][9][10]

Principle: The precipitation of a compound out of solution results in the formation of fine particles that scatter light. A nephelometer measures this forward-scattered light, providing a quantitative measure of insolubility.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well or 384-well microplates (clear bottom)

  • Nephelometer plate reader

  • Multichannel pipette or automated liquid handler

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).

  • Addition to Aqueous Buffer: Using a multichannel pipette or liquid handler, add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to wells containing a larger volume (e.g., 98 µL) of PBS, pH 7.4. This creates a final DMSO concentration of 2%.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking to allow for equilibration.

  • Nephelometry Measurement: Measure the light scattering in each well using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.

This method determines the equilibrium solubility of a compound, which is a more accurate representation of its true solubility.[3][6][11][12][13]

Principle: An excess amount of the solid compound is equilibrated with a solvent over an extended period. The concentration of the dissolved compound in the supernatant is then measured after separating the undissolved solid.

Materials:

  • This compound (solid powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of PBS, pH 7.4. Ensure there is undissolved solid material at the bottom of the vial.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Filtration: Carefully aspirate the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantification: Analyze the concentration of the dissolved inhibitor in the filtrate using a validated HPLC method. A standard curve of the inhibitor at known concentrations should be used for accurate quantification.

  • Data Reporting: The thermodynamic solubility is reported as the concentration of the inhibitor in the saturated solution (e.g., in µg/mL or µM).

Stability Profile

The stability of a compound in both solid and solution form is crucial for ensuring the reliability and reproducibility of experimental results. Degradation can lead to a loss of potency and the formation of potentially interfering byproducts.

General Stability and Storage Recommendations
  • Solid Form: this compound powder should be stored at -20°C for long-term stability, where it can be stable for up to three years.[7] For short-term storage, +4°C is appropriate.[5]

  • In Solvent: Stock solutions in DMSO should be stored at -80°C and are generally stable for up to one year.[7] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles. For solutions prepared for immediate use, it is recommended to prepare them fresh. If a prepared solution is clear, it can be stored at 4°C for up to a week, though efficacy may decrease with prolonged storage.[7]

Experimental Protocol for a Comprehensive Stability Study

A stability-indicating HPLC method is the cornerstone of a robust stability study, as it can separate the parent compound from its degradation products.[14][15][16][17][18]

Principle: The inhibitor is subjected to various stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. The rate and extent of degradation are monitored over time using a validated stability-indicating HPLC method.

Materials:

  • This compound

  • Solvents for stock solution (e.g., DMSO, acetonitrile, methanol)

  • Aqueous buffers (e.g., PBS pH 7.4, acetate buffer pH 4.5, borate buffer pH 9.0)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a diode array detector (DAD) or UV detector

  • pH meter

  • Temperature-controlled incubator

  • Photostability chamber

Procedure:

  • Develop a Stability-Indicating HPLC Method:

    • Select a suitable C18 column and mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid) to achieve good separation of the parent inhibitor from potential degradation products.

    • Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Incubate a solution of the inhibitor in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Incubate a solution of the inhibitor in 0.1 M NaOH at room temperature for a defined period.

    • Oxidative Degradation: Treat a solution of the inhibitor with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose a solid sample and a solution of the inhibitor to dry heat (e.g., 80°C).

    • Photostability: Expose a solid sample and a solution of the inhibitor to light according to ICH Q1B guidelines.

  • Long-Term and Accelerated Stability Studies (as per ICH Q1A(R2)): [19]

    • Prepare solutions of the inhibitor in the desired formulation or buffer.

    • Store the samples under the following conditions:

      • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Analyze samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

  • Data Analysis:

    • Quantify the remaining parent inhibitor and any degradation products at each time point using the validated HPLC method.

    • Determine the degradation kinetics and predict the shelf-life of the inhibitor under the tested conditions.

Casein Kinase II Signaling Pathways

CK2 is a pleiotropic kinase that phosphorylates a vast number of substrates, thereby influencing a wide array of cellular signaling pathways.[3][9][16] Its primary role is often pro-survival and anti-apoptotic, making it a key player in cancer biology.[1][8][11]

Core Signaling Pathways Regulated by CK2

CK2_Signaling_Pathways CK2 Casein Kinase II (CK2) PI3K_Akt PI3K/Akt Pathway CK2->PI3K_Akt Activates NF_kB NF-κB Pathway CK2->NF_kB Activates Wnt Wnt/β-catenin Pathway CK2->Wnt Activates ERK ERK/MAPK Pathway CK2->ERK Promotes Nuclear Import Cell_Cycle Cell Cycle Progression CK2->Cell_Cycle Promotes Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits NF_kB->Apoptosis Inhibits Cell_Proliferation Cell Proliferation Wnt->Cell_Proliferation Promotes ERK->Cell_Proliferation Promotes Cell_Cycle->Cell_Proliferation

Caption: Core signaling pathways modulated by Casein Kinase II.

CK2 exerts its pro-survival effects through multiple mechanisms:

  • PI3K/Akt Pathway: CK2 can activate the PI3K/Akt signaling cascade, a key pathway that promotes cell survival and inhibits apoptosis.[10][11][16]

  • NF-κB Pathway: CK2 can phosphorylate components of the NF-κB pathway, leading to its activation and the transcription of anti-apoptotic genes.[3][16]

  • Wnt/β-catenin Pathway: CK2 is involved in the Wnt signaling pathway, which plays a crucial role in cell proliferation and development.[2]

  • ERK/MAPK Pathway: CK2 can phosphorylate ERK, promoting its nuclear import and subsequent activation of transcription factors involved in cell growth and differentiation.[4]

  • Direct Inhibition of Apoptosis: CK2 can directly phosphorylate and inhibit pro-apoptotic proteins such as caspases, thereby blocking the apoptotic cascade.[1][2][8]

Experimental and Logical Workflows

Experimental Workflow for Solubility and Stability Assessment

Experimental_Workflow Start Start: Compound Acquisition Solubility Solubility Assessment Start->Solubility Stability Stability Assessment Start->Stability Kinetic Kinetic Solubility (Nephelometry) Solubility->Kinetic Thermo Thermodynamic Solubility (Shake-Flask) Solubility->Thermo Forced_Deg Forced Degradation Study Stability->Forced_Deg Long_Term Long-Term & Accelerated Stability Stability->Long_Term Data_Analysis Data Analysis & Reporting Kinetic->Data_Analysis Thermo->Data_Analysis Forced_Deg->Data_Analysis Long_Term->Data_Analysis

Caption: A generalized workflow for assessing the solubility and stability of a small molecule inhibitor.

Conclusion

This compound is a valuable tool for interrogating the function of CK2 in various biological systems. A thorough understanding and characterization of its solubility and stability are critical for its effective and reliable use in research and drug development. While highly soluble in DMSO, its aqueous solubility is limited, necessitating careful consideration in the design of in vitro and in vivo experiments. The provided experimental protocols offer a robust framework for researchers to determine the precise solubility and stability of this inhibitor under their specific experimental conditions. By adhering to these guidelines, researchers can ensure the quality and integrity of their data, ultimately advancing our understanding of CK2's role in health and disease.

References

Methodological & Application

Administration of Casein Kinase II Inhibitor IV (TBB) in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase II (CK2) is a highly conserved serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including cell growth, proliferation, and apoptosis.[1] Its dysregulation is implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention. Casein Kinase II Inhibitor IV, chemically known as 4,5,6,7-Tetrabromobenzotriazole (TBB or TBBt), is a potent and selective, ATP/GTP-competitive inhibitor of CK2.[2][3] These application notes provide detailed protocols for the administration of TBB in rodent models, a critical step in the preclinical evaluation of its therapeutic potential.

Mechanism of Action and Signaling Pathways

CK2 exerts its influence by phosphorylating a vast number of substrate proteins, thereby modulating multiple signaling pathways crucial for cell survival and proliferation. TBB, by inhibiting CK2, can effectively disrupt these pathways. The primary signaling cascades affected by CK2 and consequently by TBB include:

  • PI3K/Akt/mTOR Pathway: CK2 can directly phosphorylate and activate Akt, a key pro-survival kinase. It can also phosphorylate and inactivate PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway. Inhibition of CK2 by TBB can, therefore, lead to decreased Akt activity and reduced cell survival.[4][5]

  • NF-κB Signaling Pathway: CK2 is known to phosphorylate IκB, the inhibitory subunit of NF-κB. This phosphorylation leads to the degradation of IκB and the subsequent activation of NF-κB, a transcription factor that promotes inflammation and cell survival. TBB can block this activation, leading to a pro-apoptotic cellular environment.[6][7]

  • Wnt/β-catenin Signaling Pathway: CK2 can phosphorylate β-catenin, leading to its stabilization and accumulation. This enhances the transcription of Wnt target genes, which are often involved in cell proliferation and differentiation. By inhibiting CK2, TBB can promote the degradation of β-catenin and suppress Wnt signaling.[8][9][10]

Data Presentation: In Vivo Administration of TBB

The following table summarizes key quantitative data from studies utilizing TBB in animal models.

ParameterAnimal ModelDosageAdministration RouteVehicleStudy FocusReference
Dose Rat6 µmol/kgIntraperitoneal (i.p.)DMSOEpilepsyBajorat et al., 2018
Dose RatNot specifiedOralNot specifiedEpilepsyBrehme et al., 2014[11]
Dose Mouse60 mg/kg/dayNot specifiedPEG-TweenRetinal NeovascularizationLjubimov et al., 2004
Dose Mouse50 mg/kgIntraperitoneal (i.p.)DMSOLung Cancer XenograftChen et al., 2012[1]

Experimental Protocols

Note: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Protocol 1: Intraperitoneal (i.p.) Administration of TBB in Mice

This protocol is adapted from studies using TBB in mouse xenograft models.

Materials:

  • This compound (TBB, 4,5,6,7-Tetrabromobenzotriazole)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80 (Polysorbate 80), sterile

  • Sterile saline (0.9% NaCl)

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile syringes (1 mL) and needles (27-30 gauge)

Vehicle Preparation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline):

  • In a sterile tube, add 100 µL of DMSO.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween 80 and vortex to ensure complete mixing.

  • Add 450 µL of sterile saline to bring the final volume to 1 mL.

  • Vortex the solution until it is clear and homogenous.

TBB Solution Preparation (for a 50 mg/kg dose in a 20g mouse):

  • Calculate the required amount of TBB: For a 20g mouse, the dose is 1 mg.

  • Weigh 1 mg of TBB and dissolve it in a sufficient volume of the prepared vehicle to achieve the desired injection volume (typically 100-200 µL for a mouse). For example, to inject 100 µL, dissolve 1 mg of TBB in 100 µL of the vehicle.

  • Ensure TBB is completely dissolved. Gentle warming or sonication may be required. Prepare the solution fresh on the day of injection.

Administration Procedure:

  • Weigh the mouse to determine the exact injection volume.

  • Restrain the mouse appropriately.

  • Lift the mouse by the scruff of the neck and tilt it slightly downwards to allow the abdominal contents to shift.

  • Insert the needle into the lower right or left quadrant of the abdomen at a 15-30 degree angle, avoiding the midline to prevent damage to the bladder or cecum.

  • Aspirate gently to ensure the needle has not entered a blood vessel or internal organ.

  • Slowly inject the TBB solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any adverse reactions.

Protocol 2: Oral Gavage Administration of TBB in Rats

This protocol is based on studies indicating the oral administration of TBB in rat models.

Materials:

  • This compound (TBB, 4,5,6,7-Tetrabromobenzotriazole)

  • Dimethyl sulfoxide (DMSO), sterile

  • Corn oil, sterile

  • Sterile 15 mL conical tube

  • Oral gavage needles (flexible or rigid, appropriate size for rats)

  • Sterile syringes (1-3 mL)

Vehicle and TBB Solution Preparation:

  • Prepare a stock solution of TBB in DMSO (e.g., 50 mg/mL).

  • On the day of administration, dilute the TBB stock solution in corn oil to the desired final concentration. A common final DMSO concentration for oral administration should be kept low (e.g., <5%).

  • For example, to prepare a 10 mg/kg dose for a 250g rat (2.5 mg dose) in a 1 mL gavage volume:

    • Take 50 µL of the 50 mg/mL TBB stock in DMSO.

    • Add this to 950 µL of sterile corn oil.

    • Vortex thoroughly to create a uniform suspension.

Administration Procedure:

  • Weigh the rat to determine the correct gavage volume.

  • Gently restrain the rat.

  • Measure the distance from the rat's mouth to the xiphoid process (the tip of the sternum) to determine the appropriate insertion depth for the gavage needle.

  • Gently insert the gavage needle into the esophagus. Do not force the needle.

  • Slowly administer the TBB suspension.

  • Carefully remove the gavage needle.

  • Return the rat to its cage and monitor for any signs of distress.

Mandatory Visualizations

Signaling Pathways

CK2_Signaling_Pathways cluster_PI3K_Akt PI3K/Akt Pathway cluster_NFkB NF-κB Pathway cluster_Wnt Wnt/β-catenin Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR CK2_PI3K CK2 CK2_PI3K->Akt Phosphorylates (S129) Activates PTEN PTEN CK2_PI3K->PTEN Inhibits PTEN->PIP3 Inhibits Cell_Survival_Proliferation Cell_Survival_Proliferation mTOR->Cell_Survival_Proliferation Promotes IKK IKK IkB IkB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits IkB_p p-IκB IkB->IkB_p Gene_Expression Gene_Expression NFkB->Gene_Expression Transcription CK2_NFkB CK2 CK2_NFkB->IKK Activates Degradation Degradation IkB_p->Degradation Inflammation_Survival Inflammation_Survival Gene_Expression->Inflammation_Survival Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh Dishevelled GSK3b GSK-3β Dsh->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for Degradation CK2_Wnt CK2 CK2_Wnt->beta_catenin Phosphorylates Stabilizes TCF_LEF TCF_LEF beta_catenin->TCF_LEF Binds Target_Gene_Expression Target_Gene_Expression TCF_LEF->Target_Gene_Expression Transcription TBB TBB (CK2 Inhibitor IV) TBB->CK2_PI3K TBB->CK2_NFkB TBB->CK2_Wnt

Caption: Key signaling pathways modulated by Casein Kinase II (CK2) and inhibited by TBB.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation cluster_analysis Data Analysis A Prepare TBB solution in appropriate vehicle C Administer TBB or vehicle (i.p. or oral gavage) A->C B Acclimate animals to laboratory conditions B->C D Monitor animal health (weight, behavior) C->D E Assess therapeutic efficacy (e.g., tumor volume, seizure frequency) D->E F Collect tissues for pharmacodynamic analysis (e.g., Western blot, IHC) E->F G Analyze and interpret data F->G H Statistical analysis G->H

Caption: General experimental workflow for in vivo studies with TBB.

References

Application Notes and Protocols for the Use of Casein Kinase II Inhibitor IV (TBCA) in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Casein Kinase II Inhibitor IV, also known as Tetrabromocinnamic Acid (TBCA), in experimental designs for kinase assays. This document outlines the inhibitor's mechanism, its role in key signaling pathways, and detailed protocols for both in vitro biochemical and cell-based assays.

Introduction to Casein Kinase II (CK2) and TBCA

Casein Kinase II (CK2) is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including cell cycle progression, gene expression, DNA repair, and apoptosis.[1][2] The holoenzyme typically exists as a tetramer composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[3] Dysregulation of CK2 activity has been implicated in the pathogenesis of numerous diseases, most notably cancer, where it contributes to tumor progression and survival.[2][3]

This compound (TBCA) is a potent and selective, ATP-competitive inhibitor of CK2. It offers a valuable tool for dissecting the cellular functions of CK2 and for exploring its therapeutic potential as a drug target.

Data Presentation: Quantitative Analysis of TBCA

The inhibitory activity of TBCA against CK2 has been characterized in both biochemical and cellular contexts. The following tables summarize key quantitative data for easy comparison.

ParameterValueAssay TypeSource
IC50 0.11 µMBiochemical (Recombinant CK2)[4]
Ki 77 nMBiochemical
Cellular DC50 7.7 µMCell-based (Jurkat T-cell leukemia)

Table 1: Biochemical and Cellular Potency of TBCA against CK2. IC50 (Half-maximal inhibitory concentration) represents the concentration of TBCA required to inhibit 50% of CK2 activity in a biochemical assay. Ki (Inhibition constant) is a measure of the inhibitor's binding affinity. DC50 (Half-maximal death concentration) is the concentration of TBCA that causes 50% cell death in a cell-based assay.

Cell LineCancer TypeIC50 (µM) - Representative Values for Kinase Inhibitors
Jurkat T-cell Leukemia7.7 (DC50 for TBCA)
MCF-7 Breast Cancer1.71-20.01 (for CX-4945, another CK2 inhibitor)
PC-3 Prostate Cancer~10-20 (General range for various inhibitors)
DU145 Prostate Cancer~10-20 (General range for various inhibitors)
A549 Lung Cancer~10-25 (General range for various inhibitors)

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in their experimental design.

Protocol 1: In Vitro CK2 Kinase Assay using ADP-Glo™ Technology

This protocol describes a non-radioactive, luminescence-based assay to measure the in vitro inhibition of recombinant CK2 by TBCA. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human CK2 enzyme

  • CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

  • This compound (TBCA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • DMSO (for inhibitor dilution)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection A Prepare serial dilutions of TBCA in DMSO B Dilute CK2 enzyme and peptide substrate in Kinase Buffer C Prepare ATP solution in Kinase Buffer G Initiate reaction by adding ATP/substrate mix C->G D Add TBCA dilutions or vehicle (DMSO) to wells E Add CK2 enzyme to wells D->E F Incubate for 10-15 min at RT to allow inhibitor binding E->F F->G H Incubate for 60 min at RT G->H I Add ADP-Glo™ Reagent to stop reaction and deplete ATP J Incubate for 40 min at RT I->J K Add Kinase Detection Reagent to convert ADP to ATP and generate light J->K L Incubate for 30-60 min at RT K->L M Measure luminescence L->M

Caption: Workflow for the in vitro CK2 kinase assay using ADP-Glo™.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of TBCA in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC₅₀ determination. The final DMSO concentration in the assay should not exceed 1%.

    • Thaw the recombinant CK2 enzyme on ice and dilute it to the desired working concentration in cold Kinase Buffer. The optimal enzyme concentration should be determined empirically through an enzyme titration.

    • Prepare the CK2 peptide substrate at the desired concentration in Kinase Buffer.

    • Prepare the ATP solution at the desired concentration (e.g., at or near the Km for CK2) in Kinase Buffer.

  • Assay Plate Setup:

    • To the wells of a white, opaque assay plate, add 1 µL of the serially diluted TBCA or DMSO vehicle control.

    • Add 2 µL of the diluted CK2 enzyme to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix to each well. The total reaction volume is 5 µL.

    • Mix the plate gently.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background luminescence (no enzyme control) from all experimental wells.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value of TBCA.

Protocol 2: Cell-Based Assay for Determining Cellular Potency of TBCA (MTT Assay)

This protocol describes a colorimetric assay to measure the effect of TBCA on the viability of cancer cell lines, allowing for the determination of the cellular IC₅₀. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., Jurkat, MCF-7, PC-3, DU145, A549)

  • Complete culture medium appropriate for the cell line

  • This compound (TBCA)

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow:

G cluster_prep Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in a 96-well plate B Incubate overnight to allow attachment A->B C Prepare serial dilutions of TBCA in culture medium B->C D Treat cells with TBCA or vehicle (DMSO) C->D E Incubate for desired time (e.g., 48-72 hours) D->E F Add MTT solution to each well G Incubate for 2-4 hours to allow formazan formation F->G H Add solubilization solution to dissolve formazan crystals G->H I Incubate for 2-4 hours at RT in the dark H->I J Measure absorbance at 570 nm K Calculate cell viability as a percentage of the vehicle control J->K L Plot dose-response curve and determine IC50 K->L

Caption: Workflow for determining the cellular IC50 of TBCA using the MTT assay.

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment (for adherent cells).

  • Inhibitor Treatment:

    • Prepare a series of dilutions of TBCA in complete culture medium. It is recommended to perform a broad range of concentrations initially (e.g., 0.1 to 100 µM).

    • Remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of TBCA. For suspension cells like Jurkat, add the inhibitor dilutions directly to the wells.

    • Include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor concentration) and a no-treatment control.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Visualization

CK2 is a key regulator of several major signaling pathways implicated in cancer. TBCA can be used to probe the role of CK2 in these pathways.

CK2 in Pro-Survival Signaling Pathways

CK2 promotes cell survival and proliferation by phosphorylating key components of several signaling cascades, including the PI3K/Akt/mTOR, NF-κB, and JAK/STAT pathways. Inhibition of CK2 with TBCA can lead to the downregulation of these pro-survival signals.

G cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_jak_stat JAK/STAT Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p-T308 mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt p-S473 S6K S6K mTORC1->S6K Protein Synthesis Cell Growth eIF4EBP1 eIF4EBP1 mTORC1->eIF4EBP1 Protein Synthesis Cell Growth PTEN PTEN PTEN->PIP3 Dephosphorylation IKK IKK IkB IkB IKK->IkB p-S32/36 Proteasome Proteasome IkB->Proteasome Degradation p65_p50 p65/p50 Nucleus_NFkB NF-κB in Nucleus p65_p50->Nucleus_NFkB Translocation Gene_Expression Gene_Expression Nucleus_NFkB->Gene_Expression Pro-survival Genes Cytokine_R Cytokine Receptor STAT STAT Cytokine_R->STAT Recruitment JAK JAK JAK->Cytokine_R JAK->STAT p-Y705 STAT_dimer STAT_dimer STAT->STAT_dimer Dimerization Nucleus_STAT STAT in Nucleus STAT_dimer->Nucleus_STAT Translocation Gene_Expression_STAT Gene_Expression_STAT Nucleus_STAT->Gene_Expression_STAT Target Gene Expression CK2 CK2 CK2->Akt p-S129 CK2->PTEN Inhibition CK2->IKK Activation CK2->p65_p50 p-S529 CK2->JAK Activation CK2->STAT p-S727 TBCA TBCA TBCA->CK2

Caption: CK2's central role in pro-survival signaling and its inhibition by TBCA.

This diagram illustrates how CK2 positively regulates the PI3K/Akt/mTOR, NF-κB, and JAK/STAT pathways through direct phosphorylation of key components. TBCA, by inhibiting CK2, can effectively dampen these oncogenic signaling networks.

Conclusion

This compound (TBCA) is a valuable research tool for investigating the multifaceted roles of CK2 in cellular physiology and disease. The protocols and data presented in these application notes provide a solid foundation for designing and executing experiments to explore the effects of CK2 inhibition in various experimental systems. Careful optimization of assay conditions is recommended to ensure robust and reproducible results.

References

Application of Casein Kinase II (CK2) Inhibitor IV in Xenograft Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase II (CK2) is a highly conserved serine/threonine kinase that is ubiquitously expressed and constitutively active in eukaryotic cells. It plays a crucial role in a myriad of cellular processes, including cell cycle progression, apoptosis, DNA repair, and signal transduction.[1][2][3] Dysregulation of CK2 activity is frequently observed in a wide range of human cancers, including breast, prostate, lung, and various hematological malignancies, where it promotes tumorigenesis by enhancing cell proliferation, suppressing apoptosis, and fostering angiogenesis.[4] This has positioned CK2 as a promising therapeutic target for cancer treatment.

CK2 inhibitors are a class of small molecules designed to selectively block the catalytic activity of the CK2 enzyme.[4] Most of these inhibitors are ATP-competitive, binding to the ATP-binding pocket of the CK2α subunit and preventing the phosphorylation of its numerous substrates.[4] By doing so, they disrupt the oncogenic signaling pathways driven by CK2, leading to cancer cell death and inhibition of tumor growth.[4]

This document provides detailed application notes and protocols for the use of a representative CK2 inhibitor, referred to here as CK2 Inhibitor IV, in preclinical xenograft studies. These guidelines are intended to assist researchers in designing and executing robust in vivo experiments to evaluate the anti-cancer efficacy of CK2 inhibitors.

Signaling Pathways and Mechanism of Action

CK2 exerts its pro-tumorigenic effects by modulating several key signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting the results of CK2 inhibition.

CK2_Signaling_Pathways cluster_0 CK2 Inhibition cluster_1 Upstream Signals cluster_2 Core Signaling Axis cluster_3 Downstream Effects CK2_Inhibitor CK2 Inhibitor IV CK2 CK2 CK2_Inhibitor->CK2 Inhibits Growth_Factors Growth Factors (e.g., Wnt) Growth_Factors->CK2 Activates PI3K PI3K CK2->PI3K Akt Akt CK2->Akt Directly Phosphorylates NFkB NF-κB CK2->NFkB Activates Beta_Catenin β-catenin CK2->Beta_Catenin Stabilizes PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis NFkB->Apoptosis_Inhibition Beta_Catenin->Proliferation

CK2 has been shown to activate the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival.[5] It can directly phosphorylate and activate Akt, as well as phosphorylate and inactivate the tumor suppressor PTEN, a negative regulator of the PI3K pathway.[5] Furthermore, CK2 is involved in the activation of the NF-κB and Wnt/β-catenin signaling cascades, both of which are implicated in cancer development and progression.[1][3] By inhibiting CK2, CK2 Inhibitor IV can effectively downregulate these oncogenic pathways, leading to reduced cancer cell proliferation and survival.

Data Presentation: Efficacy of CK2 Inhibitors in Xenograft Models

The following tables summarize quantitative data from various xenograft studies investigating the efficacy of CK2 inhibitors.

Table 1: In Vivo Efficacy of CX-4945 (Silmitasertib) in Human Cancer Xenograft Models

Cancer TypeCell LineMouse StrainDosage and AdministrationTreatment DurationOutcomeReference
Acute Myeloid Leukemia (AML)AML-1 (Patient-Derived)NRG-S100 mg/kg, oral gavage, twice daily21 daysDecreased leukemia burden in bone marrow and spleen; prolonged survival.[1]
Glioblastoma (GBM)U-87Nude50 and 100 mg/kg4 weeksReduced tumor growth.[2]
Prostate CancerPC3NudeNot SpecifiedNot SpecifiedDose-dependent antitumor activity.[3]
Head and Neck Squamous Cell Carcinoma (HNSCC)UM-SCC-1SCID25 and 75 mg/kg, oral gavage, twice daily35 daysSignificant tumor growth inhibition at 75 mg/kg.
CholangiocarcinomaHuCCT1NudeNot Specified34 daysSignificant inhibition of tumor growth, enhanced effect when combined with gemcitabine and cisplatin.
Gastric CancerSNU-1NudeNot SpecifiedNot SpecifiedSynergistic anti-proliferative effects with paclitaxel.
T-cell Acute Lymphoblastic Leukemia (T-ALL)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedSignificantly delayed tumor growth.

Table 2: In Vivo Efficacy of Hematein in a Lung Cancer Xenograft Model

Cancer TypeCell LineMouse StrainDosage and AdministrationTreatment DurationOutcomeReference
Lung CancerA427BALB/c nude50 mg/kg, intraperitoneal injection, twice a week6 weeksSignificant inhibition of tumor growth without significant toxicity.[6]

Experimental Protocols

Subcutaneous Xenograft Tumor Model Establishment

This protocol outlines the general procedure for establishing subcutaneous xenograft tumors in immunodeficient mice.

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture (Logarithmic growth phase) Cell_Harvest 2. Cell Harvesting & Counting (Trypsinization, wash, count) Cell_Culture->Cell_Harvest Cell_Suspension 3. Cell Suspension Preparation (Resuspend in PBS/Matrigel) Cell_Harvest->Cell_Suspension Injection 4. Subcutaneous Injection (Flank of immunodeficient mouse) Cell_Suspension->Injection Tumor_Growth 5. Tumor Growth Monitoring (Calipers, twice weekly) Injection->Tumor_Growth Treatment 6. Treatment Initiation (When tumors reach ~100-200 mm³) Tumor_Growth->Treatment Data_Collection 7. Data Collection & Analysis (Tumor volume, body weight, etc.) Treatment->Data_Collection Endpoint 8. Endpoint Analysis (Tumor excision for IHC, WB) Data_Collection->Endpoint

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, can improve tumor take rate)

  • Immunodeficient mice (e.g., Nude, SCID, NSG)

  • Syringes and needles (27-30 gauge)

  • Calipers

Procedure:

  • Cell Culture: Culture cancer cells in appropriate medium until they reach 70-80% confluency and are in the logarithmic growth phase.

  • Cell Harvesting:

    • Wash cells with PBS and detach them using trypsin-EDTA.

    • Neutralize trypsin with complete medium and collect the cells.

    • Centrifuge the cell suspension and wash the cell pellet with sterile PBS.

    • Resuspend the cells in PBS (or a 1:1 mixture of PBS and Matrigel) at the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells per 100-200 µL).

  • Subcutaneous Injection:

    • Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.

    • Inject the cell suspension (100-200 µL) subcutaneously into the flank of the mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable, measure their dimensions (length and width) using calipers two to three times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Treatment Initiation:

    • Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).

    • Administer CK2 Inhibitor IV or vehicle control according to the planned dosage and schedule.

  • Monitoring During Treatment:

    • Continue to measure tumor volume and mouse body weight regularly.

    • Observe the mice for any signs of toxicity.

  • Endpoint:

    • At the end of the study (or when tumors reach the maximum allowed size), euthanize the mice.

    • Excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Immunohistochemistry (IHC) for Biomarker Analysis

This protocol describes the general steps for performing IHC on excised tumor tissues to assess the in vivo effects of CK2 Inhibitor IV on relevant biomarkers.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections

  • Xylene and ethanol series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%) for blocking endogenous peroxidase

  • Blocking buffer (e.g., normal goat serum)

  • Primary antibody against the target protein (e.g., phospho-Akt, Ki-67)

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with blocking buffer.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody at the optimal dilution overnight at 4°C.

  • Secondary Antibody Incubation: Wash the sections and incubate with the HRP-conjugated secondary antibody.

  • Detection: Develop the signal using a DAB substrate kit.

  • Counterstaining: Counterstain the sections with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through an ethanol series and xylene, and mount with a coverslip.

  • Imaging and Analysis: Acquire images using a microscope and quantify the staining intensity or the percentage of positive cells.

Western Blotting for Protein Expression Analysis

This protocol outlines the procedure for analyzing protein expression levels in tumor lysates.

Materials:

  • Excised tumor tissue

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • ECL chemiluminescence substrate

Procedure:

  • Protein Extraction: Homogenize the tumor tissue in ice-cold RIPA buffer. Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an ECL chemiluminescence substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

CK2 Inhibitor IV and other selective CK2 inhibitors represent a promising class of anti-cancer agents. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively design and conduct preclinical xenograft studies to evaluate the in vivo efficacy of these compounds. Careful execution of these experiments, with attention to appropriate controls and quantitative analysis, will be critical in advancing our understanding of CK2's role in cancer and in the development of novel cancer therapeutics.

References

Application Notes and Protocols for Utilizing Casein Kinase II (CK2) Inhibitors in Immunoprecipitation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Casein Kinase II and the Rationale for Inhibition in Immunoprecipitation

Casein Kinase II (CK2) is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a crucial role in a myriad of cellular processes, including cell cycle progression, DNA repair, and signal transduction.[1][2] It is a constitutively active enzyme that phosphorylates a vast number of substrates, making it a central node in many signaling networks.[1][2] Dysregulation of CK2 activity has been implicated in various diseases, particularly cancer, where it often promotes cell proliferation and suppresses apoptosis.[1]

The use of CK2 inhibitors in immunoprecipitation (IP) assays offers a powerful approach to investigate the dynamic nature of protein-protein interactions and phosphorylation events that are dependent on CK2 activity. By inhibiting CK2, researchers can elucidate its role in specific signaling pathways, identify novel substrates, and understand how its activity modulates the formation of protein complexes.

Casein Kinase II Inhibitor IV is a potent, ATP-competitive inhibitor of CK2 with an IC50 of 9 nM.[3] While its primary documented application is as an inducer of epidermal keratinocyte differentiation, its utility as a tool to probe CK2-dependent interactions in IP assays is a logical extension of its inhibitory function.[4][5] The application notes and protocols provided herein are designed to guide researchers in the effective use of CK2 inhibitors for immunoprecipitation studies.

Key Signaling Pathways Involving Casein Kinase II

CK2 is a pleiotropic kinase that influences numerous critical signaling pathways. Understanding these pathways is essential for designing and interpreting experiments involving CK2 inhibitors.

CK2_Signaling_Pathway cluster_stimuli External Stimuli cluster_receptors Receptors cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Growth Factors Growth Factors RTKs Receptor Tyrosine Kinases Growth Factors->RTKs Cytokines Cytokines JAK/STAT JAK/STAT Cytokines->JAK/STAT Wnt Wnt Frizzled Frizzled Wnt->Frizzled PI3K/Akt PI3K/Akt RTKs->PI3K/Akt Wnt/β-catenin Wnt/β-catenin Frizzled->Wnt/β-catenin Cell Survival\n& Proliferation Cell Survival & Proliferation PI3K/Akt->Cell Survival\n& Proliferation NF-κB NF-κB Inflammation\n& Survival Inflammation & Survival NF-κB->Inflammation\n& Survival Gene Expression\n& Development Gene Expression & Development Wnt/β-catenin->Gene Expression\n& Development Immune Response\n& Proliferation Immune Response & Proliferation JAK/STAT->Immune Response\n& Proliferation CK2 CK2 CK2->PI3K/Akt CK2->NF-κB CK2->Wnt/β-catenin CK2->JAK/STAT

CK2 Signaling Pathways Overview

Data Presentation: Quantitative Analysis of CK2 Inhibition

The following table summarizes representative quantitative data from a phosphoproteomics study utilizing a CK2 inhibitor (CX-4945) to identify CK2-dependent phosphorylation sites in mitotically-arrested HeLa cells. This data illustrates the type of quantitative information that can be obtained when using a CK2 inhibitor in conjunction with immunoprecipitation and mass spectrometry.

ProteinPhosphorylation SiteFold Change (Inhibitor/Control)Function of Protein
SRRM2 Ser8540.25Splicing factor
NCL Ser340.33Ribosome biogenesis
DDX21 Ser3260.40RNA helicase
HNRNPA1 Ser1990.45Splicing, mRNA transport
TOP2A Ser11060.50DNA topology modulation

Data is representative and adapted from a study by Kettenbach et al. (2011) to illustrate the potential output of such an experiment.[1]

Experimental Protocols

General Workflow for Immunoprecipitation with a CK2 Inhibitor

This workflow outlines the key steps for investigating the effect of a CK2 inhibitor on protein-protein interactions or phosphorylation status.

IP_Workflow Cell Culture Cell Culture Treatment Cell Treatment with CK2 Inhibitor or Vehicle Cell Culture->Treatment Lysis Cell Lysis Treatment->Lysis IP Immunoprecipitation of Target Protein Lysis->IP Washing Wash Beads IP->Washing Elution Elution of Immunocomplexes Washing->Elution Analysis Downstream Analysis (Western Blot, Mass Spec) Elution->Analysis

Immunoprecipitation Workflow with CK2 Inhibitor
Detailed Protocol for Immunoprecipitation Using a CK2 Inhibitor

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Casein Kinase II Inhibitor (e.g., CX-4945, dissolved in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibody for immunoprecipitation (specific to the protein of interest)

  • Isotype control antibody

  • Protein A/G magnetic beads or agarose beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 2x Laemmli sample buffer)

  • Microcentrifuge tubes

  • Rotating platform

  • Magnetic rack (for magnetic beads)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with the desired concentration of the CK2 inhibitor (e.g., 1-10 µM CX-4945) or vehicle (DMSO) for the optimized duration (e.g., 2-6 hours).

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to the plate and incubate on ice for 10-15 minutes.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Immunoprecipitation:

    • Normalize the protein concentration of all samples.

    • To 500-1000 µg of protein lysate, add the primary antibody (amount to be optimized, typically 1-5 µg). For a negative control, add an equivalent amount of isotype control antibody to a separate lysate sample.

    • Incubate the lysate-antibody mixture for 2-4 hours or overnight at 4°C on a rotating platform.

    • Add an appropriate amount of pre-washed Protein A/G beads to each sample and incubate for an additional 1-2 hours at 4°C on a rotating platform.

  • Washing:

    • Pellet the beads by centrifugation (for agarose beads) or using a magnetic rack (for magnetic beads).

    • Carefully aspirate the supernatant.

    • Resuspend the beads in 1 ml of ice-cold wash buffer.

    • Repeat the wash step 3-4 times to remove non-specific binding proteins.

  • Elution:

    • After the final wash, remove all supernatant.

    • Add 20-40 µl of 2x Laemmli sample buffer directly to the beads.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins and denature them.

    • Pellet the beads and transfer the supernatant (eluate) to a new tube.

  • Downstream Analysis:

    • The eluates are now ready for analysis by SDS-PAGE and Western blotting to detect co-immunoprecipitated proteins or changes in phosphorylation status.

    • Alternatively, samples can be prepared for analysis by mass spectrometry to identify interacting partners or phosphorylation sites on a global scale.

The use of CK2 inhibitors in immunoprecipitation assays is a valuable technique for dissecting the roles of this critical kinase in cellular signaling. While specific protocols for every available inhibitor may not be established for this application, the general principles and methods outlined here provide a solid foundation for researchers to design and execute experiments that will yield significant insights into CK2-mediated cellular processes. Careful optimization of experimental conditions will be key to obtaining robust and reproducible results.

References

Delivery of Casein Kinase II Inhibitor IV to Primary Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase II (CK2) is a highly conserved serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including cell proliferation, survival, and differentiation.[1] Its dysregulation is implicated in various diseases, particularly cancer, making it a compelling target for therapeutic intervention. Casein Kinase II Inhibitor IV (CK2-I-IV) is a potent and specific ATP-competitive inhibitor of CK2, which also acts as an inducer of epidermal keratinocyte differentiation. Effective delivery of this small molecule into primary cells is crucial for both basic research and preclinical studies. This document provides detailed application notes and protocols for various methods of delivering CK2-I-IV to primary cells, along with data presentation to guide experimental design.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of CK2-I-IV is essential for selecting the appropriate delivery method and for the preparation of stock solutions.

PropertyValueReference
Molecular Formula C₂₄H₂₃N₅O₃N/A
Molecular Weight 429.47 g/mol N/A
Solubility 70 mg/mL in DMSO (162.99 mM)N/A
Mechanism of Action ATP-competitive inhibitor of CK2[2]

Note: Sonication is recommended to aid in the dissolution of CK2-I-IV in DMSO. Due to its hydrophobic nature, CK2-I-IV has limited solubility in aqueous solutions.

Delivery Methods: A Comparative Overview

The choice of delivery method for CK2-I-IV into primary cells is critical and depends on the specific cell type, experimental goals, and available resources. Primary cells are notoriously difficult to transfect and are often sensitive to harsh treatments.[3][4] The following table summarizes the key characteristics of common delivery methods.

Delivery MethodPrincipleTypical EfficiencyViabilityThroughputKey Considerations
Direct Addition Passive diffusion across the cell membrane.Variable, depends on cell type and inhibitor concentration.HighHighSimple and cost-effective. Efficacy is highly dependent on the cell permeability of the compound.
Lipofection Encapsulation in lipid-based vesicles (liposomes) that fuse with the cell membrane.Moderate to High (30-80%)Moderate to HighHighOptimization of lipid reagent-to-inhibitor ratio and cell density is crucial to minimize toxicity.[5][6]
Electroporation Application of an electrical field to transiently permeabilize the cell membrane.High to Very High (>80%)Low to ModerateLow to HighRequires specialized equipment. Optimization of pulse voltage, duration, and buffer is critical to balance efficiency and cell death.[3][7]
Peptide-Mediated Delivery Conjugation to a cell-penetrating peptide (CPP) that facilitates translocation across the cell membrane.HighHighModerateThe peptide conjugate needs to be synthesized. The delivery mechanism can be complex.[8][9]
Nanoparticle-Based Delivery Encapsulation in or conjugation to nanoparticles that are taken up by cells.HighHighModerateCan improve solubility and stability of the inhibitor. Formulation and characterization of nanoparticles are required.

Experimental Protocols

Protocol 1: Direct Addition of CK2-I-IV to Primary Cell Culture

This is the simplest method and should be the first approach for screening the effects of CK2-I-IV, assuming the inhibitor has sufficient cell permeability for the primary cell type of interest.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Primary cell culture medium, pre-warmed to 37°C

  • Primary cells in culture

Procedure:

  • Prepare a Stock Solution:

    • Aseptically dissolve CK2-I-IV in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Cell Plating:

    • Plate primary cells at the desired density in a multi-well plate and allow them to adhere and recover overnight.

  • Treatment:

    • Thaw an aliquot of the CK2-I-IV stock solution.

    • Dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). It is critical to ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

    • Remove the existing medium from the cells and replace it with the medium containing CK2-I-IV.

    • Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation and Analysis:

    • Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

    • Proceed with downstream analysis (e.g., Western blotting for p-Akt, cell viability assay).

Protocol 2: Lipofection-Mediated Delivery of CK2-I-IV

This method is suitable for primary cells that are resistant to direct addition and employs a lipid-based reagent to facilitate inhibitor uptake.

Materials:

  • CK2-I-IV stock solution in DMSO

  • Cationic lipid-based transfection reagent (e.g., Lipofectamine™ 2000)

  • Serum-free medium (e.g., Opti-MEM™)

  • Primary cells in culture

Procedure:

  • Cell Plating:

    • One day before transfection, plate primary cells in antibiotic-free medium at a density that will result in 70-90% confluency at the time of transfection.[10]

  • Complex Formation (per well of a 24-well plate):

    • Solution A: Dilute the desired amount of CK2-I-IV stock solution (e.g., to achieve a final concentration of 1-10 µM) in 50 µL of serum-free medium. Mix gently.

    • Solution B: Gently mix the lipid-based reagent, then dilute 1-2 µL in 50 µL of serum-free medium. Incubate for 5 minutes at room temperature.

    • Combine Solution A and Solution B. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Add the 100 µL of inhibitor-lipid complexes to the well containing cells and medium.

    • Gently rock the plate to ensure even distribution.

  • Incubation and Post-Transfection Care:

    • Incubate the cells for 4-6 hours at 37°C.

    • After the incubation period, it is recommended to replace the medium with fresh, complete culture medium to minimize toxicity.[10]

    • Continue to incubate for the desired experimental duration before analysis.

Protocol 3: Electroporation-Mediated Delivery of CK2-I-IV

Electroporation is a highly efficient but potentially toxic method suitable for difficult-to-transfect primary cells. Optimization of parameters is critical.[3][7]

Materials:

  • CK2-I-IV stock solution in DMSO

  • Electroporation device and compatible cuvettes

  • Electroporation buffer (commercial or laboratory-prepared)

  • Primary cells in suspension

Procedure:

  • Cell Preparation:

    • Harvest primary cells and wash them with sterile PBS.

    • Resuspend the cells in cold electroporation buffer at a concentration of 1-5 x 10⁶ cells/mL.

  • Electroporation:

    • Add the desired amount of CK2-I-IV stock solution to the cell suspension in the electroporation cuvette. The final DMSO concentration should be kept to a minimum.

    • Gently mix the contents of the cuvette.

    • Place the cuvette in the electroporation chamber and deliver the electrical pulse. Optimal parameters (voltage, pulse duration, number of pulses) must be determined empirically for each primary cell type. A starting point for many primary cells is a square wave pulse of 100-250 V for 10-20 ms.[3][7]

  • Recovery and Plating:

    • Immediately after electroporation, allow the cells to recover on ice or at room temperature for 10-20 minutes.

    • Gently transfer the cells from the cuvette to a culture dish containing pre-warmed complete medium.

  • Incubation and Analysis:

    • Incubate the cells for the desired duration before performing downstream assays. Monitor cell viability closely, as electroporation can induce significant cell death.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for CK2-I-IV Delivery

G cluster_prep Preparation cluster_delivery Delivery Method cluster_analysis Downstream Analysis prep_inhibitor Prepare CK2-I-IV Stock Solution (DMSO) direct Direct Addition prep_inhibitor->direct lipo Lipofection prep_inhibitor->lipo electro Electroporation prep_inhibitor->electro prep_cells Culture and Prepare Primary Cells prep_cells->direct prep_cells->lipo prep_cells->electro viability Cell Viability Assay direct->viability western Western Blot (e.g., p-Akt, p-STAT3) direct->western gene_exp Gene Expression Analysis direct->gene_exp functional Functional Assays direct->functional lipo->viability lipo->western lipo->gene_exp lipo->functional electro->viability electro->western electro->gene_exp electro->functional

Caption: General experimental workflow for delivering CK2-I-IV to primary cells.

Key Signaling Pathways Modulated by CK2

CK2 is a master regulator involved in multiple pro-survival and proliferative signaling cascades. Its inhibition by CK2-I-IV is expected to impact these pathways.[11]

G cluster_pi3k PI3K/AKT/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_jak_stat JAK/STAT Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR IKK IKK IκBα IκBα IKK->IκBα NFκB NF-κB (p65/p50) IκBα->NFκB JAK JAK STAT STAT JAK->STAT CK2 Casein Kinase II (CK2) CK2->AKT Activates CK2->IKK Activates CK2->STAT Activates CK2_I_IV CK2-I-IV CK2_I_IV->CK2

Caption: Major signaling pathways regulated by CK2 and targeted by CK2-I-IV.

Conclusion

The successful delivery of this compound to primary cells is a critical step in elucidating the biological roles of CK2 and evaluating the therapeutic potential of its inhibitors. The choice of delivery method should be carefully considered, balancing efficiency with the inherent sensitivity of primary cells. The protocols provided herein offer a starting point for researchers, with the understanding that optimization for specific primary cell types is essential for generating reliable and reproducible data. The accompanying diagrams provide a visual guide to the experimental process and the key signaling pathways involved.

References

Preparation of Casein Kinase II Inhibitor IV Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of stock solutions of Casein Kinase II (CK2) Inhibitor IV, a small molecule used in cell signaling research. Adherence to proper preparation and storage techniques is crucial for ensuring the inhibitor's stability and the reproducibility of experimental results. This guide outlines the necessary materials, a step-by-step procedure for solubilization, and best practices for storage and handling.

Introduction to Casein Kinase II Inhibitor IV

Casein Kinase II (CK2) is a serine/threonine kinase that is ubiquitously expressed and constitutively active in eukaryotic cells. It plays a critical role in a vast array of cellular processes, including cell cycle regulation, DNA repair, and apoptosis. Dysregulation of CK2 activity has been implicated in various diseases, most notably cancer, making it a significant target for therapeutic intervention.

This compound is a potent and selective inhibitor of CK2. Accurate and consistent preparation of its stock solutions is the first critical step in utilizing this compound for in vitro and in vivo studies to investigate the biological functions of CK2 and to assess its therapeutic potential.

Quantitative Data Summary

For ease of reference and calculation, the key quantitative properties of this compound are summarized in the table below.

PropertyValue
Molecular Weight 429.47 g/mol
CAS Number 863598-09-8
Appearance Solid powder
Recommended Solvent Dimethyl sulfoxide (DMSO), anhydrous
Solubility in DMSO 70 mg/mL (equivalent to 162.99 mM)[1]
Storage (Solid) -20°C for up to 3 years[1]
Storage (Stock Solution) -80°C for up to 1 year[1]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials
  • This compound (solid powder)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, amber or light-protecting microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (water bath)

  • Pipettes and sterile filter tips

Procedure
  • Equilibrate Inhibitor: Allow the vial containing the solid this compound to reach room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of the inhibitor powder. To prepare 1 mL of a 10 mM stock solution, weigh out 4.29 mg of this compound.

    • Calculation:

      • Desired Molarity (M) = 10 mM = 0.010 mol/L

      • Desired Volume (V) = 1 mL = 0.001 L

      • Molecular Weight (MW) = 429.47 g/mol

      • Mass (g) = M x V x MW = 0.010 mol/L x 0.001 L x 429.47 g/mol = 0.0042947 g = 4.29 mg

  • Dissolution: Add the weighed inhibitor to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO (in this case, 1 mL).

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes.

  • Sonication: If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.[1]

  • Aliquoting: Once the inhibitor is completely dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, light-protecting microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -80°C for long-term stability.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage start Start: Equilibrate Inhibitor to Room Temperature weigh Weigh 4.29 mg of CK2 Inhibitor IV start->weigh add_dmso Add 1 mL of Anhydrous DMSO weigh->add_dmso vortex Vortex for 1-2 minutes add_dmso->vortex check_solubility Completely Dissolved? vortex->check_solubility sonicate Sonicate for 5-10 minutes check_solubility->sonicate No aliquot Aliquot into single-use tubes check_solubility->aliquot Yes sonicate->vortex store Store at -80°C aliquot->store end End: Ready for experimental use store->end

Caption: A flowchart detailing the preparation of a 10 mM stock solution of this compound.

Signaling Pathway Context

Casein Kinase II is a key regulator in numerous signaling pathways that control cell proliferation, survival, and apoptosis. Inhibitors of CK2, such as Inhibitor IV, are crucial tools for dissecting these pathways. By blocking the phosphorylation of CK2 substrates, these inhibitors can help to elucidate the downstream consequences of CK2 activity.

G Simplified CK2 Signaling Pathway Inhibition CK2 Casein Kinase II (CK2) Phosphorylation Phosphorylation CK2->Phosphorylation Inhibitor CK2 Inhibitor IV Inhibitor->CK2 Substrate CK2 Substrates (e.g., Akt, PTEN) Substrate->Phosphorylation Downstream Downstream Signaling (Cell Proliferation, Survival) Phosphorylation->Downstream

Caption: Inhibition of CK2 by Inhibitor IV blocks the phosphorylation of its substrates.

Safety and Handling

  • Always handle small molecule inhibitors in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Consult the Safety Data Sheet (SDS) for detailed safety information before handling.

Conclusion

The protocol described in this document provides a standardized method for the preparation of this compound stock solutions. Proper adherence to these guidelines will ensure the integrity of the compound and contribute to the reliability and reproducibility of experimental data in research and drug development applications.

References

Determining Treatment Duration with Casein Kinase II Inhibitor IV (CX-4945/Silmitasertib): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase II (CK2) is a constitutively active serine/threonine protein kinase that is frequently overexpressed in a multitude of human cancers, playing a pivotal role in cell growth, proliferation, and survival.[1][2][3][4] Its inhibition presents a promising therapeutic strategy in oncology. CX-4945, also known as Silmitasertib, is a potent, orally bioavailable, and highly selective ATP-competitive inhibitor of the CK2α catalytic subunit.[1][5] By binding to the ATP-binding pocket of CK2, CX-4945 effectively reduces its enzymatic activity.[1] This inhibition disrupts key pro-survival signaling pathways, most notably the PI3K/Akt/mTOR cascade, leading to cell cycle arrest, induction of apoptosis, and anti-angiogenic effects in cancer cells.[1][6][7][8]

These application notes provide a comprehensive guide for determining the optimal treatment duration with CX-4945 in both in vitro and in vivo research settings. The included protocols and data summaries are designed to assist researchers in designing experiments to effectively evaluate the therapeutic potential of this compound.

Mechanism of Action: Inhibition of the CK2-PI3K/Akt/mTOR Signaling Pathway

CX-4945 exerts its anti-tumor effects primarily through the inhibition of CK2, which in turn downregulates the PI3K/Akt/mTOR signaling pathway.[1] CK2 can directly phosphorylate and activate Akt at serine 129 (S129), a key step in its full activation.[6] By inhibiting CK2, CX-4945 prevents this phosphorylation, leading to a cascade of downstream effects including the dephosphorylation of Akt at other key regulatory sites (S473 and T308) and reduced activity of mTOR.[6] This ultimately results in decreased cell proliferation and survival.

CK2_PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 | PDK1->Akt p (T308) mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis | CK2 CK2 CK2->Akt p (S129) CX4945 CX-4945 (Silmitasertib) CX4945->CK2 | Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Experimental_Workflow start Start in_vitro In Vitro Studies start->in_vitro cell_culture Cell Line Culture in_vitro->cell_culture viability_assay Cell Viability Assay (Determine IC50 & Time-Dependence) cell_culture->viability_assay western_blot Western Blot (Confirm Pathway Inhibition) viability_assay->western_blot in_vivo In Vivo Studies western_blot->in_vivo xenograft Xenograft Model Establishment in_vivo->xenograft treatment CX-4945 Treatment (Determine Dose & Schedule) xenograft->treatment efficacy Efficacy Evaluation (Tumor Growth Inhibition) treatment->efficacy end End efficacy->end

References

Application Notes: The Use of Casein Kinase II Inhibitor IV (TBB) in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved, constitutively active serine/threonine kinase that plays a pivotal role in a vast array of cellular processes, including cell cycle regulation, gene expression, and signal transduction.[1][2] In the central nervous system, CK2 is crucial for brain development, neuronal homeostasis, and synaptic network functions.[1][3] Dysregulation of CK2 activity has been implicated in the pathology of numerous neurodegenerative disorders such as Alzheimer's, Parkinson's, and Huntington's disease, as well as in the response to ischemic brain injury, making it a significant therapeutic target.[1][3][4]

Casein Kinase II Inhibitor IV, chemically known as 4,5,6,7-Tetrabromobenzotriazole (TBB), is a potent, selective, and cell-permeable inhibitor of CK2.[5] These characteristics make TBB an invaluable tool for elucidating the function of CK2 in both physiological and pathological neuronal processes.

Mechanism of Action

TBB functions as an ATP/GTP-competitive inhibitor, binding to the ATP-binding site of the CK2 catalytic subunits.[5][6][7] This competitive inhibition prevents the transfer of phosphate groups from ATP or GTP to CK2 substrates. TBB exhibits high selectivity for CK2 over a wide range of other protein kinases, ensuring that its effects in cellular and in vivo models can be attributed with high confidence to the inhibition of CK2 activity.[5][7]

Key Applications in Neuroscience

  • Induction of Apoptosis: CK2 is widely recognized for its anti-apoptotic role.[8][9] TBB-mediated inhibition of CK2 circumvents this pro-survival signal, leading to the induction of apoptosis in various neuronal and glial cell types. This makes TBB a critical tool for studying programmed cell death pathways in the context of neurodegenerative diseases and cancer.[8][9]

  • Neuroprotection in Ischemic Injury: Paradoxically, while inducing apoptosis in some contexts, CK2 inhibition has shown neuroprotective effects in models of ischemic stroke.[3][4] By modulating signaling pathways involving CDK5 and AKT/GSK3β, CK2 inhibitors can preserve oligodendrocyte and axon integrity, thereby improving functional recovery after ischemic events.[3][4]

  • Modulation of Synaptic Plasticity: TBB has been utilized to investigate the role of CK2 in synaptic plasticity, a fundamental process for learning and memory. Research has shown that CK2 inhibition can significantly affect N-methyl-D-aspartate (NMDA) receptor-dependent long-term potentiation (LTP) by selectively modifying synaptic NMDA receptors.[10]

  • Regulation of Axonal Growth: The NGF/p75NTR signaling pathway, which promotes axon elongation, involves the activation of CK2.[11] Using inhibitors like TBB allows researchers to dissect the molecular cascade involving CK2, PTEN, and GSK-3β in regulating neurite outgrowth and regeneration.[11]

Quantitative Data

The following tables summarize the inhibitory activity and physical properties of TBB.

Table 1: Inhibitory Potency of TBB against various kinases

Kinase TargetIC₅₀ ValueSpecies/SourceNotes
CK2 0.15 µM Rat Liver-
CK2 0.9 µM Rat LiverATP/GTP-competitive.[5]
CK2 1.6 µM Human Recombinant-
Phosphorylase Kinase8.7 µM-Exhibits one to two orders of magnitude selectivity for CK2.[6]
Glycogen Synthase Kinase 3β (GSK3β)11.2 µM-Exhibits one to two orders of magnitude selectivity for CK2.[6]
Cyclin-dependent Kinase 2 (CDK2)15.6 µM-Exhibits one to two orders of magnitude selectivity for CK2.[6]

Table 2: Physicochemical Properties of TBB

PropertyValue
Synonyms 4,5,6,7-Tetrabromobenzotriazole, NSC 231634
Molecular Formula C₆HBr₄N₃[5]
Molecular Weight 434.71 Da[5]
CAS Number 17374-26-4[5]
Purity ≥98%[5]
Solubility Soluble to 100 mM in DMSO.[5]
Storage Store stock solutions at -20°C or -80°C.[5][6]

Experimental Protocols

Here are detailed protocols for common applications of TBB in neuroscience research.

Protocol 1: Induction of Apoptosis in Neuronal Cell Culture

This protocol describes how to treat a neuronal cell line (e.g., Neuro-2a) with TBB to induce and subsequently measure apoptosis.

Materials:

  • Neuro-2a cells

  • Complete culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • TBB (4,5,6,7-Tetrabromobenzotriazole)

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow Cytometer

Procedure:

  • Cell Plating: Seed Neuro-2a cells in 6-well plates at a density of 2 x 10⁵ cells/well. Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of TBB in DMSO. Store at -20°C.

  • Treatment:

    • Prepare working concentrations of TBB (e.g., 10 µM, 25 µM, 50 µM) by diluting the stock solution in complete culture medium.

    • Prepare a vehicle control medium containing the same final concentration of DMSO as the highest TBB concentration.

    • Aspirate the old medium from the cells and replace it with the TBB-containing medium or vehicle control medium.

    • Incubate the cells for 24 hours.

  • Cell Harvesting:

    • Aspirate the medium and wash the cells once with cold PBS.

    • Trypsinize the cells and collect them in a 1.5 mL microcentrifuge tube.

    • Centrifuge at 500 x g for 5 minutes. Discard the supernatant.

  • Apoptosis Staining (Annexin V/PI):

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the apoptosis kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Protocol 2: Western Blot Analysis of CK2-Mediated Signaling

This protocol outlines the procedure for analyzing changes in protein phosphorylation downstream of CK2 following TBB treatment in primary cortical neurons.

Materials:

  • Primary cortical neuron culture

  • TBB and DMSO

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser129), anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Culture and Treatment: Culture primary neurons to the desired day in vitro (DIV). Treat the neurons with the desired concentration of TBB (e.g., 20 µM) or DMSO vehicle for a specified time (e.g., 6 hours).[12]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and run electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Re-probe the membrane with antibodies for total protein (e.g., anti-Akt) and a loading control (e.g., anti-GAPDH) to ensure equal loading.

Visualizations

Diagrams of Signaling Pathways and Workflows

CK2_Apoptosis_Pathway TBB TBB (CK2 Inhibitor IV) CK2 Protein Kinase CK2 TBB->CK2 Inhibits Phosphorylation Phosphorylation CK2->Phosphorylation Pro_Survival Pro-Survival Substrates (e.g., Bid, Max, HS1) Anti_Apoptotic Anti-Apoptotic Signal (Resistance to Caspases) Pro_Survival->Anti_Apoptotic Pro_Survival->i1 Phosphorylation->Pro_Survival Caspases Caspases (e.g., Caspase-3) Anti_Apoptotic->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis i1->Caspases Cleavage

Caption: TBB inhibits CK2, preventing the phosphorylation of pro-survival proteins and promoting apoptosis.

Axonal_Growth_Pathway NGF NGF p75NTR p75NTR Receptor NGF->p75NTR CK2 CK2 p75NTR->CK2 Activates PTEN PTEN (Phosphatase) CK2->PTEN Phosphorylates & Inhibits PIP3 PIP3 Levels PTEN->PIP3 Decreases AKT Akt/PKB PIP3->AKT Activates GSK3B GSK-3β AKT->GSK3B Inhibits Axon_Growth Axon Growth GSK3B->Axon_Growth Inhibits TBB TBB TBB->CK2 Inhibits

Caption: CK2's role in the NGF/p75NTR signaling pathway that promotes axonal growth.

WB_Workflow A 1. Culture Neurons B 2. Treat with TBB or Vehicle (DMSO) A->B C 3. Lyse Cells & Quantify Protein B->C D 4. SDS-PAGE C->D E 5. Western Transfer (PVDF membrane) D->E F 6. Block & Incubate with Primary Antibody E->F G 7. Incubate with HRP-Secondary Antibody F->G H 8. Add ECL Substrate & Image G->H I 9. Analyze Bands H->I

Caption: Experimental workflow for Western Blot analysis following TBB treatment in neuronal cultures.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Casein Kinase II (CK2) Inhibitor IV Ineffectiveness

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when Casein Kinase II (CK2) Inhibitor IV appears ineffective in experimental setups.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you identify and resolve potential problems in your experiments.

Q1: My Casein Kinase II Inhibitor IV is showing no effect on my cells. What are the primary things to check?

A1: When a potent inhibitor like CK2 Inhibitor IV appears inactive, the issue often lies in one of three areas: the inhibitor itself, the experimental setup, or the biological system. Here’s a step-by-step troubleshooting guide:

Step 1: Verify Inhibitor Integrity and Handling

  • Solubility: this compound is soluble in DMSO.[1] Ensure you are preparing a fresh stock solution in high-quality, anhydrous DMSO. Sonication is recommended to aid dissolution.[1] Old or water-containing DMSO can lead to compound precipitation.

  • Storage: Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][3]

  • Working Dilution: When diluting the DMSO stock into aqueous cell culture media, ensure the final DMSO concentration is not toxic to your cells (typically <0.5%, ideally <0.1%).[4][5] Precipitation can occur when diluting a hydrophobic compound into an aqueous buffer; if this happens, try lowering the final inhibitor concentration.[5]

  • Visual Inspection: Check your stock and working solutions for any color change or precipitation, which could indicate degradation or insolubility.[2]

Step 2: Evaluate Your Experimental Protocol

  • Inhibitor Concentration: Are you using an appropriate concentration range? While the biochemical IC50 for CK2 Inhibitor IV is a potent 9 nM, the effective concentration in a cell-based assay is typically much higher due to factors like cell permeability and high intracellular ATP concentrations.[4][6] Perform a dose-response experiment (e.g., from 0.1 to 50 µM) to determine the optimal concentration for your specific cell line and experimental endpoint.

  • Treatment Duration: The effect of the inhibitor may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.[7]

  • Media Changes for Long-Term Experiments: In long-term experiments, the inhibitor may degrade in the culture medium. Consider replenishing the medium with fresh inhibitor at regular intervals.[4]

  • Vehicle Control: Always include a vehicle control (e.g., cells treated with the same final concentration of DMSO) to ensure that the solvent is not causing any biological effects.[4]

Step 3: Assess the Biological System

  • Cell Line Specificity: Different cell lines can exhibit varying sensitivity to the same inhibitor. This can be due to differences in their reliance on the CK2 signaling pathway, expression levels of CK2 subunits, or the presence of drug efflux pumps that actively remove the inhibitor from the cell.[8]

  • Target Engagement: The ultimate proof of inhibitor activity in cells is the modulation of a downstream target. Use Western blotting to check the phosphorylation status of a known CK2 substrate (e.g., Akt at Ser129, or p21). A decrease in the phosphorylation of a CK2 substrate upon treatment would confirm that the inhibitor is engaging its target.

  • Cell Health and Confluency: Ensure your cells are healthy and in the exponential growth phase. Overly confluent or stressed cells may respond differently to treatment.

Q2: The IC50 value I'm getting in my cell-based assay is much higher than the published biochemical IC50. Why is this?

A2: This is a common observation and can be attributed to several factors:

  • Cell Permeability: The inhibitor needs to cross the cell membrane to reach its intracellular target. Poor permeability will result in a lower effective intracellular concentration.[4]

  • Intracellular ATP Concentration: CK2 Inhibitor IV is an ATP-competitive inhibitor.[6] Biochemical assays are often performed at low ATP concentrations, whereas the intracellular environment has a much higher ATP concentration (in the millimolar range). This high level of the natural competitor (ATP) means a higher concentration of the inhibitor is required to achieve the same level of inhibition.[4][9]

  • Drug Efflux Pumps: Many cell lines, especially cancer cells, express multidrug resistance (MDR) transporters (like P-glycoprotein) that can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[4][8]

  • Protein Binding: The inhibitor may bind to other cellular proteins or lipids, reducing the free concentration available to inhibit CK2.[4]

  • Inhibitor Metabolism: Cells can metabolize the inhibitor over time, reducing its effective concentration.[4]

Q3: I'm seeing inconsistent results between experiments. What could be the cause?

A3: Inconsistent results often point to issues with experimental technique or reagent stability. Here are some common causes:

  • Inhibitor Stock Instability: Repeated freeze-thaw cycles or improper storage can lead to degradation of the inhibitor. Always prepare fresh working dilutions from a properly stored stock aliquot for each experiment.[2]

  • Inconsistent Cell Seeding: Variations in cell number can significantly impact the outcome of viability or signaling assays. Use a cell counter to ensure consistent seeding density.[8]

  • Edge Effects in Multi-well Plates: The outer wells of a microplate are prone to evaporation, which can concentrate the inhibitor and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.[8]

  • Variable Treatment Times: Ensure that the duration of inhibitor treatment is consistent across all experiments.

  • Reagent Quality: Use high-quality, fresh cell culture media and supplements.

Q4: My inhibitor reduces the phosphorylation of its target, but I don't see an effect on cell viability. What does this mean?

A4: This is an important result that suggests the following:

  • On-Target Effect is Confirmed: The reduction in substrate phosphorylation indicates that the inhibitor is entering the cells and engaging with CK2.

  • CK2 May Not Be Critical for Survival in Your Cell Line: The specific CK2-mediated pathway you are inhibiting may not be essential for the survival of that particular cell line under your experimental conditions.[8] Cancer cells can have a high degree of plasticity and may have redundant or compensatory signaling pathways that allow them to survive even when one pathway is inhibited.

  • Endpoint and Timing: It's possible that the effect of CK2 inhibition on cell viability takes longer to manifest, or that a different endpoint, such as cell cycle arrest or differentiation, would be more appropriate to measure. For instance, CK2 Inhibitor IV is known to induce differentiation in human epidermal keratinocytes.[1][10]

To investigate further, you could:

  • Explore other CK2-regulated pathways that might be more relevant to your cell model.

  • Use a different functional assay, such as a cell cycle analysis or a differentiation assay.

  • Consider using the inhibitor in combination with another therapeutic agent to look for synergistic effects.[11]

Quantitative Data Summary

The following table summarizes the inhibitory activity of various CK2 inhibitors in different experimental systems. This data can help you choose an appropriate concentration range for your experiments.

Inhibitor NameTargetAssay TypeCell Line/SystemIC50 / KiReference
This compound CK2Biochemical Assay-9 nM[6]
Silmitasertib (CX-4945) CK2α, CK2α'Biochemical AssayRecombinant Human CK21 nM[12]
CK2Cell-based AssayJurkat (Leukemia)~0.1 µM (endogenous CK2 activity)[7]
CK2Cell-based AssayBT-474 (Breast Cancer)1.71 - 20.01 µM[7]
CK2Cell-based AssayMDA-MB-231 (Breast Cancer)1.71 - 20.01 µM[7]
CK2Cell-based AssayMCF-7 (Breast Cancer)1.71 - 20.01 µM[7]
D4476 CK1δBiochemical Assay-300 nM[12]
ALK5Biochemical Assay-500 nM
TBB (4,5,6,7-Tetrabromobenzotriazole) CK2Biochemical Assay-Ki = 0.40 µM

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of CK2 Inhibitor IV and to calculate its IC50 value in a specific cell line.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow cells to attach.

  • Inhibitor Treatment: Prepare serial dilutions of CK2 Inhibitor IV in complete culture medium. It is advisable to start with a broad range of concentrations (e.g., 0.1 to 100 µM).

  • Remove the medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations. Include a vehicle control (DMSO at the same final concentration) and a no-treatment control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the inhibitor concentration and use appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[7]

2. Western Blotting for CK2 Target Phosphorylation

This protocol assesses the on-target activity of CK2 Inhibitor IV by measuring the phosphorylation status of a known downstream substrate.

Materials:

  • 6-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • Ice-cold PBS

  • RIPA lysis buffer containing protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser129), anti-total Akt, anti-p21, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of CK2 Inhibitor IV and a vehicle control for the determined time.

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-CK2 substrate) diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control. A decrease in the phospho-signal in the inhibitor-treated samples indicates on-target activity.[7]

Visualizations

CK2_Signaling_Pathways CK2 Casein Kinase II (CK2) PI3K PI3K/Akt/mTOR Pathway CK2->PI3K Activates NFkB NF-κB Pathway CK2->NFkB Activates JAK_STAT JAK/STAT Pathway CK2->JAK_STAT Modulates Apoptosis_Suppression Suppression of Apoptosis CK2->Apoptosis_Suppression Cell_Survival Cell Survival & Proliferation PI3K->Cell_Survival NFkB->Cell_Survival Inflammation Inflammation NFkB->Inflammation JAK_STAT->Cell_Survival Troubleshooting_Workflow Start Inhibitor Ineffective Check_Inhibitor Step 1: Verify Inhibitor Integrity - Fresh Stock? - Proper Storage? - Soluble? Start->Check_Inhibitor Check_Protocol Step 2: Evaluate Protocol - Dose-Response? - Time-Course? - Vehicle Control? Check_Inhibitor->Check_Protocol Inhibitor OK Problem_Identified Problem Identified & Resolved Check_Inhibitor->Problem_Identified Issue Found Check_System Step 3: Assess Biological System - Cell Line Sensitivity? - On-Target Effect? Check_Protocol->Check_System Protocol OK Check_Protocol->Problem_Identified Issue Found Check_System->Problem_Identified Issue Found Western_Blot Perform Western Blot for Phospho-Substrate Check_System->Western_Blot System OK No_Viability_Effect Target Engaged, No Viability Effect Investigate_Further Investigate Alternative Endpoints (e.g., Cell Cycle, Differentiation) No_Viability_Effect->Investigate_Further Western_Blot->No_Viability_Effect Phospho ↓ Logical_Relationships Inactive_Inhibitor Observed: Ineffective Inhibitor Compound_Issues Potential Cause: Compound Integrity Inactive_Inhibitor->Compound_Issues Protocol_Issues Potential Cause: Experimental Design Inactive_Inhibitor->Protocol_Issues Cellular_Factors Potential Cause: Cellular Factors Inactive_Inhibitor->Cellular_Factors Solubility Solubility/Degradation Compound_Issues->Solubility Concentration Concentration/Duration Protocol_Issues->Concentration Permeability Cell Permeability Cellular_Factors->Permeability Efflux Drug Efflux Cellular_Factors->Efflux Resistance Pathway Redundancy Cellular_Factors->Resistance

References

Techniques to improve the solubility of Casein Kinase II Inhibitor IV

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Casein Kinase II (CK2) Inhibitor IV. The focus is on addressing solubility challenges to ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of Casein Kinase II Inhibitor IV?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). This inhibitor has a high solubility in DMSO, reaching up to 70 mg/mL (162.99 mM).[1] It is crucial to use anhydrous DMSO to prevent the compound from precipitating, as DMSO is hygroscopic.

Q2: My this compound powder is difficult to dissolve in DMSO. What should I do?

A2: If you encounter difficulty dissolving the inhibitor, even in DMSO, we recommend sonicating the solution.[1] Gentle warming to 37°C and thorough vortexing can also aid in dissolution. Ensure the vial is tightly sealed to prevent moisture absorption.

Q3: The inhibitor precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. How can I prevent this?

A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. To mitigate this, you can employ several strategies:

  • Reduce the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay medium, ideally below 0.5%.

  • Use a co-solvent system: Similar to protocols for other CK2 inhibitors like TBB, you can try a co-solvent approach. Prepare an intermediate dilution of your DMSO stock in a solvent like polyethylene glycol (PEG) 300 before the final dilution in your aqueous buffer.[2]

  • Incorporate a surfactant: Adding a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous buffer can help maintain the inhibitor in solution.[2]

Q4: How should I store the stock solution of this compound?

A4: For long-term storage, it is recommended to aliquot the DMSO stock solution into single-use vials to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered with this compound.

Problem Possible Cause Recommended Solution
Cloudy or precipitated stock solution in DMSO - The solubility limit has been exceeded.- The DMSO used was not anhydrous.- Incomplete dissolution.- Ensure you are not exceeding the 70 mg/mL solubility limit.[1]- Use fresh, high-purity anhydrous DMSO.- Sonicate the solution for 10-15 minutes.[1]- Gently warm the solution to 37°C.
Precipitation in aqueous buffer during dilution - Low aqueous solubility of the inhibitor.- High final concentration of the inhibitor.- High percentage of DMSO in the final solution.- Lower the final concentration of the inhibitor in your assay.- Decrease the final DMSO concentration to <0.5%.- Try a step-wise dilution into your aqueous buffer.- Add a solubility enhancer like Tween® 80 (0.01-0.1%) to the aqueous buffer.
Inconsistent experimental results - Inaccurate concentration due to precipitation.- Degradation of the inhibitor.- Before each use, visually inspect the stock solution for any precipitates.- If precipitates are present, try to redissolve using sonication and gentle warming.- Avoid repeated freeze-thaw cycles by using single-use aliquots.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound and related CK2 inhibitors in various solvents. This data can be used as a reference for preparing solutions and troubleshooting solubility issues.

Compound Solvent Solubility Reference
This compound DMSO70 mg/mL (162.99 mM)[1]
TBB (4,5,6,7-Tetrabromobenzotriazole) DMSOup to 100 mM
Ethanolup to 20 mM
DRB (5,6-dichloro-1-β-D-ribofuranosylbenzimidazole) DMSO~10 mg/mL[4]
Ethanol~0.5 mg/mL[4]
1:2 DMF:PBS (pH 7.2)~0.3 mg/mL[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound (Molecular Weight: 429.47 g/mol ) in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, you will need 4.29 mg.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolution: Vortex the tube for 1-2 minutes. If the solid is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes. Gentle warming to 37°C can be applied if necessary.

  • Storage: Once the solution is clear, aliquot it into single-use tubes and store at -20°C or -80°C.

Protocol 2: Dilution of DMSO Stock into Aqueous Buffer
  • Prepare Aqueous Buffer: Prepare your desired aqueous buffer (e.g., PBS, Tris-HCl). For potentially improved solubility, consider preparing buffers at different pH values (e.g., pH 6.0, 7.4) if your experiment allows. You may also add a surfactant like Tween® 80 to a final concentration of 0.01%.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your DMSO stock solution in the same aqueous buffer. This helps to minimize the shock of transferring the inhibitor from a high-DMSO to a low-DMSO environment.

  • Final Dilution: Add the required volume of the DMSO stock or the intermediate dilution to your final volume of aqueous buffer to achieve the desired working concentration. Ensure the final DMSO concentration is kept as low as possible (ideally <0.5%).

  • Mixing and Observation: Gently mix the final solution and visually inspect for any signs of precipitation. If the solution appears cloudy, it may be necessary to lower the final concentration of the inhibitor.

Visualizations

Signaling Pathway Diagram

CK2_Signaling_Pathway CK2 Casein Kinase II (CK2) Substrate Substrate Protein (e.g., Akt, PTEN) CK2->Substrate Phosphorylation Inhibitor CK2 Inhibitor IV Inhibitor->CK2 Inhibition Phosphorylated_Substrate Phosphorylated Substrate Downstream Downstream Cellular Processes (Proliferation, Survival, etc.) Phosphorylated_Substrate->Downstream Activation/ Inhibition

Caption: Simplified signaling pathway of Casein Kinase II and its inhibition.

Experimental Workflow Diagram

Solubility_Workflow Start Start: Need to dissolve CK2 Inhibitor IV DMSO_Stock Prepare 10 mM stock in anhydrous DMSO Start->DMSO_Stock Dissolution_Check Is the solution clear? DMSO_Stock->Dissolution_Check Troubleshoot_DMSO Troubleshoot: - Sonicate - Gentle warming (37°C) Dissolution_Check->Troubleshoot_DMSO No Aqueous_Dilution Dilute to final concentration in aqueous buffer Dissolution_Check->Aqueous_Dilution Yes Troubleshoot_DMSO->Dissolution_Check Precipitation_Check Does it precipitate? Aqueous_Dilution->Precipitation_Check Troubleshoot_Aqueous Troubleshoot: - Lower final concentration - Add co-solvent/surfactant - Adjust pH Precipitation_Check->Troubleshoot_Aqueous Yes Experiment Proceed with experiment Precipitation_Check->Experiment No Troubleshoot_Aqueous->Aqueous_Dilution

Caption: Troubleshooting workflow for dissolving CK2 Inhibitor IV.

References

Degradation profile and long-term stability of Casein Kinase II Inhibitor IV

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation profile and long-term stability of Casein Kinase II Inhibitor IV (CAS No. 863598-09-8).[1][2][3]

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: Proper storage is critical to maintain the inhibitor's stability and efficacy. Recommended storage conditions are summarized in the table below.[1]

FormStorage TemperatureDurationNotes
Powder -20°C3 yearsKeep tightly sealed in a dry, dark place.
In Solvent -80°C1 yearAliquot to avoid repeated freeze-thaw cycles.

Table 1: Recommended Storage Conditions for this compound.[1]

Q2: How do I dissolve the inhibitor? What is its solubility?

A2: this compound is soluble in DMSO.[1] For optimal results, follow the guidelines below.

SolventConcentrationPreparation
DMSO 70 mg/mL (162.99 mM)Sonication is recommended to aid dissolution.[1]

Table 2: Solubility and Preparation of this compound.

Q3: How should I prepare and store stock solutions?

A3: It is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted in aqueous buffers or cell culture media for your experiment.

  • Preparation: If the prepared DMSO stock solution is clear, it can be prepared for one-time use and stored at 4°C for up to one week.[1] For longer-term storage, aliquot the stock solution into single-use vials and store at -80°C for up to one year.[1]

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the inhibitor. Using aliquots ensures you are always working with a fresh, potent solution.

  • Suspensions: If your final working solution forms a suspension, it should be prepared fresh immediately before each use.[1]

Q4: What is the mechanism of action for this inhibitor?

A4: this compound is a small molecule that inhibits the activity of Casein Kinase 2 (CK2).[1] CK2 is a highly conserved serine/threonine kinase that is involved in numerous cellular processes, including cell cycle progression, gene expression, and survival.[4][5] Most CK2 inhibitors function by competitively binding to the ATP-binding site on the kinase's catalytic subunit, which prevents the phosphorylation of its downstream substrates.[5][6]

Troubleshooting Guide

Q5: My experimental results are inconsistent or show a loss of inhibitor activity. What should I do?

A5: Inconsistent results are often linked to inhibitor degradation. Use the following decision tree to troubleshoot the issue.

G start Inconsistent Results or Loss of Inhibitor Activity check_storage Was the inhibitor stored correctly? (Powder at -20°C, Stock at -80°C) start->check_storage check_thaw Were repeated freeze-thaw cycles avoided? check_storage->check_thaw Yes solution_bad Prepare fresh stock solution from new powder vial. check_storage->solution_bad No check_age Is the stock solution within its recommended use period? (1 year at -80°C) check_thaw->check_age Yes check_thaw->solution_bad No check_solubility Did the inhibitor fully dissolve in the final working solution? check_age->check_solubility Yes check_age->solution_bad No solution_good Root cause is likely not inhibitor stability. check_solubility->solution_good Yes check_solubility->solution_bad No (Prepare fresh & sonicate)

Caption: Troubleshooting decision tree for inhibitor inactivity.

Q6: I see unexpected peaks in my HPLC/LC-MS analysis. Could this be degradation?

A6: Yes, the appearance of new peaks is a primary indicator of degradation. The inhibitor is known to be incompatible with strong acids, bases, and oxidizing/reducing agents.[2] To confirm if the peaks are degradants, you should perform a forced degradation study as outlined in the Experimental Protocols section below. This will help you identify the retention times of potential degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study for Degradation Profile Analysis

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the intrinsic stability of the inhibitor.[7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8] These studies are crucial for developing and validating a stability-indicating analytical method.[7][9]

G cluster_prep Sample Preparation cluster_stress Stress Conditions prep_stock Prepare 1 mg/mL Stock in DMSO prep_samples Dilute stock into 5 separate stress condition solutions prep_stock->prep_samples acid Acid Hydrolysis prep_samples->acid base Base Hydrolysis prep_samples->base oxidation Oxidation prep_samples->oxidation thermal Thermal prep_samples->thermal photo Photolytic prep_samples->photo analysis Analyze all samples (including unstressed control) by HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Experimental workflow for stability assessment.

Methodology:

  • Stock Solution: Prepare a stock solution of this compound at 1 mg/mL in DMSO.

  • Sample Preparation: For each condition, dilute the stock solution in the appropriate stress medium. Include a control sample diluted in a neutral solvent (e.g., 50:50 acetonitrile:water) that is not subjected to stress.

  • Stress Conditions: Expose the samples to the conditions outlined in Table 3. The duration and temperature may need to be optimized to achieve the target 5-20% degradation.[8]

  • Neutralization: After the stress period, neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Analysis: Analyze all samples, including the unstressed control, using a suitable HPLC method (see Protocol 2). The method should be capable of separating the intact inhibitor from all generated peaks.[10][11]

Stress TypeRecommended Conditions (Small Molecules)Rationale (ICH Q1A(R2))
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursSimulates degradation in acidic environments.[8]
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursSimulates degradation in alkaline environments.[8]
Oxidation 3% H₂O₂ at room temperature for up to 24 hoursTests susceptibility to oxidative degradation.[8]
Thermal Solid-state at 60-80°C; Solution at 60-80°CEvaluates stability at elevated temperatures.[8]
Photolytic Expose to 1.2 million lux hours and 200 watt hours/m² of UV lightDetermines light sensitivity and potential for photodegradation.[12]

Table 3: Recommended Conditions for Forced Degradation Studies.[8][12]

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.[13]

Methodology:

  • Column and Mobile Phase Selection:

    • Column: A C18 reversed-phase column is a common starting point for small molecule analysis.

    • Mobile Phase: Use a gradient elution to ensure separation of both hydrophilic and hydrophobic compounds.[14] A typical mobile phase system is a gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Method Optimization:

    • Inject the mixture of stressed samples generated in Protocol 1.

    • Optimize the gradient, flow rate, and column temperature to achieve baseline separation between the parent peak (intact inhibitor) and all degradation peaks. The goal is to demonstrate specificity.[9]

  • Detection:

    • Use a UV detector set to the λmax of this compound.

    • If available, couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information for the parent compound and its degradants, which aids in structural elucidation.[14]

  • Validation:

    • Once optimized, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9]

Signaling Pathway Context

CK2 is a pleiotropic kinase that phosphorylates hundreds of substrates, influencing major signaling pathways critical for cell survival and proliferation, such as the PI3K/AKT/mTOR pathway.[6][15] Inhibition of CK2 can disrupt these pro-survival signals, making it a target of interest in oncology research.[5][6]

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CK2 Casein Kinase II (CK2) CK2->AKT Activates Inhibitor CK2 Inhibitor IV Inhibitor->CK2 Inhibits

Caption: Simplified CK2 signaling in the PI3K/AKT pathway.

References

Technical Support Center: Optimizing Dosage of Casein Kinase II (CK2) Inhibitors for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Casein Kinase II (CK2) inhibitors in in vivo experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during in vivo studies.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo experiments with CK2 inhibitors.

Problem Potential Cause Suggested Solution
Lack of In Vivo Efficacy Poor Pharmacokinetics: The inhibitor may have low bioavailability, rapid metabolism, or quick excretion, leading to insufficient exposure at the target site.[1]- Review available pharmacokinetic data for the specific inhibitor. For example, CX-4945 has high oral bioavailability (>70%).[2][3] - Consider alternative routes of administration (e.g., intraperitoneal, intravenous) if oral bioavailability is poor.[4] - Perform a pilot pharmacokinetic study to determine the inhibitor's concentration in plasma and target tissue over time.
Suboptimal Dosage: The administered dose may be too low to achieve the necessary therapeutic concentration.- Conduct a dose-escalation study to identify the maximum tolerated dose (MTD).[1] - Start with doses reported in the literature for similar compounds. For instance, CX-4945 has been used at 50-100 mg/kg orally in mice.[5]
Formulation Issues: The inhibitor may not be properly dissolved or may be unstable in the chosen vehicle.- Ensure the inhibitor is fully dissolved in the vehicle. Sonication may be required.[6] - Prepare fresh formulations for each experiment to avoid degradation.[1] - For inhibitors with poor solubility, consider using formulation vehicles such as PEG400, or a suspension in carboxymethyl cellulose.[7]
Tumor Model Resistance: The chosen in vivo model may be insensitive to CK2 inhibition.- Select a tumor model known to be dependent on the CK2 signaling pathway.[1] - Consider using xenograft models derived from cell lines where the in vitro efficacy of the inhibitor has been confirmed.
Unexpected Toxicity Off-Target Effects: The inhibitor may be interacting with other kinases or proteins, leading to unforeseen side effects.[8]- Review the selectivity profile of the inhibitor. CX-4945, for example, is known to inhibit other kinases like CLK2.[4] - Reduce the dosage to the lowest effective concentration. - Monitor animals closely for signs of toxicity and consider dose holidays if necessary. - Use a structurally different inhibitor for the same target to see if the toxicity profile changes.[9]
Vehicle Toxicity: The vehicle used to dissolve the inhibitor may be causing adverse effects.- Run a vehicle-only control group to assess the toxicity of the vehicle alone.[6] - For solvents like DMSO, keep the concentration as low as possible, especially for sensitive animal models.[6]
Inconsistent Results Variability in Administration: Inconsistent administration techniques can lead to variable drug exposure.- Ensure all personnel are properly trained in the chosen administration route (e.g., oral gavage, intraperitoneal injection).[1]
Biological Variability: Primary cells or animals from different batches or donors can have significant biological differences.[9]- Use animals of the same age, sex, and genetic background. - For studies using primary cells, consider pooling cells from multiple donors to average out individual variations.[9]

Frequently Asked Questions (FAQs)

Q1: What is Casein Kinase II Inhibitor IV and is there established in vivo dosage information available?

A1: this compound is a potent, ATP-competitive inhibitor of CK2 with an IC50 of 9 nM.[10] It has been shown to induce differentiation in human epidermal keratinocytes in vitro.[11] However, there is currently limited publicly available data on its use in in vivo studies, including established dosage ranges and pharmacokinetic profiles. Researchers should perform initial dose-finding and toxicity studies to determine a suitable in vivo dose.

Q2: How do I choose an appropriate starting dose for a CK2 inhibitor in an in vivo study?

A2: A good starting point is to review the literature for doses of similar CK2 inhibitors used in comparable animal models. For example, in murine xenograft models, CX-4945 has been administered orally at doses ranging from 50 to 100 mg/kg.[5] It is crucial to perform a dose-escalation study to determine the optimal and maximum tolerated dose for your specific inhibitor and experimental model.[1]

Q3: What is the best route of administration for in vivo studies with CK2 inhibitors?

A3: The route of administration depends on the inhibitor's properties, such as its oral bioavailability. CX-4945 has good oral bioavailability and is often administered via oral gavage.[2][3] Other inhibitors with poor oral bioavailability may require parenteral routes like intraperitoneal (IP) or intravenous (IV) injection.[4]

Q4: How can I prepare a CK2 inhibitor for in vivo administration?

A4: The formulation will depend on the inhibitor's solubility. For insoluble compounds, a common approach is to first dissolve the inhibitor in a small amount of a solvent like DMSO, and then suspend this solution in a vehicle such as corn oil or a solution of carboxymethyl cellulose (CMC) for oral administration.[7] For intravenous injections, the inhibitor must be in a clear, soluble formulation. Always ensure the final concentration of any organic solvent is non-toxic to the animals.[6]

Q5: How can I confirm that the CK2 inhibitor is hitting its target in vivo?

A5: Target engagement can be assessed by measuring the phosphorylation of known CK2 substrates in tumor or surrogate tissues. For example, a decrease in the phosphorylation of Akt at Ser129, a specific CK2 phosphorylation site, can indicate target engagement.[12] This can be measured by techniques such as Western blotting or immunohistochemistry on tissue samples collected at various time points after inhibitor administration.

Q6: What are the known off-target effects of CK2 inhibitors?

A6: While designed to be specific, some CK2 inhibitors can affect other kinases. For instance, CX-4945 has been shown to inhibit other kinases, which could contribute to both its efficacy and potential toxicity.[4] It is important to be aware of the known selectivity profile of the inhibitor you are using and to consider the possibility of off-target effects when interpreting your results.

Data Presentation

Table 1: In Vitro Potency of Selected CK2 Inhibitors

InhibitorIC50 (nM)Assay Conditions
This compound9ATP-competitive
CX-4945 (Silmitasertib)1Against CK2α and CK2α'
TBB150Against rat liver CK2
SGC-CK2-116-36Against CK2α and CK2α' (nanoBRET)
APL-51250.348Against CK2α

Data compiled from multiple sources.[10][12]

Table 2: Pharmacokinetic Parameters of Selected CK2 Inhibitors in Preclinical Models

InhibitorAnimal ModelRoute of AdministrationBioavailabilityKey Findings
CX-4945RatIntravenousN/ALow clearance (0.08 L/kg/h)
CX-4945RatOral>70%High plasma protein binding (>98%)
AZ-7hMouseOralPoor-
AZ-7hMouseIntravenous/IntraperitonealN/ADose-dependent tumor growth inhibition

Data compiled from multiple sources.[2][4]

Experimental Protocols

Protocol 1: General Workflow for an In Vivo Efficacy Study with a CK2 Inhibitor

This protocol outlines a general procedure for assessing the in vivo efficacy of a CK2 inhibitor in a xenograft mouse model.

1. Animal Model and Tumor Implantation:

  • Select an appropriate immunodeficient mouse strain (e.g., BALB/c nude).
  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS or Matrigel) into the flank of each mouse.
  • Monitor tumor growth regularly using calipers.

2. Animal Grouping and Treatment Initiation:

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
  • A typical study includes a vehicle control group and one or more inhibitor treatment groups at different dosages.

3. Inhibitor Formulation and Administration:

  • Prepare the CK2 inhibitor formulation. For oral gavage, a common vehicle is 0.5% carboxymethyl cellulose with 0.25% Tween 80 in water.[7]
  • Administer the inhibitor or vehicle according to the planned schedule (e.g., once or twice daily) and route (e.g., oral gavage, IP injection).

4. Monitoring and Data Collection:

  • Measure tumor volume and body weight 2-3 times per week.
  • Monitor the general health of the animals daily.
  • At the end of the study, euthanize the animals and excise the tumors for further analysis.

5. Endpoint Analysis:

  • Weigh the excised tumors.
  • Perform pharmacodynamic analysis on tumor tissue to confirm target engagement (e.g., Western blot for p-Akt S129).
  • Conduct histological or immunohistochemical analysis of the tumors.

Protocol 2: Preparation of CX-4945 for Oral Administration in Mice

This protocol provides a method for preparing the well-characterized CK2 inhibitor CX-4945 for oral gavage.

Materials:

  • CX-4945 powder

  • DMSO

  • PEG400

  • Tween 80

  • Sterile saline

Procedure:

  • Calculate the required amount of CX-4945 based on the desired dose (e.g., 75 mg/kg) and the number and weight of the mice.

  • Prepare a stock solution of CX-4945 in DMSO.

  • For the final formulation, a common vehicle consists of 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.

  • To prepare the formulation, first mix the required volume of the CX-4945 DMSO stock with PEG400.

  • Add Tween 80 and mix thoroughly.

  • Finally, add the saline and mix until a homogenous suspension is formed.

  • Administer the formulation to the mice via oral gavage at the appropriate volume (typically 100 µL for a 20g mouse).

Mandatory Visualizations

Signaling_Pathways cluster_PI3K PI3K/Akt Signaling cluster_NFkB NF-κB Signaling cluster_Wnt Wnt/β-catenin Signaling CK2_pi3k CK2 PTEN PTEN CK2_pi3k->PTEN Inhibits PIP3 PIP3 PTEN->PIP3 Inhibits Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival CK2_nfkb CK2 IkB IκBα CK2_nfkb->IkB Phosphorylates for Degradation NFkB NF-κB IkB->NFkB Inhibits Gene_Expression Gene Expression (Inflammation, Survival) NFkB->Gene_Expression CK2_wnt CK2 Beta_catenin β-catenin CK2_wnt->Beta_catenin Stabilizes TCF_LEF TCF/LEF Beta_catenin->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Experimental_Workflow start Start: In Vivo Study Design tumor_model Select & Establish Animal/Tumor Model start->tumor_model randomize Randomize Animals into Control & Treatment Groups tumor_model->randomize formulate Prepare CK2 Inhibitor Formulation & Vehicle randomize->formulate administer Administer Treatment (e.g., Oral Gavage, IP) formulate->administer monitor Monitor Tumor Growth, Body Weight & Animal Health administer->monitor endpoint Endpoint: Euthanize Animals & Collect Tissues monitor->endpoint analysis Tumor Analysis: Weight, Pharmacodynamics, Histology endpoint->analysis data_interp Data Interpretation & Statistical Analysis analysis->data_interp

References

Technical Support Center: Minimizing Off-Target Kinase Inhibition with Casein Kinase II Inhibitor IV (TBB)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Casein Kinase II Inhibitor IV, also known as 4,5,6,7-Tetrabromobenzotriazole (TBB). The following troubleshooting guides and frequently asked questions (FAQs) are designed to help minimize off-target effects and ensure the successful application of this inhibitor in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TBB) and what is its mechanism of action?

This compound, or 4,5,6,7-Tetrabromobenzotriazole (TBB), is a cell-permeable and selective inhibitor of protein kinase CK2.[1] It functions as an ATP/GTP-competitive inhibitor, meaning it binds to the ATP-binding site of the CK2 enzyme, preventing the transfer of a phosphate group to its substrates.[1]

Q2: How selective is TBB for CK2?

TBB displays a high degree of selectivity for CK2 over many other kinases.[2] However, at higher concentrations, it can inhibit other kinases. It is crucial to use the lowest effective concentration to minimize off-target effects. The IC50 values in the table below provide a quantitative measure of its selectivity.

Q3: What are the common off-target effects observed with TBB?

Off-target effects can manifest as unexpected cellular phenotypes, toxicity, or activation of compensatory signaling pathways. Known off-target kinases for TBB include PIM kinases, HIPK2, DYRK1a, CDK2, phosphorylase kinase, and GSK3β.[3] To confirm that the observed phenotype is due to CK2 inhibition, it is recommended to use a structurally unrelated CK2 inhibitor or a genetic approach like siRNA-mediated knockdown of CK2.

Q4: How can I confirm that TBB is engaging CK2 in my cellular experiments?

Target engagement can be confirmed using several methods:

  • Western Blotting: Assess the phosphorylation status of known CK2 substrates. A decrease in phosphorylation of a specific substrate upon TBB treatment indicates target engagement.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay measures the thermal stabilization of a protein upon ligand binding. An increase in the melting temperature of CK2 in the presence of TBB confirms direct binding in a cellular context.[4][5]

  • Immunoprecipitation-Kinase Assay: Immunoprecipitate CK2 from cell lysates treated with TBB and perform an in vitro kinase assay to directly measure the reduction in its catalytic activity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High Cytotoxicity or Unexpected Phenotype Off-target kinase inhibition: The inhibitor may be affecting other kinases at the concentration used.1. Perform a dose-response curve: Determine the lowest concentration of TBB that elicits the desired on-target effect. 2. Use a more selective inhibitor: If available, compare results with a more selective CK2 inhibitor. 3. Rescue experiment: Transfect cells with a TBB-resistant mutant of CK2 to see if the on-target effects are rescued.
Solvent toxicity: The vehicle (e.g., DMSO) used to dissolve TBB may be causing toxicity.Include a vehicle control: Treat cells with the same concentration of the solvent alone to assess its effect.
Inconsistent or Non-reproducible Results Inhibitor instability: TBB may be degrading under experimental conditions.1. Prepare fresh stock solutions: Avoid repeated freeze-thaw cycles. 2. Check stability: Assess the stability of TBB in your specific cell culture media and conditions.
Cell line variability: Different cell lines may respond differently to TBB.Test in multiple cell lines: Confirm the observed effects in more than one cell line to distinguish between cell-specific and general off-target effects.
No Observable Effect Insufficient inhibitor concentration: The concentration of TBB may be too low to effectively inhibit CK2.Increase the concentration: Based on the dose-response curve, use a higher concentration of TBB.
Poor cell permeability: TBB may not be efficiently entering the cells.While TBB is known to be cell-permeable, this can be cell-type dependent. Consider using a positive control compound with known cell permeability.
Inactive compound: The TBB compound may be inactive.Verify compound activity: Test the inhibitor in a cell-free in vitro kinase assay with purified CK2 enzyme.

Data Presentation

Table 1: Inhibitory Potency (IC50) of TBB against CK2 and a Panel of Off-Target Kinases

KinaseIC50 (µM)Reference(s)
CK2 (Human recombinant) 0.9 - 1.6 [1]
CK2 (Rat liver) 0.15 [3]
PIM11.04[3]
PIM24.3[3]
PIM30.86[3]
HIPK25.3[3]
HIPK34.9[3]
DYRK1a4.36[3]
DYRK20.99[3]
DYRK35.3[3]
CDK214 - 15.6[3]
Phosphorylase Kinase8.7[3]
GSK3β11.2[3]
PKD15.9[3]

Note: IC50 values can vary depending on the assay conditions, such as ATP concentration.

Mandatory Visualizations

CK2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K IKK IKK Receptor->IKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival, Anti-apoptosis) mTOR->Transcription IkappaB IκB IKK->IkappaB NFkappaB NF-κB IkappaB->NFkappaB NFkappaB->Transcription CK2 CK2 CK2->Akt pS129 CK2->IKK CK2->NFkappaB TBB TBB (Inhibitor IV) TBB->CK2

Caption: CK2 signaling pathways and the inhibitory action of TBB.

Kinase_Profiling_Workflow cluster_workflow Experimental Workflow: Kinase Inhibitor Specificity Profiling start Start: TBB Compound assay_prep Prepare Kinase Assay (Kinase Panel, Substrate, ATP) start->assay_prep incubation Incubate with TBB (Dose-Response) assay_prep->incubation detection Measure Kinase Activity (e.g., Luminescence, Radioactivity) incubation->detection data_analysis Data Analysis (Calculate % Inhibition and IC50) detection->data_analysis results Generate Selectivity Profile data_analysis->results

Caption: Workflow for in vitro kinase inhibitor profiling.

Troubleshooting_Logic cluster_logic Troubleshooting Logic for Unexpected Results start Unexpected Experimental Result? check_controls Are Controls Behaving as Expected? start->check_controls check_concentration Is Inhibitor Concentration Optimal? check_controls->check_concentration Yes solution_controls Solution: Verify reagents and protocols check_controls->solution_controls No check_off_target Potential Off-Target Effect? check_concentration->check_off_target Yes solution_concentration Solution: Perform dose-response experiment check_concentration->solution_concentration No solution_off_target Solution: Use orthogonal methods (e.g., siRNA, different inhibitor) check_off_target->solution_off_target Yes end Problem Resolved check_off_target->end No solution_controls->start solution_concentration->start solution_off_target->start

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

Experimental Protocols

1. In Vitro Kinase Assay (Luminescence-based)

This protocol is for determining the IC50 value of TBB against a panel of kinases.

  • Materials:

    • Purified recombinant kinases

    • Specific peptide substrates for each kinase

    • TBB stock solution (e.g., 10 mM in DMSO)

    • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • ATP solution

    • ADP-Glo™ Kinase Assay Kit

    • White, opaque 384-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of TBB in DMSO.

    • In a 384-well plate, add the kinase solution to each well.

    • Add the TBB dilutions or DMSO (vehicle control) to the wells.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the specific substrate and ATP. The ATP concentration should be at or near the Km for each kinase.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit instructions. This involves adding ADP-Glo™ Reagent, incubating, then adding Kinase Detection Reagent and measuring luminescence.

    • Calculate the percent inhibition for each TBB concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies the direct binding of TBB to CK2 within intact cells.

  • Materials:

    • Cultured cells of interest

    • TBB stock solution (e.g., 10 mM in DMSO)

    • Cell culture medium

    • Phosphate-buffered saline (PBS)

    • Lysis buffer with protease and phosphatase inhibitors

    • PCR tubes

    • Thermal cycler

    • Apparatus for Western blotting (SDS-PAGE gels, transfer system, antibodies against CK2 and a loading control)

  • Procedure:

    • Cell Treatment: Treat cultured cells with the desired concentration of TBB or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.

    • Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend them in PBS.

    • Heat Shock: Aliquot the cell suspension into PCR tubes for each temperature point. Heat the tubes in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.

    • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble CK2 by Western blotting. Use a loading control to ensure equal protein loading.

    • Data Analysis: Quantify the band intensity for CK2 at each temperature for both TBB-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the TBB-treated samples indicates thermal stabilization and therefore, target engagement.

References

Preventing precipitation of Casein Kinase II Inhibitor IV in culture media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of preventing the precipitation of Casein Kinase II (CK2) Inhibitor IV, also known as TBBz (4,5,6,7-Tetrabromo-1H-benzotriazole), in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is Casein Kinase II (CK2) Inhibitor IV and why is it used in research?

Casein Kinase II (CK2) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. In many types of cancer, CK2 is overactive, contributing to tumor development. CK2 Inhibitor IV (TBBz) is a potent and selective ATP-competitive inhibitor of CK2. Researchers use it to study the physiological roles of CK2 and to investigate its potential as a therapeutic target in oncology and other diseases.

Q2: Why does CK2 Inhibitor IV precipitate in my cell culture medium?

CK2 Inhibitor IV is a hydrophobic molecule with low aqueous solubility. It is typically dissolved in an organic solvent, most commonly dimethyl sulfoxide (DMSO), to create a concentrated stock solution. When this concentrated stock is diluted into the aqueous environment of cell culture media, the inhibitor's concentration can exceed its solubility limit, causing it to precipitate out of solution. This is a common issue with many hydrophobic small molecule inhibitors.

Q3: What are the consequences of inhibitor precipitation?

Precipitation of CK2 Inhibitor IV in your cell culture can lead to several problems:

  • Inaccurate Dosing: The actual concentration of the soluble, active inhibitor will be lower and unknown, leading to unreliable and irreproducible experimental results.

  • Cellular Toxicity: The precipitate particles can have cytotoxic effects on cells that are independent of the inhibitor's target activity.

  • Misinterpretation of Data: Observed cellular effects may be due to the physical presence of the precipitate rather than the specific inhibition of CK2.

Q4: What is the recommended solvent for preparing CK2 Inhibitor IV stock solutions?

The recommended solvent for preparing stock solutions of CK2 Inhibitor IV is high-purity, anhydrous DMSO.

Troubleshooting Guide: Preventing Precipitation

This guide provides a systematic approach to prevent the precipitation of CK2 Inhibitor IV in your cell culture experiments.

Problem: Precipitate forms immediately upon adding the inhibitor to the culture medium.

Possible Causes:

  • The final concentration of the inhibitor is too high.

  • The DMSO stock solution is too concentrated, leading to localized high concentrations upon dilution.

  • Improper mixing technique.

Solutions:

  • Optimize the Final Concentration: Determine the lowest effective concentration of CK2 Inhibitor IV for your specific cell line and experimental endpoint.

  • Prepare an Intermediate Dilution: Before adding the inhibitor to your final volume of culture medium, prepare an intermediate dilution of your DMSO stock solution in pre-warmed (37°C) complete culture medium or serum. The proteins in the serum can help to stabilize the compound and prevent it from precipitating.

  • Proper Mixing Technique: Add the inhibitor solution dropwise to the pre-warmed culture medium while gently swirling. Avoid adding the stock solution directly to the cells in the well. Prepare a master mix of the inhibitor in the medium to ensure even distribution.

Problem: Precipitate appears after several hours or days of incubation.

Possible Causes:

  • The inhibitor is unstable in the aqueous culture medium over time.

  • Evaporation of the culture medium is increasing the inhibitor concentration.

  • Interaction with media components over time.

Solutions:

  • Refresh the Medium: For long-term experiments, consider replacing the culture medium with freshly prepared inhibitor-containing medium every 24-48 hours.

  • Ensure Proper Humidification: Maintain proper humidity levels in your incubator to minimize evaporation from the culture plates.

  • Assess Inhibitor Stability: If long-term stability is a concern, it is advisable to empirically determine the stability of CK2 Inhibitor IV in your specific culture medium under your experimental conditions.

Experimental Protocols

Protocol 1: Preparation of CK2 Inhibitor IV Stock Solution

This protocol describes the preparation of a 10 mM stock solution of CK2 Inhibitor IV in DMSO.

Materials:

  • Casein Kinase II Inhibitor IV (TBBz) powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of CK2 Inhibitor IV powder to equilibrate to room temperature before opening.

  • Weigh out the desired amount of powder using an analytical balance in a sterile environment. The molecular weight of CK2 Inhibitor IV (TBBz) is 434.71 g/mol .

  • Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.35 mg of the inhibitor in 1 mL of DMSO.

  • Vortex the solution until the powder is completely dissolved. Gentle warming (up to 37°C) may be used to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions and Dosing Cells

This protocol provides a step-by-step method for diluting the CK2 Inhibitor IV stock solution and adding it to cell cultures to minimize precipitation.

Materials:

  • 10 mM CK2 Inhibitor IV stock solution in DMSO

  • Complete cell culture medium (containing serum, if applicable), pre-warmed to 37°C

  • Sterile tubes for dilution

Procedure:

  • Thaw the Stock Solution: Thaw an aliquot of the 10 mM CK2 Inhibitor IV stock solution at room temperature.

  • Prepare an Intermediate Dilution (Recommended):

    • For a final concentration of 10 µM, first prepare a 100X intermediate dilution (1 mM) by adding 10 µL of the 10 mM stock to 90 µL of sterile DMSO.

    • Alternatively, for a method that may enhance solubility, prepare a 100X intermediate dilution in pre-warmed complete culture medium. For example, add 1 µL of the 10 mM stock to 99 µL of pre-warmed medium to make a 100 µM intermediate solution. Gently mix.

  • Prepare the Final Working Solution:

    • Create a master mix by adding the required volume of the intermediate dilution to the pre-warmed complete culture medium. For example, to achieve a final concentration of 10 µM from a 1 mM intermediate stock, add 10 µL of the intermediate stock to 990 µL of medium.

    • Gently mix the final working solution by inverting the tube or pipetting up and down slowly.

  • Dose the Cells:

    • Aspirate the old medium from your cell culture plates.

    • Add the final working solution containing CK2 Inhibitor IV to your cells.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium without the inhibitor.

Data Presentation

Table 1: Solubility of this compound (TBBz)

SolventSolubilityNotes
DMSO70 mg/mLHigh solubility, suitable for stock solutions.
WaterLowProne to precipitation in aqueous solutions.
EthanolLowNot recommended as a primary solvent.

Table 2: General DMSO Tolerance for Common Cell Lines

Cell LineMaximum Tolerated DMSO Concentration (General Guideline)
HEK2930.5% - 1%
HeLa0.5% - 1%
A549~0.5%
MCF7~0.5%
PC30.1% - 0.5%

Note: It is highly recommended to perform a dose-response curve to determine the maximum tolerated DMSO concentration for your specific cell line and experimental duration, as sensitivity can vary.

Visualizations

experimental_workflow Experimental Workflow for CK2 Inhibitor IV Treatment cluster_prep Solution Preparation cluster_cell_culture Cell Culture cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO intermediate Prepare Intermediate Dilution (in DMSO or pre-warmed medium) stock->intermediate Dilute working Prepare Final Working Solution (in pre-warmed medium) intermediate->working Dilute treat Treat Cells with Working Solution working->treat Add to cells seed Seed Cells seed->treat incubate Incubate treat->incubate assay Perform Downstream Assays (e.g., Western Blot, Viability Assay) incubate->assay

Caption: Workflow for preparing and using CK2 Inhibitor IV in cell culture.

signaling_pathway Simplified CK2 Signaling Pathway and Inhibition CK2 Casein Kinase II (CK2) Substrate Substrate Protein CK2->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate CellProcess Cellular Processes (Proliferation, Survival) pSubstrate->CellProcess Regulates Inhibitor CK2 Inhibitor IV (TBBz) Inhibitor->CK2 Inhibits

Caption: Inhibition of the CK2 signaling pathway by CK2 Inhibitor IV.

troubleshooting_logic Troubleshooting Logic for Precipitation start Precipitation Observed? immediate Immediately upon dilution? start->immediate Yes delayed After incubation? immediate->delayed No solution1 Lower final concentration Use intermediate dilution Improve mixing immediate->solution1 Yes solution2 Refresh medium periodically Ensure proper humidification Assess inhibitor stability delayed->solution2 Yes

Caption: Decision tree for troubleshooting CK2 Inhibitor IV precipitation.

Technical Support Center: Interpreting Unexpected Results with Casein Kinase II Inhibitor IV (TBB)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Casein Kinase II (CK2) Inhibitor IV, also known as 4,5,6,7-Tetrabromobenzotriazole (TBB). This resource is designed to help you navigate and interpret unexpected experimental outcomes. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to optimize your research.

Frequently Asked Questions (FAQs)

Q1: Why am I observing high variability in the IC50 value of TBB across different experiments?

A1: High variability in IC50 values is a common issue and can be attributed to several factors:

  • Inconsistent Cell Seeding Density: Ensure you are using a consistent and accurate number of cells for each experiment by using a cell counter.[1]

  • Inhibitor Quality and Handling: The purity, solubility, and storage of TBB can impact its activity. Prepare fresh dilutions for each experiment from a properly stored stock solution.[1]

  • Edge Effects in Multi-Well Plates: The outer wells of a microplate are prone to evaporation, which can concentrate the inhibitor and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile phosphate-buffered saline (PBS) to maintain humidity.[1]

  • Cell Line-Specific Differences: Different cell lines exhibit varying levels of dependence on CK2 for survival and proliferation, a concept known as "non-oncogene addiction".[1] This inherent biological difference can lead to a wide range of IC50 values.

Q2: I'm not seeing the expected level of apoptosis after treating my cells with TBB. What could be the reason?

A2: A lack of expected apoptosis could be due to several reasons:

  • Cell Line Resistance: The specific cancer cell line you are using may not be highly dependent on the anti-apoptotic pathways regulated by CK2 for survival.[1]

  • Suboptimal Inhibitor Concentration or Exposure Time: It is crucial to perform a dose-response and time-course experiment to determine the optimal concentration and duration of TBB treatment for your specific cell line.[1][2]

  • Compensatory Signaling Pathways: Cells can sometimes activate alternative survival pathways to compensate for the inhibition of CK2.

  • Drug Efflux Pumps: Some cancer cell lines express high levels of multidrug resistance (MDR) pumps that can actively transport TBB out of the cell, reducing its intracellular concentration and efficacy.[1]

Q3: My Western blot results for downstream CK2 targets are inconsistent. How can I improve them?

A3: Inconsistent Western blot results can be frustrating. Here are some troubleshooting tips:

  • Antibody Quality: Use antibodies that have been validated for the specific phosphorylated form of the substrate you are investigating.[1]

  • Sample Handling: To prevent dephosphorylation of your target proteins, it is critical to use lysis buffers containing phosphatase inhibitors and to keep your samples on ice.[1]

  • Protein Loading: Ensure equal protein loading across all lanes by performing a thorough protein concentration assay (e.g., BCA assay) and using a reliable loading control (e.g., β-actin, GAPDH).[3]

Troubleshooting Guide

This guide addresses common unexpected results and provides actionable steps to resolve them.

Unexpected Result Potential Cause(s) Troubleshooting Steps
Lower than expected potency (high IC50 value) Cell line is inherently resistant.[1]Investigate the cell line's dependence on CK2-regulated pathways (e.g., PI3K/Akt, NF-κB).[4] Consider using a different cell line known to be sensitive to CK2 inhibition.
Suboptimal inhibitor exposure time.[1]Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.[5]
Inhibitor degradation.[1]Prepare fresh inhibitor solutions for each experiment. Store the stock solution according to the manufacturer's instructions.
Drug efflux by MDR pumps.[1]Test for the expression of MDR pumps in your cell line. Consider co-treatment with an MDR inhibitor.
No effect on cell viability, but phosphorylation of CK2 substrates is reduced. The targeted CK2-mediated pathway is not critical for survival in your cell line.[1]Investigate other CK2-regulated pathways that might be more relevant to your cell line's survival.
Cell death is occurring through a non-apoptotic mechanism.Assess other forms of cell death, such as necrosis or autophagy.
TBB induces unexpected off-target effects. TBB is known to inhibit other kinases.[6][7]Cross-validate your findings using a more selective CK2 inhibitor (e.g., CX-4945) or by using genetic approaches like siRNA-mediated knockdown of CK2.[8]
The observed phenotype is due to the inhibition of a different kinase.Consult kinase profiling data for TBB to identify potential off-target kinases and investigate their roles in your experimental system.[6]

Quantitative Data Summary

The following table summarizes the inhibitory activity of TBB and a more selective CK2 inhibitor, CX-4945, for comparison. Note that IC50 values can vary significantly depending on the experimental conditions and cell line used.

Inhibitor Target IC50 / Ki Comments
TBB (4,5,6,7-Tetrabromobenzotriazole) CK2IC50: ~0.9 µM[9]An ATP-competitive inhibitor.[10] Known to have off-target effects on other kinases.[6][7]
PIM1, PIM3>90% inhibition at 10 µM[7][11]Example of off-target kinases.
CX-4945 (Silmitasertib) CK2α, CK2α'IC50: ~1 nM[12]A highly selective, orally bioavailable CK2 inhibitor currently in clinical trials.[13][14]

Experimental Protocols

Here are detailed protocols for key experiments used to assess the effects of CK2 inhibitors.

Cell Viability (MTT) Assay

This protocol is used to determine the effect of TBB on cell proliferation and viability.

Materials:

  • Cancer cell line

  • Complete culture medium

  • TBB (and DMSO as a vehicle control)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[5]

  • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[1]

  • Prepare serial dilutions of TBB in complete culture medium. A broad range of concentrations (e.g., 0.1 to 100 µM) is recommended for initial experiments.[5]

  • Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor or vehicle control (DMSO).[1]

  • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[1]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[1]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.[1]

Western Blot Analysis

This protocol is used to assess the phosphorylation status of downstream targets of CK2.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (S129), anti-total-Akt, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • After treatment with TBB, wash cells with ice-cold PBS and lyse them in lysis buffer.[5]

  • Determine the protein concentration of each lysate using a BCA assay.[5]

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS-PAGE sample buffer.[1]

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.[1]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[1]

  • Incubate the membrane with the primary antibody overnight at 4°C.[1]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Wash the membrane again with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.[1]

In Vitro CK2 Kinase Assay

This protocol measures the direct inhibitory effect of TBB on CK2's enzymatic activity.

Materials:

  • Recombinant human CK2 enzyme

  • CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

  • TBB

  • Kinase assay buffer

  • [γ-³²P]ATP or a non-radioactive ADP-Glo™ Kinase Assay kit (Promega)

  • P81 phosphocellulose paper (for radioactive assay)

  • Scintillation counter or luminometer

Procedure (using a non-radioactive ADP-Glo™ Assay):

  • Set up the kinase reaction in a 96-well plate by adding the kinase assay buffer, CK2 enzyme, and the peptide substrate.[1]

  • Add TBB at various concentrations.

  • Initiate the reaction by adding ATP.[1]

  • Incubate the reaction for the recommended time at the optimal temperature.

  • Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, following the manufacturer's instructions for the ADP-Glo™ kit.

Visualizations

Signaling Pathways Involving CK2

CK2 is a pleiotropic kinase that regulates numerous signaling pathways critical for cell survival and proliferation.[4][15] Understanding these pathways is key to interpreting the effects of its inhibition.

Troubleshooting_Workflow Start Unexpected Result with TBB Check_Basics Check Experimental Basics? Start->Check_Basics Basics_Yes Review: - Cell seeding density - Inhibitor prep & storage - Plate layout (edge effects) Check_Basics->Basics_Yes Yes Optimize Optimize Dose & Time? Check_Basics->Optimize No Basics_Yes->Optimize Optimize_Yes Perform Dose-Response & Time-Course Experiments Optimize->Optimize_Yes Yes Validate_Target Validate CK2 Inhibition? Optimize->Validate_Target No Optimize_Yes->Validate_Target Validate_Target_Yes Western Blot for p-CK2 substrates (e.g., p-Akt S129) Validate_Target->Validate_Target_Yes Yes Consider_Off_Target Consider Off-Target Effects? Validate_Target->Consider_Off_Target No Validate_Target_Yes->Consider_Off_Target Consider_Off_Target_Yes - Use more selective inhibitor (CX-4945) - Use siRNA for CK2 knockdown - Review kinase profiling data for TBB Consider_Off_Target->Consider_Off_Target_Yes Yes Investigate_Resistance Investigate Cell Resistance? Consider_Off_Target->Investigate_Resistance No Consider_Off_Target_Yes->Investigate_Resistance Investigate_Resistance_Yes - Assess dependency on CK2 pathways - Check for MDR pump expression Investigate_Resistance->Investigate_Resistance_Yes Yes Conclusion Interpret Results Investigate_Resistance->Conclusion No Investigate_Resistance_Yes->Conclusion

References

Technical Support Center: Managing Solvent Effects of Casein Kinase II Inhibitor IV

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on controlling for the solvent effects of Dimethyl Sulfoxide (DMSO) when working with Casein Kinase II (CK2) Inhibitor IV.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for Casein Kinase II Inhibitor IV?

This compound is readily soluble in DMSO. The solubility is approximately 70 mg/mL, which corresponds to a molar concentration of 162.99 mM.[1] For most in vitro cell-based assays, it is crucial to prepare a concentrated stock solution in 100% DMSO, which can then be serially diluted to the final working concentration in your aqueous assay buffer or cell culture medium.

Q2: Why is it critical to control for solvent effects?

DMSO, while an excellent solvent, is not biologically inert and can exert its own effects on experimental systems. These effects can be pleiotropic and may include the alteration of kinase activity, induction of cellular stress responses, and changes in cell viability and signaling pathways.[2][3][4][5][6][7] Failure to properly control for these solvent effects can lead to the misinterpretation of experimental results, potentially attributing the effects of the solvent to the inhibitor itself.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

The maximum tolerable concentration of DMSO is highly dependent on the cell line and the duration of exposure. For many cancer cell lines, DMSO concentrations above 1% can significantly inhibit proliferation.[1] It is generally recommended to keep the final DMSO concentration in cell culture below 0.5%, and ideally at or below 0.1%, to minimize off-target effects.[8] However, it is imperative to determine the specific tolerance of your cell line through a dose-response experiment.

Q4: How do I properly control for DMSO in my experiments?

The fundamental principle of controlling for solvent effects is to ensure that both the control and treated groups are exposed to the exact same final concentration of the solvent. This is achieved by using a "vehicle control," which contains the same concentration of DMSO as the sample treated with the highest concentration of the inhibitor. For serial dilutions of the inhibitor, it is best practice to maintain a constant DMSO concentration across all conditions.

Troubleshooting Guide

Issue 1: High background signal or assay interference.

  • Possible Cause: The solvent, DMSO, may be interfering with the assay readout, for example, through autofluorescence.

  • Troubleshooting Steps:

    • Run a "solvent-only" control (assay buffer with DMSO at the final concentration) to quantify the background signal.

    • If using a fluorescence-based assay, check for DMSO autofluorescence at the excitation and emission wavelengths used.[9]

    • Consider switching to a different assay format, such as a luminescence-based assay (e.g., ADP-Glo™), which can be less susceptible to interference from fluorescent compounds or solvents.

Issue 2: Inconsistent or variable results between experiments.

  • Possible Cause: Inconsistent final concentrations of DMSO across wells or experiments.

  • Troubleshooting Steps:

    • Prepare a master mix of your inhibitor dilutions in media or buffer to ensure a uniform final DMSO concentration.

    • Always include a vehicle control with the same DMSO concentration as your treated samples in every experiment.

    • Ensure thorough mixing when adding the DMSO-containing solution to the aqueous buffer or media.

Issue 3: Observed cellular effects in the vehicle control group.

  • Possible Cause: The concentration of DMSO used is toxic to the specific cell line being tested.

  • Troubleshooting Steps:

    • Perform a dose-response experiment with a range of DMSO concentrations (e.g., 0.01% to 2%) to determine the maximum non-toxic concentration for your cell line and experimental duration.

    • If the required concentration of the inhibitor necessitates a higher, toxic concentration of DMSO, consider alternative solvents or a different formulation of the inhibitor if available.

Quantitative Data on Solvent Effects

The following tables summarize key quantitative data regarding the solubility of this compound and the effects of DMSO on cell viability.

Table 1: Solubility of this compound

SolventSolubility (mg/mL)Molar Concentration (mM)
DMSO70162.99

Data sourced from TargetMol.[1]

Table 2: Effect of DMSO Concentration on Cancer Cell Line Viability (72-hour exposure)

DMSO Concentration (%)HepG2 (% Viability)MDA-MB-231 (% Viability)MCF-7 (% Viability)
0.15~100~100~100
0.3~95~100~90
0.6~80~95~75
1.25~60~85~50
2.5< 40~60< 40
5.0< 20< 40< 20
10.0< 10< 20< 10

Data adapted from a study by Ghasemi et al. (2020) and is intended to be illustrative. Actual values will vary depending on the specific experimental conditions and cell line.[1]

Experimental Protocols

Protocol 1: Determining Maximum Tolerable DMSO Concentration using an MTT Assay

This protocol outlines the steps to determine the highest concentration of DMSO that does not significantly affect the viability of the cell line of interest.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • DMSO, sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of DMSO in complete culture medium to achieve final concentrations ranging from, for example, 2% down to 0.01%. Include a "no DMSO" control.

  • Remove the existing medium from the cells and replace it with the medium containing the different DMSO concentrations.

  • Incubate the plate for the intended duration of your inhibitor experiment (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each DMSO concentration relative to the "no DMSO" control. The highest concentration of DMSO that does not cause a significant decrease in cell viability is the maximum tolerable concentration.

Protocol 2: In Vitro CK2 Kinase Assay with Solvent Control (Luminescence-based)

This protocol is adapted for a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, to measure the activity of CK2 in the presence of an inhibitor and the appropriate solvent control.

Materials:

  • Recombinant human CK2 enzyme

  • CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

  • This compound

  • Kinase assay buffer

  • ATP

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the this compound in 100% DMSO.

  • Further dilute the inhibitor and a "DMSO-only" control in the kinase assay buffer to the desired final concentrations, ensuring the final DMSO concentration is consistent across all wells and does not exceed the enzyme's tolerance.

  • In a white, opaque 96-well plate, add the kinase assay buffer, CK2 enzyme, and the peptide substrate.

  • Add the diluted inhibitor or the vehicle control to the appropriate wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the recommended temperature and for the optimized duration for the kinase reaction.

  • Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit.

  • Measure the luminescence using a luminometer. The kinase activity is inversely proportional to the luminescent signal.

  • Compare the activity in the inhibitor-treated wells to the vehicle control to determine the extent of inhibition.

Visualizations

CK2_Signaling_Pathway cluster_nfkb NF-κB Pathway Growth_Factors Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K JAK JAK Receptor->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation IKK IKK Complex IkB IκB IKK->IkB P NFkB NF-κB Inflammation Inflammation NFkB->Inflammation Nuclear Translocation STAT STAT JAK->STAT Gene_Expression Gene Expression STAT->Gene_Expression CK2 Casein Kinase II (CK2) CK2->AKT Activates CK2->IKK Activates CK2->STAT Activates

Caption: Simplified diagram of signaling pathways modulated by Casein Kinase II (CK2).

Troubleshooting_Workflow Start Experiment with CK2 Inhibitor IV Check_Solubility Is the inhibitor fully dissolved in the final assay medium? Start->Check_Solubility Solubility_Issue Inconsistent Results or Precipitation Observed Check_Solubility->Solubility_Issue No Run_Vehicle_Control Run a vehicle control with the same final DMSO concentration Check_Solubility->Run_Vehicle_Control Yes Optimize_Solubility Optimize solubility: - Lower final concentration - Add surfactant/co-solvent Solubility_Issue->Optimize_Solubility Optimize_Solubility->Start Compare_Results Compare inhibitor effect to vehicle control Run_Vehicle_Control->Compare_Results Effect_in_Vehicle Is there an unexpected effect in the vehicle control? Compare_Results->Effect_in_Vehicle Toxicity_Issue Potential DMSO Toxicity Effect_in_Vehicle->Toxicity_Issue Yes Interpret_Data Interpret inhibitor-specific effects Effect_in_Vehicle->Interpret_Data No Determine_Tolerance Determine max tolerable DMSO concentration for the cell line Toxicity_Issue->Determine_Tolerance Determine_Tolerance->Start Solvent_Control_Logic Start Planning an experiment with a DMSO-soluble inhibitor Known_Cell_Line Is the DMSO tolerance of the cell line known? Start->Known_Cell_Line Determine_Tolerance Determine max tolerable DMSO concentration (e.g., via MTT assay) Known_Cell_Line->Determine_Tolerance No Set_DMSO_Conc Set final DMSO concentration below the tolerable limit (e.g., ≤ 0.1%) Known_Cell_Line->Set_DMSO_Conc Yes Determine_Tolerance->Set_DMSO_Conc Prepare_Stock Prepare a concentrated stock of the inhibitor in 100% DMSO Set_DMSO_Conc->Prepare_Stock Dilutions Prepare inhibitor dilutions and a vehicle control with identical final DMSO concentrations Prepare_Stock->Dilutions Run_Experiment Perform the experiment Dilutions->Run_Experiment

References

Validation & Comparative

A Comparative Analysis of Casein Kinase II (CK2) Inhibitors: CK2 Inhibitor IV vs. TBB

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable inhibitor is paramount for accurate experimental outcomes. This guide provides a detailed comparative analysis of two prominent Casein Kinase II (CK2) inhibitors: Casein Kinase II Inhibitor IV and 4,5,6,7-Tetrabromo-2-azabenzimidazole (TBB), offering insights into their potency, mechanism of action, and cellular effects to aid in informed decision-making for research applications.

Protein Kinase CK2 is a crucial serine/threonine kinase implicated in a myriad of cellular processes, including cell growth, proliferation, and apoptosis. Its dysregulation is frequently associated with various diseases, particularly cancer, making it a significant target for therapeutic intervention. Both this compound and TBB are ATP-competitive inhibitors that target the catalytic subunits of CK2, thereby modulating its activity.

Biochemical Properties and Potency

A primary differentiator between the two inhibitors is their potency. This compound is a highly potent inhibitor with a reported IC50 value of 9 nM. In contrast, TBB exhibits a lower potency, with IC50 values typically in the micromolar range. For instance, the IC50 for TBB against rat liver CK2 is 0.15 µM, and for human recombinant CK2, it is 1.6 µM. This significant difference in potency is a critical consideration for experimental design, influencing the required concentrations for effective inhibition.

InhibitorIC50 ValueMechanism of Action
This compound 9 nM[1]ATP-competitive
TBB 0.15 µM (rat liver CK2)[2], 1.6 µM (human recombinant CK2)[3]ATP-competitive

Cellular Effects and Mechanism of Action

Both inhibitors exert their effects by blocking the ATP-binding site of CK2, which in turn disrupts downstream signaling pathways. However, their reported cellular outcomes show some divergence, likely influenced by their differing potencies and potential off-target effects.

TBB is well-documented for its ability to induce apoptosis in various cancer cell lines. By inhibiting CK2, TBB can trigger programmed cell death, making it a valuable tool for cancer research.

This compound , in addition to its potent CK2 inhibition, has been identified as an inducer of epidermal keratinocyte differentiation. This suggests a role in modulating cellular differentiation processes, which could be of interest in dermatological and developmental biology research. While apoptosis induction by CK2 Inhibitor IV is plausible given its mechanism, further direct comparative studies are needed to fully elucidate its pro-apoptotic efficacy relative to TBB.

Kinase Selectivity

The selectivity of a kinase inhibitor is a crucial factor in minimizing off-target effects and ensuring that the observed biological responses are attributable to the inhibition of the intended target.

TBB has been profiled against panels of kinases and is considered relatively selective for CK2. However, it has been shown to inhibit other kinases, notably PIM1 and PIM3, at higher concentrations. This is an important consideration when interpreting experimental data, as some of the observed effects may be due to the inhibition of these other kinases.

A comprehensive, publicly available kinase selectivity profile for This compound against a broad panel of kinases is not as extensively documented as that for TBB. Given its high potency, a thorough evaluation of its selectivity is critical to fully understand its biological activities.

Experimental Protocols

To facilitate the use of these inhibitors in research, detailed experimental protocols for key assays are provided below.

In Vitro CK2 Kinase Inhibition Assay

This assay is fundamental for determining the potency and mechanism of inhibition of the compounds.

G cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_mix Prepare reaction mix: - Kinase Buffer - Recombinant CK2 - Peptide Substrate add_inhibitor Add varying concentrations of CK2 Inhibitor IV or TBB prep_mix->add_inhibitor add_atp Initiate reaction with ATP (e.g., [γ-32P]ATP) add_inhibitor->add_atp incubation Incubate at 30°C add_atp->incubation stop_reaction Stop reaction incubation->stop_reaction measure_activity Measure kinase activity (e.g., scintillation counting) stop_reaction->measure_activity calc_ic50 Calculate IC50 values measure_activity->calc_ic50

Workflow for an in vitro CK2 kinase inhibition assay.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing kinase buffer, recombinant human CK2 enzyme, and a specific peptide substrate (e.g., RRRADDSDDDDD).

  • Inhibitor Addition: Add serial dilutions of either CK2 Inhibitor IV or TBB to the reaction mixture.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).

  • Incubation: Incubate the reaction at 30°C for a specified time.

  • Reaction Termination and Detection: Stop the reaction and measure the incorporation of phosphate into the peptide substrate using an appropriate method, such as scintillation counting or a luminescence-based assay like ADP-Glo™.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to quantify the extent of apoptosis induced by the inhibitors.

G cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Flow Cytometry Analysis cell_culture Culture cells to desired confluency treat_cells Treat cells with CK2 Inhibitor IV or TBB (include vehicle control) cell_culture->treat_cells harvest_cells Harvest cells (adherent and suspension) treat_cells->harvest_cells wash_cells Wash cells with PBS harvest_cells->wash_cells resuspend Resuspend in Annexin V Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC and Propidium Iodide (PI) resuspend->add_stains incubate_stain Incubate in the dark add_stains->incubate_stain acquire_data Acquire data on a flow cytometer incubate_stain->acquire_data analyze_data Analyze cell populations: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic/Necrotic (Annexin V+/PI+) acquire_data->analyze_data

Workflow for Annexin V/PI apoptosis assay.

Methodology:

  • Cell Treatment: Treat the cancer cell line of interest with varying concentrations of CK2 Inhibitor IV or TBB for a specified duration (e.g., 24, 48 hours). Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both stains.[1][4]

Western Blot for Apoptosis Markers

This technique is used to detect changes in the expression of key proteins involved in the apoptotic pathway.

G cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cell_lysis Lyse treated and control cells protein_quant Quantify protein concentration cell_lysis->protein_quant sds_page Separate proteins by SDS-PAGE protein_quant->sds_page transfer Transfer proteins to a membrane (PVDF or nitrocellulose) sds_page->transfer blocking Block non-specific binding sites transfer->blocking primary_ab Incubate with primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using chemiluminescence secondary_ab->detection

Workflow for Western blot analysis of apoptosis markers.

Methodology:

  • Protein Extraction: Lyse cells treated with the inhibitors and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against key apoptosis markers such as cleaved PARP and cleaved Caspase-3.

  • Detection: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.[5]

Conclusion

Both this compound and TBB are valuable tools for studying the function of CK2. The choice between them will largely depend on the specific experimental goals.

  • This compound is the inhibitor of choice when high potency is required, allowing for the use of lower concentrations, which can potentially minimize off-target effects. Its role in inducing keratinocyte differentiation opens up avenues for research beyond cancer.

  • TBB , while less potent, is a well-characterized inhibitor with a known pro-apoptotic effect and a relatively well-documented selectivity profile. It remains a reliable tool for studies focused on the role of CK2 in apoptosis.

For any experimental design, it is crucial to consider the potency and potential off-target effects of the chosen inhibitor and to validate findings using multiple approaches. This comparative guide provides a foundation for making an informed decision to advance research in the field of CK2 signaling.

References

A Head-to-Head Comparison of Casein Kinase II Inhibitors: DMAT versus Inhibitor IV (IQA)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount for advancing discovery. This guide provides an objective comparison of two widely used Casein Kinase II (CK2) inhibitors: 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) and [5-oxo-5,6-dihydroindolo-(1,2a)quinazolin-7-yl]acetic acid (IQA), also known as Casein Kinase II Inhibitor IV.

This comparison delves into their performance, supported by experimental data, to aid in the informed selection of the most suitable inhibitor for specific research needs.

At a Glance: Performance Comparison

ParameterThis compound (IQA)DMAT
IC50 80 - 390 nM[1][2]130 - 140 nM[3]
Ki 170 nM[4]40 nM[4][5]
Mechanism of Action ATP-competitive[2]ATP-competitive
Selectivity Profiled against 44 kinases, showing good selectivity[1]Known to inhibit other kinases including PIM, HIPK, DYRK, and PKD
Cellular Effects Induces apoptosis[4][6]Induces apoptosis, which may be accompanied by the production of reactive oxygen species (ROS) and DNA double-strand breaks[4][6][7]

In-Depth Analysis

Potency:

This compound (IQA) has a reported IC50 value ranging from 80 to 390 nM.[1][2] DMAT exhibits a similar IC50 in the range of 130-140 nM.[3] However, when considering the inhibition constant (Ki), DMAT appears more potent with a Ki of 40 nM, compared to IQA's Ki of 170 nM.[4][5] Both inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of CK2 and preventing the phosphorylation of its substrates.[2][8]

Selectivity:

Selectivity is a critical factor in a kinase inhibitor to minimize off-target effects. IQA has been profiled against a panel of 44 kinases and has demonstrated good selectivity for CK2.[1] While DMAT is also considered a specific CK2 inhibitor, it has been shown to inhibit other kinases, including PIM, HIPK, DYRK, and PKD. This broader activity profile of DMAT should be a consideration in experimental design.

Cellular Effects:

Both IQA and DMAT are cell-permeable and have been shown to induce apoptosis in various cancer cell lines.[4][6] Notably, the mechanism of DMAT-induced apoptosis may involve the generation of reactive oxygen species (ROS) and DNA double-strand breaks, an effect not reported for IQA.[7]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

CK2 Signaling Pathways

CK2_Signaling_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_jak_stat JAK/STAT Pathway PI3K PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival CK2_pi3k CK2 CK2_pi3k->Akt activates IKK IKK IkB IkB IKK->IkB phosphorylates NFkB NFkB IKK->NFkB activates (indirectly) IkB->NFkB inhibits GeneTranscription GeneTranscription NFkB->GeneTranscription CK2_nfkb CK2 CK2_nfkb->IKK activates CytokineReceptor CytokineReceptor JAK JAK CytokineReceptor->JAK activates STAT STAT JAK->STAT phosphorylates GeneTranscription2 GeneTranscription2 STAT->GeneTranscription2 dimerizes & translocates to nucleus CK2_jak_stat CK2 CK2_jak_stat->JAK activates Inhibitor DMAT or IQA Inhibitor->CK2_pi3k inhibits Inhibitor->CK2_nfkb inhibits Inhibitor->CK2_jak_stat inhibits

Caption: Major signaling pathways regulated by CK2.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare Kinase Reaction Buffer E Combine Buffer, Enzyme, Substrate, and Inhibitor A->E B Dilute CK2 Enzyme B->E C Prepare Peptide Substrate C->E D Prepare Inhibitor Stock Solutions (DMAT or IQA) D->E F Initiate Reaction with ATP (e.g., [γ-32P]ATP) E->F G Incubate at 30°C F->G H Spot Reaction Mixture onto P81 Phosphocellulose Paper G->H I Wash to Remove Unincorporated ATP H->I J Measure Radioactivity (Scintillation Counting) I->J K Calculate % Inhibition and IC50 J->K

Caption: Workflow for an in vitro CK2 kinase assay.

Experimental Workflow: Cell Viability (MTT) Assay

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_measurement Measurement & Analysis A Seed Cells in a 96-well Plate B Incubate for 24h A->B C Treat with Serial Dilutions of DMAT or IQA B->C D Incubate for 48-72h C->D E Add MTT Reagent to each well D->E F Incubate for 2-4h (Formation of Formazan Crystals) E->F G Add Solubilization Solution (e.g., DMSO) F->G H Incubate to Dissolve Crystals G->H I Measure Absorbance at 570 nm H->I J Calculate % Viability and IC50 I->J

Caption: Workflow for a cell viability MTT assay.

Detailed Experimental Protocols

In Vitro CK2 Kinase Assay (IC50 Determination)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against CK2.

Materials:

  • Recombinant human CK2 enzyme

  • CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

  • DMAT or IQA

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • Phosphoric acid (0.75%)

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of DMAT and IQA in the kinase assay buffer.

  • In a reaction tube, combine the kinase assay buffer, recombinant CK2 enzyme, and the peptide substrate.

  • Add the diluted inhibitor to the reaction mixture. Include a control with no inhibitor.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity on the P81 paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • DMAT or IQA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of DMAT and IQA in complete cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).

  • Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the percentage of cell viability against the inhibitor concentration to determine the IC50 value.

Western Blotting for CK2 Signaling Pathway Analysis

This technique is used to detect changes in the phosphorylation status of key proteins in CK2-mediated signaling pathways.

Materials:

  • Cancer cell line of interest

  • DMAT or IQA

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against total and phosphorylated forms of CK2 substrates (e.g., Akt, p-Akt (Ser129), IκBα, p-IκBα, STAT3, p-STAT3) and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells and treat with DMAT or IQA at various concentrations for a specified time.

  • Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to assess the effect of the inhibitors on the signaling pathway.

References

A Comparative Analysis of Casein Kinase II Inhibitors: IC50 Values and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory potency of common Casein Kinase II (CK2) inhibitors. Experimental data, including IC50 values and detailed methodologies, are presented to support informed decision-making in research and development.

Casein Kinase II (CK2) is a highly conserved serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including cell growth, proliferation, and apoptosis. Its dysregulation has been implicated in various diseases, most notably cancer, making it a significant target for therapeutic intervention. This guide focuses on a comparative analysis of three widely studied CK2 inhibitors: Silmitasertib (CX-4945), TBB (4,5,6,7-Tetrabromobenzotriazole), and DMAT (2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole).

Comparative Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for the selected CK2 inhibitors against different isoforms of the enzyme.

InhibitorTargetIC50 ValueAssay Conditions
Silmitasertib (CX-4945) CK2α, CK2α'1 nMCell-free assay
Endogenous intracellular CK20.1 µMJurkat cells
TBB Rat liver CK20.15 µMATP-competitive
Human recombinant CK21.6 µM100 µM ATP
DMAT CK2130 nMPotent and specific

Experimental Protocols for IC50 Determination

Accurate and reproducible determination of IC50 values is paramount for the comparative assessment of enzyme inhibitors. Below is a detailed methodology for a typical in vitro kinase assay to determine the IC50 of CK2 inhibitors.

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of CK2 by 50%.

Materials:

  • Recombinant human Casein Kinase II (CK2α, CK2α', or holoenzyme)

  • CK2 Substrate Peptide (e.g., RRRDDDSDDD)

  • ATP (Adenosine triphosphate)

  • [γ-³²P]ATP or fluorescently labeled ATP analog

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10 mM MgCl₂)

  • Test Inhibitors (e.g., Silmitasertib, TBB, DMAT) dissolved in DMSO

  • 96-well plates (e.g., white opaque for luminescence assays)

  • Scintillation counter or microplate reader (depending on the detection method)

  • Phosphocellulose paper (for radioactive assays)

  • Stop solution (e.g., 75 mM phosphoric acid for radioactive assays)

Procedure:

  • Prepare Reagents:

    • Thaw all reagents and keep them on ice.

    • Prepare serial dilutions of the test inhibitors in DMSO. Further dilute the inhibitors in the Kinase Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Prepare a substrate/ATP mixture in Kinase Assay Buffer. The final concentration of the peptide substrate is typically 200 µM, and the ATP concentration is often set at or near its Km value for CK2 (e.g., 10-100 µM). For radioactive assays, include [γ-³²P]ATP in the mix.

  • Enzyme Reaction:

    • Add the Kinase Assay Buffer to each well of the 96-well plate.

    • Add the serially diluted inhibitors to the respective wells. Include a "no inhibitor" control (with DMSO vehicle) and a "no enzyme" control (background).

    • Add the CK2 enzyme to all wells except the "no enzyme" control.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells. The final reaction volume is typically 25-50 µL.

  • Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction and Detection:

    • For Radioactive Assays:

      • Stop the reaction by adding the stop solution.

      • Spot a portion of the reaction mixture onto phosphocellulose paper.

      • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

      • Measure the incorporated radioactivity using a scintillation counter.

    • For Luminescence-Based Assays (e.g., ADP-Glo™):

      • Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol. The luminescent signal is proportional to the kinase activity.

  • Data Analysis:

    • Subtract the background reading ("no enzyme" control) from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing CK2's Role and Experimental Design

To better understand the context of CK2 inhibition and the methodology for its assessment, the following diagrams are provided.

CK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription NFkB_complex IκB-NF-κB NFkB NF-κB NFkB_complex->NFkB Releases NFkB->Transcription IkappaB_Kinase IKK IkappaB_Kinase->NFkB_complex Phosphorylates IκB CK2 CK2 CK2->Akt Phosphorylates (S129) Activates CK2->IkappaB_Kinase Activates

Caption: A simplified diagram of the PI3K/Akt and NF-κB signaling pathways, highlighting the activating role of CK2.

IC50_Determination_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Prepare Serial Dilutions of Inhibitor D Combine Reagents in 96-Well Plate A->D B Prepare Substrate/ATP Mix B->D C Prepare CK2 Enzyme C->D E Incubate at 30°C D->E F Stop Reaction & Measure Kinase Activity E->F G Calculate % Inhibition F->G H Plot Dose-Response Curve G->H I Determine IC50 H->I

Caption: The experimental workflow for determining the IC50 value of a CK2 inhibitor.

Kinome Profiling of Casein Kinase II Inhibitor IV: A Comparative Selectivity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinome selectivity of Casein Kinase II (CK2) Inhibitor IV, a widely utilized tool compound in cellular signaling research. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows, this document serves as a critical resource for evaluating the inhibitor's performance against alternative compounds and designing well-controlled experiments.

Executive Summary

Casein Kinase II (CK2) is a pleiotropic serine/threonine kinase implicated in a vast array of cellular processes, including cell growth, proliferation, and apoptosis.[1][2] Its dysregulation is frequently associated with various diseases, notably cancer, making it a compelling target for therapeutic intervention.[1][3] Casein Kinase II Inhibitor IV, a member of the tetrabromobenzimidazole/triazole class of compounds, is a potent, ATP-competitive inhibitor of CK2.[4][5] However, understanding its selectivity across the entire kinome is paramount for interpreting experimental results and assessing its potential for clinical development. This guide compares the selectivity profile of a representative tetrabromobenzimidazole compound, as a surrogate for this compound, with other known CK2 inhibitors.

Comparative Selectivity of CK2 Inhibitors

The following table summarizes the inhibitory activity of this compound (represented by 4,5,6,7-tetrabromobenzimidazole) and other common CK2 inhibitors against a panel of kinases. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, highlight the potency and selectivity of each compound. Lower values indicate higher potency.

KinaseThis compound (TBBz)CX-4945 (Silmitasertib)DMAT
CK2α 0.5 - 1.0 µM (Ki) [4][5]1 nM (IC50) 40 nM (Ki)
PIM1 Significant off-target[4]>10 µM-
HIPK2 Significant off-target[4]--
DYRK1A Significant off-target[4]--
PKD1 Significant off-target[4]--
PKA Inactive[5]--
PKC Inactive[5]--
CK1 Very weak inhibitor[5]--

Note: Data for this compound is based on the structurally analogous compound 4,5,6,7-tetrabromobenzimidazole (TBBz) due to the limited availability of specific kinome-wide profiling data for "Inhibitor IV".

Kinome Profiling Workflow

The determination of an inhibitor's selectivity is achieved through kinome profiling, a high-throughput screening process that assesses the compound's activity against a large panel of kinases. The general workflow for a radiometric-based kinase assay is depicted below.

Kinome_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Inhibitor Test Inhibitor Incubation Incubation Inhibitor->Incubation Kinase_Panel Kinase Panel Kinase_Panel->Incubation Substrate Substrate Substrate->Incubation ATP [γ-33P]ATP ATP->Incubation Washing Washing & Separation Incubation->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis Data Analysis Scintillation->Data_Analysis

Caption: A generalized workflow for a radiometric kinome profiling assay.

Experimental Protocols

Radiometric Kinase Assay (HotSpot™ Assay Platform)

This protocol provides a representative method for determining the kinase inhibitory activity of a test compound.

1. Reagents and Materials:

  • Kinase: Purified recombinant kinase.

  • Substrate: Specific peptide or protein substrate for the kinase.

  • Test Compound: this compound or alternative inhibitors dissolved in DMSO.

  • [γ-³³P]ATP: Radiolabeled ATP.

  • Assay Buffer: Kinase-specific buffer containing cofactors (e.g., MgCl₂, MnCl₂).

  • Filter Plates: Multi-well plates with membranes that bind the phosphorylated substrate.

  • Wash Buffer: Solution to remove unbound [γ-³³P]ATP.

  • Scintillation Cocktail: Liquid for detecting radioactivity.

  • Microplate Scintillation Counter.

2. Assay Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Mixture Preparation: In each well of a microplate, combine the assay buffer, the specific kinase, and the substrate.

  • Inhibitor Addition: Add the diluted test compound or DMSO (vehicle control) to the respective wells.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and Substrate Capture: Stop the reaction and spot the reaction mixture onto the filter membrane of the filter plate. The phosphorylated substrate will bind to the membrane.

  • Washing: Wash the filter plates multiple times with the wash buffer to remove any unbound [γ-³³P]ATP.

  • Detection: Add scintillation cocktail to the wells and measure the radioactivity using a microplate scintillation counter.

3. Data Analysis:

  • Calculate the percentage of kinase activity for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Casein Kinase 2 Signaling Pathway

CK2 is a central node in numerous signaling pathways that regulate cell fate. Its inhibition can have widespread effects on cellular function. The diagram below illustrates some of the key pathways influenced by CK2.

CK2_Signaling_Pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors CK2 CK2 Growth_Factors->CK2 Stress Cellular Stress Stress->CK2 PI3K_AKT PI3K/Akt Pathway CK2->PI3K_AKT NF_kappaB NF-κB Pathway CK2->NF_kappaB Wnt_Beta_Catenin Wnt/β-catenin Pathway CK2->Wnt_Beta_Catenin Apoptosis Apoptosis Inhibition CK2->Apoptosis Cell_Cycle Cell Cycle Progression CK2->Cell_Cycle PI3K_AKT->Apoptosis NF_kappaB->Apoptosis Wnt_Beta_Catenin->Cell_Cycle

Caption: Simplified diagram of key signaling pathways modulated by Casein Kinase 2.

Conclusion

This guide provides a comparative overview of the selectivity of this compound against other CK2 inhibitors. While a potent inhibitor of CK2, the available data on its surrogate, TBBz, suggests potential off-target activities that researchers should consider when interpreting experimental outcomes. For applications requiring high selectivity, alternative inhibitors such as CX-4945 may be more suitable. The provided experimental protocols and pathway diagrams offer a foundational resource for the rigorous evaluation and application of CK2 inhibitors in research and drug discovery.

References

A Researcher's Guide to Selecting a Positive Control for Casein Kinase II (CK2) Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

When evaluating the efficacy of a novel Casein Kinase II (CK2) inhibitor, such as CK2 Inhibitor IV, the inclusion of a well-characterized positive control is crucial for validating the experimental assay and providing a benchmark for potency and selectivity. This guide offers a comparative analysis of established CK2 inhibitors suitable for use as positive controls in your research.

Protein Kinase CK2 is a highly conserved serine/threonine kinase that plays a critical role in a vast array of cellular processes, including cell growth, proliferation, and apoptosis.[1][2] Its dysregulation is implicated in various diseases, making it a significant target for drug development.[3][4][5]

Comparison of Potential Positive Controls

The selection of an appropriate positive control depends on the specific requirements of the experiment, such as the desired potency, selectivity, and mechanism of action. Below is a comparison of several widely used and commercially available CK2 inhibitors.

InhibitorIC50 Value (nM)Mechanism of ActionKey Selectivity Information
Silmitasertib (CX-4945) ~1ATP-competitivePotent inhibitor of CK2α and CK2α'. Also inhibits other kinases like CLK2, DYRK1A, and PIM1.[3][6][7]
SGC-CK2-1 2.3 - 36ATP-competitiveHighly selective for CK2α and CK2α' with a significant selectivity margin over other kinases.[8][9]
Quinalizarin 110 - 150ATP-competitivePotent and highly selective for CK2.[3][10][11] Shows greater inhibition of the CK2 holoenzyme over the isolated catalytic subunit.[3][12][13]
DMAT 130 - 140ATP-competitivePotent and specific CK2 inhibitor.[6][14][15][16]
TBB (4,5,6,7-Tetrabromo-benzotriazole) 150 - 1600ATP-competitiveWidely used, but less potent and selective compared to newer inhibitors.[11][17]

IC50 (Half-maximal inhibitory concentration): A measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.

In-Depth Look at Top Candidates

Silmitasertib (CX-4945): As an orally bioavailable and potent CK2 inhibitor that has entered clinical trials, CX-4945 is a strong candidate for a positive control.[3][7][18] Its high potency allows for use at low concentrations. However, researchers should be aware of its off-target effects on other kinases, which might be a consideration depending on the experimental context.[3][9]

SGC-CK2-1: This compound is highlighted as a highly potent and selective chemical probe for CK2.[8][19][9] Its remarkable selectivity makes it an excellent choice when the experimental goal is to specifically interrogate the effects of CK2 inhibition with minimal confounding off-target activities.[9][20]

Quinalizarin: A cell-permeable and selective inhibitor, Quinalizarin is another excellent option.[10] A notable feature is its ability to differentiate between the CK2 holoenzyme and the isolated catalytic α subunit, which could be advantageous for specific mechanistic studies.[3][12][13]

Visualizing the Logic and a Typical Workflow

To aid in the decision-making process and experimental design, the following diagrams illustrate the selection logic for a positive control and a general workflow for a CK2 inhibition assay.

G Logical Flow for Positive Control Selection A Define Experimental Needs B High Potency Required? A->B C High Selectivity Critical? B->C No D Consider Silmitasertib (CX-4945) (IC50 ~1 nM) B->D Yes E Consider SGC-CK2-1 or Quinalizarin (Highly Selective) C->E Yes F Consider DMAT or TBB (Well-established, moderate potency) C->F No G Final Selection D->G E->G F->G

Caption: Decision tree for selecting a suitable CK2 positive control.

G Experimental Workflow: CK2 Kinase Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Reagents: - CK2 Enzyme - Substrate (e.g., peptide) - ATP ([γ-32P]ATP) - Assay Buffer C Incubate CK2 enzyme with Negative Control, Positive Control, or Test Compound A->C B Prepare Compounds: - Negative Control (Vehicle) - Positive Control (e.g., SGC-CK2-1) - Test Compound (CK2 Inhibitor IV) B->C D Initiate reaction by adding Substrate and [γ-32P]ATP C->D E Incubate at 30-37°C D->E F Stop Reaction E->F G Separate phosphorylated substrate (e.g., P81 phosphocellulose paper) F->G H Quantify radioactivity (Scintillation counting) G->H I Calculate % Inhibition and IC50 values H->I

Caption: A generalized workflow for a radioactive CK2 kinase assay.

Experimental Protocol: In Vitro CK2 Kinase Activity Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against CK2.

Materials:

  • Recombinant human CK2 enzyme

  • CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

  • [γ-³²P]ATP or a non-radioactive ATP detection system

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • Positive Control (e.g., SGC-CK2-1)

  • CK2 Inhibitor IV (Test Compound)

  • Vehicle (e.g., DMSO)

  • P81 phosphocellulose paper

  • Stopping Solution (e.g., 0.75% phosphoric acid)

  • Scintillation counter and fluid

Procedure:

  • Prepare serial dilutions of the positive control and CK2 Inhibitor IV in the assay buffer. The final concentration of the vehicle should be constant across all wells.

  • In a reaction tube, add the assay buffer, the diluted inhibitor (or vehicle for the uninhibited control), and the CK2 enzyme. Pre-incubate for 10-15 minutes at room temperature.

  • To initiate the kinase reaction, add the CK2 peptide substrate and [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.[21]

  • Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose paper.

  • Wash the P81 papers multiple times with the stopping solution to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway Context

CK2 is a constitutively active kinase that phosphorylates a multitude of substrates, influencing numerous signaling pathways critical for cell survival and proliferation. Its inhibition can lead to the induction of apoptosis, making it an attractive target in cancer therapy.

G Simplified CK2 Signaling Context cluster_substrates CK2 Substrates cluster_outcomes Cellular Outcomes CK2 Casein Kinase II (CK2) Akt Akt/PKB CK2->Akt NFkB NF-κB Pathway CK2->NFkB p53 p53 CK2->p53 Other ...many others CK2->Other Proliferation Cell Proliferation & Survival CK2->Proliferation Inhibitor CK2 Inhibitor IV (Positive Control) Inhibitor->CK2 Akt->Proliferation NFkB->Proliferation Apoptosis Apoptosis p53->Apoptosis Proliferation->Apoptosis

Caption: CK2's role in promoting proliferation and survival pathways.

By carefully selecting a well-characterized positive control and employing a robust experimental design, researchers can confidently evaluate the performance of new CK2 inhibitors and contribute valuable data to the field of drug discovery.

References

Establishing a Negative Control for a CK2 Inhibition Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Protein kinase CK2 is a constitutively active serine/threonine kinase that is implicated in a wide array of cellular processes, including cell growth, proliferation, and survival. Its dysregulation is frequently observed in various diseases, most notably cancer, making it a compelling target for therapeutic intervention. CX-4945 (Silmitasertib) is a potent, ATP-competitive inhibitor of CK2 that has entered clinical trials.[1][2] However, like many kinase inhibitors, ensuring that its biological effects are solely due to the inhibition of CK2 requires rigorous experimental design, including the use of appropriate controls.

An ideal negative control for a kinase inhibitor is a structurally analogous molecule that is devoid of inhibitory activity against the target kinase. However, such a perfect counterpart is not always available. In such cases, a compound with significantly reduced potency or altered selectivity can be an invaluable tool. SGC-CK2-2, a derivative of CX-4945, fits this role as a comparative control. It exhibits reduced potency against CK2 but boasts enhanced selectivity across the kinome, making it a useful tool to differentiate between on-target CK2 inhibition and potential off-target effects of CX-4945.[1]

Comparative Analysis of CK2 Inhibitors

The following table summarizes the key differences in the biochemical potency, cellular activity, and kinase selectivity of CX-4945 and SGC-CK2-2, providing a clear rationale for using SGC-CK2-2 as a comparative control.

FeatureCX-4945 (Silmitasertib)SGC-CK2-2Reference(s)
CK2α IC50 (biochemical) ~0.7 µM (in HeLa cells)~2.2 µM (in HeLa cells)[1]
CK2α' IC50 (biochemical) Not explicitly stated in direct comparisonNot explicitly stated in direct comparison
Cellular CK2 Target Engagement (NanoBRET IC50) Potent (sub-micromolar)Sub-micromolar[3]
Kinase Selectivity Potent inhibitor of CK2 with some off-target activity against other kinases such as DYRK1A and GSK3β.[4]Exceptionally selective for CK2α and CK2α' with a ~200-fold selectivity margin over the next most inhibited kinase, HIPK2.[1][1][4]
Cellular Effects Induces cell death and inhibits proliferation in various cancer cell lines.Weaker cytotoxic activity compared to CX-4945 at equivalent concentrations.[1][1]

Experimental Protocols

To accurately assess and compare the inhibitory potential of compounds like CX-4945 and SGC-CK2-2, a robust and reproducible in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

In Vitro CK2 Inhibition Assay using ADP-Glo™

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against CK2α.

Materials:

  • Recombinant human CK2α (e.g., from Promega, Carna Biosciences)

  • CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

  • CX-4945 and SGC-CK2-2

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of CX-4945 and SGC-CK2-2 in kinase buffer. A typical starting concentration for CX-4945 would be in the low micromolar range, while for SGC-CK2-2, it would be slightly higher, based on their known potencies. Include a DMSO-only control (vehicle control).

  • Kinase Reaction Setup:

    • Add 2.5 µL of 2X test compound or vehicle control to the wells of a white, opaque plate.

    • Add 2.5 µL of 2X enzyme/substrate mix (containing CK2α and peptide substrate in kinase buffer).

    • Initiate the kinase reaction by adding 5 µL of 2X ATP solution (in kinase buffer). The final ATP concentration should be at or near the Km for CK2.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stopping the Reaction and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all experimental wells.

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor or no ATP control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological context, the following diagrams have been generated using the DOT language.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of CX-4945 & SGC-CK2-2 Add_Cmpd Add Compounds/Vehicle to Plate Compound_Prep->Add_Cmpd Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Add_Enzyme_Sub Add Enzyme/Substrate Mix Reagent_Prep->Add_Enzyme_Sub Add_ATP Initiate Reaction with ATP Add_Enzyme_Sub->Add_ATP Incubate_Kinase Incubate at RT Add_ATP->Incubate_Kinase Add_ADP_Glo Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate_Kinase->Add_ADP_Glo Incubate_Stop Incubate at RT Add_ADP_Glo->Incubate_Stop Add_Detection Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) Incubate_Stop->Add_Detection Incubate_Detect Incubate at RT Add_Detection->Incubate_Detect Read_Luminescence Measure Luminescence Incubate_Detect->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Plot_Data Plot Dose-Response Curve Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Values Plot_Data->Determine_IC50

Caption: Experimental workflow for comparing CK2 inhibitors.

CK2_Pathway cluster_inputs cluster_kinase cluster_outputs cluster_inhibition ATP ATP CK2 CK2 Kinase ATP->CK2 Substrate Substrate (Protein/Peptide) Substrate->CK2 ADP ADP CK2->ADP pSubstrate Phosphorylated Substrate CK2->pSubstrate Cellular_Response Downstream Cellular Response pSubstrate->Cellular_Response Inhibitor CX-4945 / SGC-CK2-2 (ATP-Competitive Inhibitor) Inhibitor->CK2

Caption: CK2 signaling and ATP-competitive inhibition.

Conclusion

In the absence of a truly inactive structural analog, a well-characterized, less potent, and more selective compound like SGC-CK2-2 serves as an excellent comparative control for studies involving the potent CK2 inhibitor CX-4945. By comparing the cellular and biochemical effects of these two inhibitors, researchers can more confidently attribute the observed phenotypes to the specific inhibition of CK2. This approach, combined with rigorous experimental protocols and careful data interpretation, is essential for generating high-quality, reproducible data in the field of kinase drug discovery. The provided experimental framework and comparative data offer a solid foundation for researchers to establish a robust negative control strategy in their CK2 inhibition assays.

References

Unraveling the Selectivity of Casein Kinase II Inhibitor IV: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise selectivity of a kinase inhibitor is paramount. This guide provides a detailed comparison of Casein Kinase II Inhibitor IV (TBCA) with other common CK2 inhibitors, supported by experimental data and protocols to aid in the critical evaluation of its cross-reactivity profile.

Casein Kinase II (CK2) is a constitutively active serine/threonine kinase implicated in a myriad of cellular processes, including cell proliferation, survival, and differentiation. Its dysregulation is linked to various diseases, most notably cancer, making it a compelling target for therapeutic intervention. This compound, also known as TBCA ((E)-3-(2,3,4,5-tetrabromophenyl)acrylic acid), is a potent and selective inhibitor of CK2. However, a thorough investigation of its cross-reactivity is essential to ensure targeted efficacy and minimize off-target effects.

Comparative Analysis of CK2 Inhibitor Selectivity

To provide a clear comparison, the following table summarizes the inhibitory activity (IC50 values) of TBCA and two other widely used CK2 inhibitors, 4,5,6,7-Tetrabromobenzotriazole (TBB) and Silmitasertib (CX-4945), against CK2 and a panel of other kinases.

Kinase TargetThis compound (TBCA) IC50 (µM)4,5,6,7-Tetrabromobenzotriazole (TBB) IC50 (µM)Silmitasertib (CX-4945) IC50 (µM)
CK2 0.11 [1]0.9 - 1.6 [2][3][4]0.001 [5][6][7]
DYRK1A24.5[1]>10 (implied)Significant inhibition reported[8]
Phosphorylase KinaseNo comparable effect reported[1]8.7[2]Data not available
GSK3βNo comparable effect reported[1]11.2[2]0.19[8]
CDK2No comparable effect reported[1]15.6[2]Data not available
FLT3No comparable effect reported[1]Data not available0.035
PIM1No comparable effect reported[1]Data not available0.046[6]
CDK1No comparable effect reported[1]Data not available0.056[6]

Note: "No comparable effect reported" for TBCA indicates that in a panel of 28 other kinases, its inhibitory activity was significantly lower than its activity against CK2[1]. Similarly, for TBB, the IC50 values for other kinases in a panel of 33 were reported to be 50-fold greater than for CK2[2][4]. For CX-4945, at a concentration of 0.5 µM, it inhibited only 7 out of 238 kinases by more than 90%[6].

Visualizing Key Pathways and Processes

To better understand the context of CK2 inhibition and the methodologies for its assessment, the following diagrams are provided.

CK2_Signaling_Pathway CK2 Signaling Pathway cluster_input Upstream Signals cluster_ck2 CK2 Holoenzyme cluster_downstream Downstream Pathways cluster_cellular_processes Cellular Outcomes Growth_Factors Growth Factors CK2 Casein Kinase II (CK2) Growth_Factors->CK2 Wnt Wnt Signaling Wnt->CK2 PI3K_Akt PI3K/Akt Pathway CK2->PI3K_Akt phosphorylates Akt, PTEN NF_kappaB NF-κB Pathway CK2->NF_kappaB phosphorylates IκB Apoptosis_Regulation Apoptosis Regulation CK2->Apoptosis_Regulation inhibits pro-apoptotic proteins Cell_Proliferation Cell Proliferation PI3K_Akt->Cell_Proliferation Cell_Survival Cell Survival PI3K_Akt->Cell_Survival NF_kappaB->Cell_Survival Apoptosis_Regulation->Cell_Survival Angiogenesis Angiogenesis Cell_Survival->Angiogenesis

Caption: A simplified diagram of the Casein Kinase II (CK2) signaling pathway.

Kinase_Inhibitor_Cross_Reactivity_Workflow Kinase Inhibitor Cross-Reactivity Assay Workflow cluster_prep Assay Preparation cluster_assay Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Inhibitor_Dilution Prepare serial dilutions of This compound Plate_Setup Dispense inhibitor dilutions and kinases into assay plate Inhibitor_Dilution->Plate_Setup Kinase_Panel Prepare panel of purified kinases Kinase_Panel->Plate_Setup Reagent_Prep Prepare substrate, ATP, and ADP-Glo™ reagents Reaction_Initiation Add substrate/ATP mixture to initiate reaction Reagent_Prep->Reaction_Initiation Plate_Setup->Reaction_Initiation Incubation Incubate at 30°C Reaction_Initiation->Incubation Reaction_Termination Add ADP-Glo™ Reagent to stop reaction and deplete ATP Incubation->Reaction_Termination Signal_Generation Add Kinase Detection Reagent to convert ADP to ATP and generate light Reaction_Termination->Signal_Generation Luminescence_Reading Measure luminescence Signal_Generation->Luminescence_Reading IC50_Calculation Calculate IC50 values for each kinase Luminescence_Reading->IC50_Calculation

Caption: Experimental workflow for determining kinase inhibitor cross-reactivity.

Experimental Protocols

A detailed protocol for determining the cross-reactivity of a kinase inhibitor using a widely accepted method is provided below.

Protocol: In Vitro Kinase Inhibition Assay for IC50 Determination using ADP-Glo™

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases.

Materials:

  • This compound (TBCA)

  • Purified recombinant kinases (panel for cross-reactivity screening)

  • Kinase-specific peptide substrates

  • Adenosine triphosphate (ATP)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • 384-well white, opaque assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in kinase reaction buffer to create a range of inhibitor concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted inhibitor solution to the wells of a 384-well plate. Include a vehicle control (kinase buffer with DMSO) and a no-kinase control.

    • Add 5 µL of the respective purified kinase solution to each well.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiation of Kinase Reaction:

    • Prepare a 2X substrate/ATP mixture in kinase reaction buffer. The final ATP concentration should be at or near the Km value for each specific kinase.

    • Add 10 µL of the 2X substrate/ATP mixture to each well to start the kinase reaction.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and ATP Depletion:

    • Add 20 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 40 µL of Kinase Detection Reagent to each well. This reagent will convert the ADP generated during the kinase reaction into ATP and simultaneously catalyze a luciferase/luciferin reaction to produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no-kinase control) from all other readings.

    • Normalize the data to the vehicle control (100% kinase activity).

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Conclusion

The available data indicates that this compound (TBCA) is a highly selective inhibitor of CK2. While it demonstrates significantly less activity against other tested kinases, a comprehensive quantitative analysis across a broader kinome panel would provide a more complete picture of its cross-reactivity profile. In comparison to other CK2 inhibitors like TBB and CX-4945, TBCA presents a distinct selectivity profile. CX-4945, while more potent against CK2, exhibits known off-target activity against several other kinases. The choice of inhibitor will therefore depend on the specific experimental context and the desired level of selectivity. The provided experimental protocol offers a robust framework for researchers to independently assess the cross-reactivity of kinase inhibitors and make informed decisions for their drug discovery and development endeavors.

References

Safety Operating Guide

Proper Disposal of Casein Kinase II Inhibitor IV: A Comprehensive Safety Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat Casein Kinase II Inhibitor IV as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash. All disposal procedures must comply with local, state, and federal regulations. Personnel handling the waste must wear appropriate Personal Protective Equipment (PPE).

This guide provides essential safety and logistical information for the proper disposal of this compound (CAS No. 863598-09-8). The procedures outlined are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This information is critical for researchers, scientists, and drug development professionals who handle this compound.

Hazard Profile and Safety Summary

Casein Kinase II (CK2) Inhibitor IV is a potent, ATP-competitive inhibitor used in research. According to its Safety Data Sheet (SDS), it presents several hazards that directly inform disposal requirements.[1][2]

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.

Data sourced from MedChemExpress Safety Data Sheet.[1][2]

Due to these hazards, meticulous care must be taken during the handling and disposal process. Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and a lab coat.[1] All handling of the solid compound or concentrated solutions should occur in a well-ventilated area or a chemical fume hood.[1]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to manage it as a regulated hazardous waste from the point of generation to its final disposal by a licensed facility.

Step 1: Waste Identification and Segregation
  • Designate as Hazardous Waste : Any unused or expired solid this compound, solutions containing the inhibitor, and materials contaminated with it are considered hazardous waste.

  • Segregate Waste Streams :

    • Solid Waste : Collect unused or expired powder, along with any grossly contaminated items like weigh boats or filter paper, in a designated solid chemical waste container.

    • Liquid Waste : Collect solutions containing the inhibitor in a separate, compatible liquid chemical waste container. Do not mix with other incompatible waste streams. For example, avoid mixing with strong oxidizing agents.

    • Contaminated Labware : Disposable items such as pipette tips, and microfuge tubes that have come into contact with the inhibitor should be collected in a designated container for chemically contaminated solid waste.

Step 2: Waste Accumulation and Storage
  • Use Appropriate Containers : Waste containers must be in good condition, compatible with the chemical, and have a secure, leak-proof screw-top cap. It is often best to use the original container for any remaining solid product.

  • Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "Solid," "Aqueous solution with DMSO"). The date of waste generation (when the first drop of waste enters the container) must also be recorded.

  • Satellite Accumulation Area (SAA) : Store waste containers in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel. The SAA should be a secondary containment bin to prevent the spread of material in case of a leak.

  • Keep Containers Closed : Waste containers must remain sealed at all times, except when adding waste.

Step 3: Disposal of Empty Containers

This compound is classified as "Acute Toxicity, Oral (Category 4)" but is not found on the EPA's P-list of acutely hazardous wastes. This distinction is important for the disposal of empty containers.

  • Thoroughly Empty : Ensure the container is as empty as possible, with all powder poured or scraped out.

  • Triple Rinse : Rinse the empty container three times with a suitable solvent (such as water or another solvent in which the inhibitor is soluble).

  • Collect Rinsate : The rinsate from these washes is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.

  • Deface Label : After triple rinsing, completely deface or remove the original manufacturer's label.

  • Final Disposal : The triple-rinsed, defaced container can typically be disposed of as regular laboratory glass or plastic waste. However, confirm this with your institution's Environmental Health and Safety (EH&S) department.

Step 4: Arranging for Final Disposal
  • Contact EH&S : When your waste container is full or has been in the SAA for the maximum allowed time (often six to twelve months, depending on institutional and local rules), contact your institution's EH&S department or hazardous waste management provider to schedule a pickup.

  • Documentation : Complete any required waste pickup forms or online requests accurately, providing all necessary information about the waste stream.

Experimental Protocols Referenced

This disposal guidance is based on standard laboratory safety protocols and regulatory requirements for handling hazardous chemical waste. Key referenced procedures include:

  • Hazardous Waste Determination : The process of identifying whether a waste material meets the criteria of a hazardous waste as defined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

  • Satellite Accumulation : The practice of accumulating hazardous waste in a designated area at or near the point of generation, as permitted under 40 CFR 262.15. This allows for the safe collection of small amounts of waste in a laboratory setting before it is moved to a central storage area.

  • Container Triple Rinsing : A standard procedure for decontaminating empty containers that held non-P-listed hazardous chemicals, ensuring that residual amounts are managed as hazardous waste and the container can be safely disposed of as non-hazardous material.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste.

G cluster_generation Waste Generation Point cluster_container_disposal Empty Container Path cluster_waste_disposal Chemical Waste Path start This compound Waste Generated (Solid, Liquid, or Contaminated Material) is_empty Is it an empty container? start->is_empty triple_rinse Triple rinse container with appropriate solvent. is_empty->triple_rinse Yes segregate Segregate into Solid, Liquid, or Contaminated Labware Waste is_empty->segregate No collect_rinsate Collect rinsate as hazardous liquid waste. triple_rinse->collect_rinsate deface_label Deface original label. collect_rinsate->deface_label dispose_container Dispose of container as non-hazardous lab waste. deface_label->dispose_container label_waste Place in a compatible, labeled Hazardous Waste container. segregate->label_waste store_saa Store in designated Satellite Accumulation Area (SAA). label_waste->store_saa ehs_pickup Arrange for pickup by EH&S or licensed waste vendor. store_saa->ehs_pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Casein Kinase II Inhibitor IV

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of Casein Kinase II Inhibitor IV (also known as TBBz). Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and maintaining a compliant research environment.

Hazard Identification and Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The following table summarizes its classification and potential effects.[1]

Hazard ClassificationGHS CodeDescription
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.
Skin Corrosion/Irritation (Category 2)H315Causes skin irritation.
Serious Eye Damage/Eye Irritation (Category 2A)H319Causes serious eye irritation.
Specific Target Organ Toxicity, Single Exposure (Category 3)H335May cause respiratory irritation.

Personal Protective Equipment (PPE) Protocol

A thorough hazard assessment should be conducted for any new or modified procedure involving this compound.[2] The following PPE is mandatory for handling this compound to minimize exposure.

1. Eye and Face Protection:

  • Minimum Requirement: ANSI-approved safety glasses with side shields are required for all handling procedures.[2]

  • Splash Hazard: When there is a risk of splashing, chemical safety goggles should be worn.[2][3] For large-volume work or procedures with a high splash potential, a face shield should be used in addition to safety goggles.[3][4]

2. Hand Protection:

  • Glove Type: Disposable nitrile gloves are the minimum requirement for incidental contact.[2]

  • Procedure: Always inspect gloves for tears or punctures before use. If direct contact with the inhibitor occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.[2] For prolonged handling or when working with higher concentrations, consider double-gloving or using gloves with a higher level of chemical resistance.[2]

3. Body Protection:

  • Lab Coat: A standard laboratory coat must be worn and kept fastened to protect the skin and personal clothing from contamination.[2][3]

  • Additional Protection: For procedures with a significant risk of splashing, a chemically resistant apron should be worn over the lab coat.[2][5]

  • Attire: Always wear long pants and closed-toe shoes in the laboratory.[2][6]

4. Respiratory Protection:

  • Ventilation: All work with solid this compound that may generate dust, or with solutions that may produce aerosols, should be conducted in a certified chemical fume hood or other well-ventilated area to avoid inhalation.[1][4]

  • Respirator: If a fume hood is not available or if there is a risk of inhaling dust particles, a fit-tested N95 dust mask or a higher level of respiratory protection should be used.

PPE_Selection_Workflow PPE Selection Logic for this compound start Start: Handling This compound procedure_type What is the nature of the procedure? start->procedure_type solid_handling Handling solid/powder? procedure_type->solid_handling Solid liquid_handling Handling liquid/solution? procedure_type->liquid_handling Liquid ppe_base Minimum PPE: - Safety glasses with side shields - Nitrile gloves - Lab coat - Closed-toe shoes & long pants solid_handling->ppe_base No dust generation ppe_dust Additional PPE: - Work in a fume hood - N95 respirator if hood unavailable solid_handling->ppe_dust Dust generation possible splash_risk Risk of splashing? liquid_handling->splash_risk splash_risk->ppe_base Low risk ppe_splash Additional PPE: - Chemical goggles - Face shield (for high risk) - Chemical-resistant apron splash_risk->ppe_splash High risk end Proceed with Experiment ppe_base->end ppe_dust->ppe_base ppe_splash->ppe_base

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans

Proper operational procedures and waste disposal are crucial to prevent contamination and ensure environmental safety.

Handling and Storage:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Store the inhibitor in a tightly closed container in a dry, cool, and well-ventilated place.[7]

  • Keep away from strong acids/alkalis and strong oxidizing/reducing agents.[1]

Spill Response:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material like vermiculite or sand to absorb the substance.[1][8]

  • Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste.[1][8]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., alcohol) and then wash with soap and water.[1]

  • Large Spills: For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[8]

Disposal Protocol:

  • Waste Classification: this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads) must be treated as hazardous chemical waste.[8]

  • Waste Container: Dispose of all waste in a designated, sealed, and clearly labeled hazardous waste container.[8] Given its chemical structure (tetrabromobenzimidazole), it should likely be disposed of in a halogenated organic waste stream.[8] Consult your institution's EHS guidelines for specific waste stream information.

  • Prohibition: Do not dispose of this chemical down the drain or in the regular trash.[8]

  • Collection: When the waste container is approximately 80% full, arrange for pickup by your institution's hazardous waste management service.[8]

Disposal_Workflow Safe Disposal Workflow for this compound start Start: Experiment Complete waste_generation Waste Generated: - Unused inhibitor - Contaminated labware - Contaminated PPE start->waste_generation waste_segregation Segregate Waste waste_generation->waste_segregation halogenated_waste Place in designated 'Halogenated Organic Waste' container waste_segregation->halogenated_waste Contaminated with Inhibitor non_haz_waste Dispose in appropriate non-hazardous waste stream waste_segregation->non_haz_waste Not Contaminated label_container Ensure container is properly labeled: 'Hazardous Waste' and full chemical name halogenated_waste->label_container store_container Store sealed container in a Satellite Accumulation Area (SAA) label_container->store_container request_pickup Container is ~80% full? store_container->request_pickup request_pickup->store_container No contact_ehs Contact EHS for waste pickup request_pickup->contact_ehs Yes end End of Disposal Process contact_ehs->end

Caption: Step-by-step disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Casein Kinase II Inhibitor IV
Reactant of Route 2
Casein Kinase II Inhibitor IV

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。